Cyclohexyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclohexyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJLGPDBXCTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065383 | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13248-54-9 | |
| Record name | Cyclohexyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13248-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013248549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexyl chloroformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFS37667DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclohexyl Chloroformate (CAS 13248-54-9): A Comprehensive Technical Guide for Synthetic Chemistry Professionals
This guide provides an in-depth exploration of cyclohexyl chloroformate, a versatile and highly reactive reagent pivotal to modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's properties, reactivity, and practical applications, grounded in established chemical principles. We will delve into the causality behind its synthetic utility, provide actionable protocols, and emphasize the safety protocols essential for its handling.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 13248-54-9, is an organic compound classified as a chloroformate ester.[1][2] Its structure features a reactive chloroformate functional group attached to a stable cyclohexyl ring, a combination that dictates its utility as an acylating agent.[1] This reagent is primarily encountered as a colorless, oily liquid.[2][3]
The core function of this compound in synthesis is to introduce the cyclohexyloxycarbonyl group onto a nucleophile. This reactivity is central to its application as a protecting group for amines and in the synthesis of various carbamates, esters, and other derivatives used in the pharmaceutical and agrochemical industries.[1][4]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13248-54-9 | [1][2][5] |
| Molecular Formula | C₇H₁₁ClO₂ | [1][5][6] |
| Molecular Weight | 162.61 g/mol | [1][4][5] |
| IUPAC Name | cyclohexyl carbonochloridate | [1] |
| Synonyms | Chloroformic acid cyclohexyl ester, (Cyclohexyloxy)carbonyl chloride | [2][5][7] |
| Appearance | Colorless liquid/oil | [1][2] |
| Boiling Point | 197°C at 760 mmHg; 87.5°C (no pressure specified) | [2][4][5] |
| Density | ~1.14 g/cm³ (Predicted) | [2][5] |
| Flash Point | 76.4°C | [5] |
| Solubility | Soluble in chloroform (sparingly), ethyl acetate (slightly), and other common organic solvents. Reacts with water. | [2][8] |
| Storage | Hygroscopic. Store in a refrigerator under an inert atmosphere. | [2][3][6] |
Synthesis and Reactivity Profile
Synthesis Pathway
The predominant industrial synthesis of this compound involves the reaction of cyclohexanol with an excess of phosgene (COCl₂).[2] This reaction is a classic example of nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of phosgene.
The process must be conducted under anhydrous conditions, as both phosgene and the chloroformate product readily hydrolyze. The reaction proceeds with the liberation of hydrogen chloride (HCl) gas, which must be scrubbed from the effluent stream.[2]
Caption: Synthesis of this compound from Cyclohexanol and Phosgene.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is bonded to two electron-withdrawing groups: an oxygen atom and a chlorine atom. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Common nucleophiles such as amines, alcohols, and thiols readily attack the carbonyl carbon, displacing the chloride ion to form stable carbamates, carbonates, and thiocarbonates, respectively.[1]
Caption: General mechanism for the acylation of a nucleophile.
This reactivity is harnessed extensively in synthetic chemistry, particularly for the protection of amine functionalities. The resulting cyclohexyloxycarbonyl carbamate is significantly less nucleophilic and basic than the parent amine, effectively masking its reactivity during subsequent synthetic steps.
Hydrolysis and Decomposition
A critical aspect of handling this compound is its sensitivity to moisture. It hydrolyzes in the presence of water to yield cyclohexanol, carbon dioxide, and corrosive hydrochloric acid.[1] This necessitates storage under anhydrous and inert conditions.[2] Furthermore, upon prolonged storage, especially if not refrigerated, it can slowly decompose to form cyclohexyl chloride and carbon dioxide.[2][3] Bottles may develop pressure from this decomposition and should be cooled and opened with caution in a fume hood.[2][3]
Key Applications in Research and Development
Amine Protection in Peptide Synthesis and Drug Development
The primary application of this compound is as a protecting group for primary and secondary amines.[1][2] The introduced cyclohexyloxycarbonyl group (Cyc-O-C(O)-), analogous to the more common Cbz (benzyloxycarbonyl) group, renders the amine nitrogen non-nucleophilic, allowing for selective reactions at other sites of a complex molecule.
Why this choice? The selection of the cyclohexyloxycarbonyl group over other protecting groups like Boc (tert-butyloxycarbonyl) is driven by its differing stability profile. While Boc groups are labile under acidic conditions, carbamates derived from this compound are generally stable to acid but can be cleaved under other specific conditions, offering an orthogonal protection strategy essential in multi-step synthesis.
Intermediate for Pharmaceuticals and Agrochemicals
This compound serves as a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][4] Its ability to readily form carbamate and carbonate linkages is exploited to build complex molecular architectures, including insecticides and compounds for organic electronic devices.[4]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established procedures and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures for handling phosgene.[2][3]
-
Apparatus Setup: Equip a 1 L round-bottom flask with a gas delivery tube, a pressure-equalizing addition funnel, and a dry ice-acetone condenser. The outlet of the condenser should be connected to a drying tube and a suitable trap for excess phosgene and HCl.
-
Phosgene Condensation: Cool the flask in an ice bath and introduce phosgene gas until approximately 109 g (1.1 mol) has condensed into the flask.
-
Reactant Addition: While stirring the condensed phosgene, add 100 g (1.0 mol) of anhydrous cyclohexanol dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete (approx. 1 hour), allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Work-up: Concentrate the solution under reduced pressure at room temperature to remove excess phosgene and HCl. The resulting residue of this compound may be used without further purification for many applications.
Protocol: Protection of a Primary Amine
This is a general procedure for the formation of a cyclohexyloxycarbonyl-protected amine.
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of THF and water, or dichloromethane.
-
Base Addition: Add a base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv), to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add this compound (1.2 equiv) dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Caption: Workflow for a typical amine protection experiment.
Analytical Characterization
-
Gas Chromatography (GC): Purity can be assessed using GC with a flame ionization detector (GC-FID). A non-polar column would be suitable, and the method would reveal the presence of starting material (cyclohexanol) or decomposition products (cyclohexyl chloride).[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption for the carbonyl (C=O) stretch of the chloroformate group around 1770 cm⁻¹.[1] The absence of a broad O-H stretch (around 3300 cm⁻¹) would indicate the absence of cyclohexanol impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be dominated by multiplets for the cyclohexyl ring protons, typically in the δ 1.2-2.1 ppm range. A distinct downfield multiplet corresponding to the single proton on the carbon attached to the oxygen (H-1) would be expected around δ 4.8-5.0 ppm.
-
¹³C NMR: The carbonyl carbon is expected to appear significantly downfield, around δ 150 ppm. Signals for the cyclohexyl carbons would appear in the aliphatic region (δ 20-80 ppm).
-
-
Mass Spectrometry (MS): While the molecular ion peak [M]⁺ at m/z 162/164 (due to ³⁵Cl/³⁷Cl isotopes) may be observed, fragmentation is likely. Common fragments would include the loss of chlorine [M-Cl]⁺ and cleavage of the cyclohexyl ring.
Safety, Handling, and Storage
This compound is a hazardous chemical that demands strict safety protocols. It is corrosive, a lachrymator (tear-inducing agent), and toxic if swallowed, inhaled, or in contact with skin.[1][3][6] It causes severe skin burns and eye damage.[1][6]
Table 2: GHS Hazard Information for this compound
| GHS Pictogram(s) | Hazard Code(s) | Hazard Statement(s) | Source(s) |
| Corrosive, Acute Toxic | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [1][11] |
| Corrosive | H314 | Causes severe skin burns and eye damage. | [1][6][11] |
| Flammable | H226 | Flammable liquid and vapour. | [6] |
Mandatory Handling Procedures:
-
Ventilation: Always handle in a certified chemical fume hood.[2][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat.[3][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors.[6] Use spark-proof tools and avoid sources of ignition.[12]
-
Spills: In case of a spill, evacuate the area. Absorb with an inert, dry material (e.g., vermiculite, Chemizorb®) and place in a sealed container for disposal. Do not use water.[6][12]
Storage and Stability:
-
Store in a tightly sealed container in a refrigerator (-10°C to 2-8°C is recommended) under an inert atmosphere (e.g., nitrogen or argon).[2][7]
-
The material is hygroscopic and reacts with water; store away from moisture and incompatible materials like bases, alcohols, and strong oxidizing agents.[2][12]
-
As it can decompose and build pressure, cool containers before opening.[3]
Conclusion
This compound is a potent and valuable reagent in the synthetic chemist's toolkit. Its utility, primarily as an acylating agent for the formation of carbamates and carbonates, is well-established in both academic research and industrial manufacturing. A thorough understanding of its reactivity, particularly its sensitivity to moisture, combined with strict adherence to safety and handling protocols, is paramount to leveraging its synthetic potential effectively and safely.
References
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
- Valsynthese SA. (n.d.). Chloroformates.
- LookChem. (n.d.). Wholesale this compound CAS:13248-54-9.
- Pharmaffiliates. (n.d.). CAS No : 13248-54-9| Chemical Name : this compound.
- PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester.
- Datenbank GEFAHRGUT. (n.d.). Detailinfo IMDG, BAM no. 1249.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products.
- Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences.
Sources
- 1. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. 2-Ethylhexyl chloroformate (24468-13-1) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. framochem.com [framochem.com]
- 9. cipac.org [cipac.org]
- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 11. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Synthesis and characterization of cyclohexyl chloroformate
<An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexyl Chloroformate
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal reagent in organic synthesis, primarily utilized as a versatile protecting group for amines and in the creation of various carbamates and esters.[1] Its role as an acylating agent and an intermediate in the production of pharmaceuticals and agrochemicals underscores its significance in medicinal and process chemistry.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established scientific principles and methodologies. We will delve into the mechanistic underpinnings of its formation, present validated experimental protocols, and outline the spectroscopic techniques essential for its structural elucidation and purity assessment. Safety considerations, a critical aspect of handling this reactive compound, are also thoroughly addressed.
Table of Contents
-
Introduction to this compound
-
Synthesis of this compound
-
Experimental Protocols
-
Characterization Techniques
-
Safety and Handling
-
References
Introduction to this compound
This compound, with the chemical formula C₇H₁₁ClO₂, is a colorless to slightly yellow liquid characterized by a sharp, pungent odor.[2][3] It belongs to the family of chloroformate esters and is a key intermediate in numerous organic transformations.[2] Its utility stems from the reactive chloroformate functional group, which readily undergoes nucleophilic substitution.[1] This reactivity is harnessed in peptide synthesis to introduce the cyclohexyloxycarbonyl (Chc) protecting group to amines and indoles, preventing unwanted side reactions.[1][4] Furthermore, it serves as a precursor for the synthesis of peroxydicarbonates, which are effective polymerization initiators.[3]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 162.61 g/mol | [2] |
| Density | 1.14 g/cm³ | [2] |
| Boiling Point | 87.5 °C | [2] |
| Flash Point | 76.4 °C | [2] |
| Refractive Index | 1.464 | [2] |
Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is predominantly achieved through the reaction of cyclohexanol with a phosgenating agent.[2] Phosgene (COCl₂) itself is a highly toxic gas, leading to the development and use of safer, liquid or solid surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).[5][6][7]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the electrophilic carbonyl carbon of the phosgenating agent.[8]
-
Using Phosgene: The reaction proceeds via a direct nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of cyclohexanol attacks the carbonyl carbon of phosgene.[8] This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by a base (or another molecule of cyclohexanol) to yield this compound and hydrochloric acid.[8]
-
Using Diphosgene and Triphosgene: Diphosgene and triphosgene serve as in-situ sources of phosgene.[7][9] Triphosgene, a stable crystalline solid, is often preferred for its ease of handling.[5][10] In the presence of a nucleophilic catalyst or base, triphosgene decomposes to release three molecules of phosgene, which then react with the alcohol as described above.[9][10]
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on the specific laboratory conditions and scale of the reaction. Extreme caution must be exercised when working with phosgene or its surrogates. All manipulations should be performed in a well-ventilated fume hood.[11][12]
Synthesis using Phosgene
This method is based on a well-established procedure.[4]
-
Apparatus Setup: Equip a round-bottomed flask with a gas delivery tube, a pressure-equalizing dropping funnel, a magnetic stirrer, and a cold-finger condenser cooled with a dry ice-acetone bath. The outlet of the condenser should be connected to a drying tube and a trap for excess phosgene and HCl.
-
Phosgene Addition: Cool the flask in an ice bath and condense the desired amount of phosgene (typically a slight molar excess, e.g., 1.1 equivalents) into the flask.
-
Cyclohexanol Addition: While stirring, add cyclohexanol (1 equivalent) dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2 hours) to ensure complete conversion.[4]
-
Work-up: Remove the excess phosgene and HCl by concentrating the solution under reduced pressure at room temperature.[4] The resulting residue is this compound, which can often be used without further purification.[4]
Synthesis using Triphosgene (a Safer Alternative)
This method avoids the direct handling of phosgene gas.
-
Reactant Preparation: In a fume hood, dissolve cyclohexanol (1 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in an inert anhydrous solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Triphosgene Addition: Dissolve triphosgene (approximately 0.34-0.4 equivalents) in the same anhydrous solvent and add it dropwise to the stirred cyclohexanol solution at a controlled temperature (typically 0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude this compound by vacuum distillation.
Characterization Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch of the chloroformate group, typically in the region of 1770-1780 cm⁻¹.[13] Another key absorption is the C-Cl stretch, which appears around 750 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a multiplet corresponding to the proton on the carbon bearing the chloroformate group (CH -O-), typically shifted downfield. The remaining protons of the cyclohexyl ring will appear as a complex series of multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the chloroformate group at approximately 150 ppm.[13] The carbon attached to the oxygen will also be shifted downfield, while the other cyclohexyl carbons will appear in the aliphatic region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl) and 164 (for ³⁷Cl) in the appropriate isotopic ratio.[13] Common fragmentation patterns include the loss of a chlorine radical and the loss of the entire chloroformate group.[13]
Safety and Handling
This compound is a toxic, corrosive, and flammable liquid.[3][12] It is imperative to handle it with appropriate personal protective equipment (PPE) and engineering controls.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and protective clothing.[11][12] A respirator with an appropriate cartridge may be necessary if working outside of a fume hood or in case of inadequate ventilation.[11]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[4][11] Avoid contact with skin, eyes, and mucous membranes.[4][12] Prevent inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and amines.[11][12] It is recommended to store it in a refrigerator.[4] Be aware that bottles may develop pressure over time due to slow decomposition into CO₂ and cyclohexyl chloride, and should be cooled before opening.[4]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[12]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion
The synthesis and characterization of this compound are well-established processes that are crucial for various applications in organic and medicinal chemistry. While the use of phosgene requires stringent safety measures, the advent of safer surrogates like triphosgene has made its synthesis more accessible in a laboratory setting. A thorough understanding of the reaction mechanism, coupled with meticulous experimental technique and comprehensive spectroscopic analysis, is essential for obtaining a high-purity product. Adherence to strict safety protocols is paramount throughout the entire process of synthesis, handling, and storage of this valuable chemical intermediate.
References
- Valsynthese SA. (2023, May 25). Material Safety Data Sheet this compound.
- ChemBK. (n.d.). This compound.
- Filo. (n.d.). The hydroxyl group (–OH) of cyclohexanol (1) react with phosgene and form....
- He, Z., & Phan, J. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
- Wikipedia. (2023, October 28). Triphosgene.
- Wikipedia. (2023, April 2). Diphosgene.
- Google Patents. (n.d.). US8969550B2 - Process for the synthesis of cyclic carbamates.
- Bionity.com. (n.d.). Diphosgene.
Sources
- 1. Buy this compound | 13248-54-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 13248-54-9 [chemicalbook.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphosgene - Wikipedia [en.wikipedia.org]
- 7. Diphosgene [bionity.com]
- 8. The hydroxyl group (–OH) of cyclohexanol (1) react with phosgene and form.. [askfilo.com]
- 9. US8969550B2 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]
- 10. Triphosgene - Wikipedia [en.wikipedia.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
Physical and chemical properties of cyclohexyl chloroformate
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyl Chloroformate
Introduction: Defining this compound
This compound (CAS No. 13248-54-9) is a versatile organic reagent belonging to the chloroformate ester family.[1][2] Structurally, it consists of a cyclohexyl ring attached to an oxygen atom, which is in turn bonded to a carbonyl group bearing a chlorine atom. This unique combination of an ester and an acid chloride imparts a high degree of reactivity, making it a valuable intermediate in diverse synthetic applications.[3] Primarily, it serves as an efficient reagent for introducing the cyclohexyloxycarbonyl (Cbz or Chc) protecting group onto nucleophilic moieties such as amines and indoles, a critical step in modern peptide synthesis and the development of pharmaceutical intermediates.[2][4] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, handling protocols, and applications for professionals in research and drug development.
Physicochemical Characteristics
This compound is a colorless to light-yellow, oily liquid with a pungent odor.[1][5] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere, which can lead to its decomposition.[1][2] Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 13248-54-9 | [1][2] |
| Molecular Formula | C₇H₁₁ClO₂ | [1] |
| Molecular Weight | 162.61 g/mol | [1] |
| Appearance | Colorless to light brown-yellow transparent liquid/oil | [1] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1][2] |
| Boiling Point | 87.5 °C at 3.6 kPa | [1] |
| Flash Point | 76.4 °C | [1] |
| Refractive Index | 1.464 | [1] |
| Solubility | Soluble in ether; Sparingly soluble in chloroform, ethyl acetate. | [1][2] |
| Vapor Pressure | 0.387 mmHg at 25°C | [1] |
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is activated by the adjacent electronegative chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic acyl substitution.
Reactivity with Nucleophiles
The primary utility of this compound stems from its predictable reactions with various nucleophiles. This reactivity profile allows for the formation of stable carbamates, carbonates, and other derivatives.
-
Reaction with Amines: It reacts readily with primary and secondary amines to form N-cyclohexyloxycarbonyl (Chc) protected amines, also known as carbamates. This reaction is fundamental to its use as a protecting group in peptide synthesis.[5]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield stable dicyclohexyl carbonates.[5]
-
Hydrolysis: As a reactive acid chloride, it is sensitive to moisture and will hydrolyze in the presence of water to produce cyclohexanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[5] This underscores the need for anhydrous storage and handling conditions.
Stability and Decomposition
This compound is stable when stored under recommended conditions—refrigerated and under an inert atmosphere.[1][2] However, it is susceptible to decomposition under several conditions:
-
Thermal Decomposition: Exposure to heat can cause decomposition.[5]
-
Moisture: Due to its hygroscopic nature, it decomposes in the presence of water.[1]
-
Prolonged Storage: Over extended periods, it can slowly decompose to form carbon dioxide and cyclohexyl chloride. This decomposition can lead to pressure buildup in sealed containers, which must be opened with care after cooling.[6]
-
Incompatible Materials: Contact with strong bases, amines, alcohols, and certain metallic compounds (especially iron salts) can catalyze its decomposition.[5]
Hazardous decomposition products formed during combustion include carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via the esterification of cyclohexanol with phosgene. This reaction is effective but requires stringent safety measures due to the extreme toxicity of phosgene.
Laboratory-Scale Synthesis Protocol
The following protocol is adapted from established synthetic methods.[6]
Disclaimer: This procedure involves highly hazardous materials, including phosgene. It must be performed by trained personnel in a certified chemical fume hood with appropriate safety equipment and emergency procedures in place.
Materials and Equipment:
-
1 L round-bottomed flask
-
Phosgene delivery tube
-
Pressure-equalizing addition funnel
-
Dry ice-acetone cold-finger condenser
-
Calcium chloride drying tube
-
Phosgene/HCl trap (e.g., sodium hydroxide solution)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Cyclohexanol (100 g, 1 mol)
-
Phosgene (109 g, 1.1 mol)
Procedure:
-
Setup: Assemble the flask with the delivery tube, addition funnel, and condenser in an ice bath within a fume hood. Connect the condenser outlet to the drying tube and trap.
-
Phosgene Condensation: Introduce phosgene gas through the delivery tube into the cooled, stirring flask until 109 g (1.1 mol) has been condensed.
-
Cyclohexanol Addition: Add cyclohexanol (100 g, 1 mol) dropwise from the addition funnel to the stirred phosgene. Maintain a rate of addition that keeps the reaction mixture in a gentle reflux. The addition should take approximately 1 hour.
-
Reaction Maturation: After the addition is complete, allow the flask to stand at room temperature with continued stirring for 2 hours.
-
Workup: Concentrate the resulting solution under reduced pressure at room temperature. This step removes excess phosgene and the HCl byproduct. The remaining residue is this compound and can often be used without further purification.
Key Applications in Research and Development
This compound is a crucial reagent, particularly in fields requiring the temporary modification of functional groups.
-
Peptide Synthesis: Its primary application is as a protecting group for amines. The resulting cyclohexyloxycarbonyl (Chc) carbamate is stable under various reaction conditions but can be removed when needed, making it invaluable for the stepwise construction of complex peptides.[2][4]
-
Asymmetric Synthesis: The stability and predictable reactivity of the Chc group make this compound a useful tool in asymmetric synthesis, where precise control over chiral centers is paramount for producing enantiomerically pure compounds.[4]
-
Pharmaceutical and Agrochemical Intermediate: It serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceutical ingredients and pesticides.[1]
Spectroscopic Profile (Expected)
-
Infrared (IR) Spectroscopy: The most prominent feature would be a very strong C=O stretching absorption characteristic of an acid chloride/chloroformate, typically appearing in the range of 1775-1815 cm⁻¹. Additional peaks would include C-H stretching from the cyclohexyl ring (aliphatic) around 2850-2950 cm⁻¹ and C-O stretching absorptions.
-
¹H NMR Spectroscopy: The proton spectrum would be characterized by a series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm) corresponding to the 10 methylene protons of the cyclohexyl ring. A distinct downfield signal, likely a multiplet around 4.5-5.0 ppm, would correspond to the single proton on the carbon attached to the oxygen atom (CH -O), deshielded by the electronegative oxygen.
-
¹³C NMR Spectroscopy: The carbon spectrum would show a highly deshielded signal for the carbonyl carbon (C=O) of the chloroformate group, expected to be in the range of 150-160 ppm. Several signals in the aliphatic region (20-80 ppm) would correspond to the carbons of the cyclohexyl ring, with the carbon attached to the oxygen (C-O) appearing most downfield in this group (approx. 70-80 ppm).
-
Mass Spectrometry: In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl) and 164 (for ³⁷Cl) might be observed. Common fragmentation patterns would likely include the loss of chlorine (M-35), loss of the entire chloroformyl group (M-63), and fragmentation of the cyclohexyl ring.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
Hazard Identification
It is classified as:
-
Flammable Liquid and Vapour (H226)
-
Toxic if inhaled (H331) and Toxic by inhalation, in contact with skin and if swallowed [7]
-
Causes severe skin burns and eye damage (H314)
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear suitable protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.
-
Storage
-
Store in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.[1][2]
-
Keep containers tightly sealed and upright to prevent leakage.
-
The material is hygroscopic; protect from moisture.
-
Store away from heat, sparks, open flames, and incompatible materials like strong bases, alcohols, and amines.
References
- ChemBK. (n.d.). This compound.
- Valsynthese SA. (2025). Material Safety Data Sheet this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- PubChem. (n.d.). Hexyl chloroformate.
- PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Chiral Compound Synthesis with this compound.
- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HEXYL CHLOROFORMATE(6092-54-2) 13C NMR spectrum [chemicalbook.com]
- 5. framochem.com [framochem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Ethylhexyl chloroformate (24468-13-1) 13C NMR spectrum [chemicalbook.com]
Cyclohexyl chloroformate reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of Cyclohexyl Chloroformate with Nucleophiles
Foreword
This compound is a versatile reagent that serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the highly reactive chloroformate moiety, which allows for the efficient introduction of a cyclohexyloxycarbonyl group onto a wide array of nucleophilic substrates. This guide provides a comprehensive exploration of the reactivity of this compound, moving beyond simple reaction schemes to delve into the mechanistic underpinnings, kinetic influences, and practical considerations that govern its synthetic transformations. Designed for researchers, chemists, and drug development professionals, this document aims to serve as both a detailed reference and a practical handbook for leveraging this potent electrophile in the laboratory. We will examine its reactions with key nucleophiles, discuss the factors that dictate reaction outcomes, and provide field-proven protocols to ensure reproducible and high-yielding results.
Core Characteristics of this compound
This compound, with the chemical formula C₇H₁₁ClO₂, is an ester of chloroformic acid and cyclohexanol. It is a colorless liquid that is highly reactive and sensitive to moisture.[1] The molecule's reactivity is dominated by the electrophilic carbonyl carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the oxygen atom.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₂ |
| Molar Mass | 162.61 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~184 °C |
| Density | ~1.13 g/cm³ |
| Solubility | Soluble in most organic solvents; reacts with water.[2] |
The cyclohexyl group imparts specific steric and electronic properties to the molecule, influencing its stability and reactivity profile compared to simpler alkyl chloroformates like methyl or ethyl chloroformate.
Safety and Handling: this compound is a hazardous substance that must be handled with appropriate precautions. It is flammable, causes severe skin burns and eye damage, and is toxic if inhaled.[3] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][4] The reagent is sensitive to moisture and will hydrolyze in the presence of water or moist air to produce cyclohexanol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[2] Therefore, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[3]
The Mechanistic Landscape: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution pathway. The reactivity is analogous to that of acyl chlorides.[1] The central question in these reactions is whether they follow a concerted, SN2-like mechanism or a stepwise, tetrahedral addition-elimination mechanism.
Studies on related aryl and alkyl chloroformates suggest that the transition state is often highly associative, with significant bond formation to the incoming nucleophile before the carbon-chlorine bond is substantially broken.[5] This is supported by kinetic data showing low activation enthalpies and highly negative activation entropies, characteristic of a highly ordered, associative transition state.[5]
The general workflow can be visualized as follows:
Caption: General workflow for reactions of this compound.
Reactivity Profile with Major Nucleophile Classes
The utility of this compound is demonstrated by its versatile reactions with a range of common nucleophiles.
Amines: The Gateway to Carbamates
The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of N-cyclohexyl carbamates.[1][6] These carbamates are significant structural motifs in pharmaceuticals, including fatty acid amide hydrolase (FAAH) inhibitors, and serve as important protecting groups in organic synthesis.[7]
Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. The HCl generated is typically neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent the protonation of the starting amine.
Caption: Mechanism of carbamate formation.
Experimental Protocol: Synthesis of Benzyl Cyclohexyl Carbamate [8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Reagent Addition: Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl cyclohexyl carbamate.
Alcohols and Phenols: Synthesis of Carbonates
This compound reacts with alcohols and phenols to form stable carbonate esters.[1] This reaction is fundamental for linking molecular fragments and is used in the synthesis of polymers and various fine chemicals.[9]
Mechanism: The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. Due to the lower nucleophilicity of alcohols compared to amines, these reactions often require a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), not just as an acid scavenger but to activate the alcohol.[8]
Caption: Mechanism of carbonate formation.
Experimental Protocol: Synthesis of Chloromethyl Cyclohexyl Carbonate (Adapted from[10])
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve cyclohexanol (1.0 eq) and pyridine (1.1 eq) in anhydrous methylene chloride.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add chloromethyl chloroformate (1.0 eq) dropwise with vigorous stirring.
-
Reaction: After the addition, remove the cold bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.
-
Workup: Wash the reaction mixture with saturated aqueous sodium chloride (3x).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Thiols: Formation of Thiocarbonates
Thiols (mercaptans) are sulfur analogs of alcohols and are generally more nucleophilic.[11] They react readily with this compound to yield S-alkyl cyclohexyl thiocarbonates. The reaction is typically performed in the presence of a base to deprotonate the thiol to the more potent thiolate nucleophile.
Mechanism: The highly nucleophilic thiolate anion rapidly attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of the thiocarbonate product.
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. valsynthese.ch [valsynthese.ch]
- 4. HEXYL CHLOROFORMATE - Safety Data Sheet [chemicalbook.com]
- 5. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. Carbonate synthesis [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling of Cyclohexyl Chloroformate
This guide provides comprehensive safety and handling protocols for cyclohexyl chloroformate, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The core principle of this document is not merely to list procedures, but to explain the causality behind them, creating a self-validating system of safety-conscious practices.
Understanding the Reagent: Properties and Inherent Risks
This compound (CAS No. 13248-54-9) is a versatile reagent, primarily utilized in organic synthesis. Its utility lies in its function as a protecting group for amines and indoles, particularly in peptide synthesis, and as a general activating agent for carboxylic acids.[1][2] It is a colorless to light-yellow liquid with a pungent odor.[2][3] However, its reactivity is also the source of its significant hazards.
A foundational understanding of its chemical properties is critical to appreciating the risks it poses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13248-54-9 | [1] |
| Molecular Formula | C₇H₁₁ClO₂ | [1][4] |
| Molecular Weight | 162.61 g/mol | [1][4] |
| Appearance | Colorless to slightly yellowish liquid | [2][3] |
| Boiling Point | 87.5 °C | [2][3] |
| Density | ~1.14 g/cm³ | [2][3] |
| Flash Point | 76.4 °C | [2][3] |
| Vapor Pressure | 0.387 mmHg at 25°C | [2][3] |
The primary danger of this compound stems from its classification as a flammable liquid that is acutely toxic and highly corrosive.[4][5][6] Upon contact with moisture (including humidity in the air), it can hydrolyze, and in the event of a fire, it can decompose to produce highly toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[4]
Table 2: GHS Hazard Classification Summary
| GHS Classification | Hazard Statement | Signal Word |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapour. | Danger |
| Acute Toxicity, Inhalation, Cat. 3 | H331: Toxic if inhaled. | Danger |
| Acute Toxicity, Dermal, Cat. 3 | H311: Toxic in contact with skin. | Danger |
| Acute Toxicity, Oral, Cat. 3 | H301: Toxic if swallowed. | Danger |
| Skin Corrosion/Irritation, Cat. 1A/1B | H314: Causes severe skin burns and eye damage. | Danger |
| Serious Eye Damage, Cat. 1 | H318: Causes serious eye damage. | Danger |
A Proactive Approach: The Hierarchy of Controls
Safe handling is achieved not by a single action, but by a multi-layered defense strategy. The "Hierarchy of Controls" is a fundamental risk-reduction model that prioritizes the most effective measures.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the user. For this compound, their use is non-negotiable.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction quenching, must be performed inside a certified chemical fume hood.[8] This is critical to prevent inhalation of its toxic vapors.[4][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[10] Immediate flushing is the most critical first aid step for skin or eye contact.
Administrative Controls: Codifying Safe Practices
These are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for any process involving this compound is mandatory. This SOP should be reviewed and approved by the institution's safety officer.
-
Access Control: Restrict access to storage areas and work zones where this chemical is handled to trained and authorized personnel only.
-
Procurement and Storage: Purchase the smallest quantity necessary for your experiments to minimize stored volume.[8] Store in a cool, dry, well-ventilated, and corrosives-compatible cabinet, away from incompatible materials.[4][9] The recommended storage condition is refrigerated (under -20°C) under an inert atmosphere.[4]
-
Incompatibility: this compound is incompatible with strong bases, alcohols, amines, and some metals (especially iron salts, which can catalyze decomposition).[4][11] Segregate it from these substances during storage and in reaction setups.
Personal Protective Equipment (PPE): The Final Barrier
PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical. Never rely on PPE alone; it should be used in conjunction with the engineering and administrative controls above.
Table 3: Mandatory Personal Protective Equipment
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles AND a full-face shield. | Goggles protect from splashes; the face shield protects the entire face from corrosive splashes. Standard safety glasses are insufficient.[12] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton, Silver Shield®). | Chloroformates can penetrate standard nitrile gloves quickly. Double-gloving may be appropriate. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[8][13] |
| Body | Flame-resistant lab coat and a chemical-resistant apron. | Provides a barrier against splashes and spills.[11] |
| Respiratory | Use is situational. | A respirator (e.g., full-face with multi-gas/acid gas cartridges) is required if there is a potential for exposure above permissible limits, such as during a large spill cleanup.[13] All respirator use requires a formal respiratory protection program, including fit-testing and training, as per OSHA standards.[14] |
Step-by-Step Protocols for Safe Operations
Handling and Dispensing Protocol
-
Preparation: Don all required PPE before entering the designated work area. Verify that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the safety shower and eyewash are unobstructed.
-
Transport: When moving the chemical from storage, use a secondary, non-reactive, and shatter-proof container.[8]
-
Dispensing:
-
Perform all transfers within the fume hood.
-
Ground containers when transferring larger quantities to prevent static discharge.[10]
-
Be aware that bottles may develop pressure during storage due to slow decomposition into CO₂ and cyclohexyl chloride.[1][11] Cool the bottle before opening and vent it cautiously by slowly unscrewing the cap behind a blast shield within the fume hood.[1]
-
-
Post-Handling: Tightly reseal the container, ensuring it is stored upright.[4] Decontaminate the work surface using an appropriate procedure. Remove PPE carefully, avoiding contact with the outer contaminated surfaces, and wash hands thoroughly.[4]
Storage Protocol
-
Location: Store in a designated, locked, and clearly labeled corrosives or hazardous materials cabinet.[9]
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4] For long-term stability and to minimize pressure buildup, store under an inert atmosphere in a freezer (-20°C is recommended).[1][4]
-
Segregation: Ensure storage is physically separated from incompatible materials like bases, alcohols, and amines.[4][9]
-
Inventory: Date bottles upon receipt and opening.[8] Use older stock first and monitor for signs of decomposition (discoloration, pressure buildup).
Emergency Response: Preparedness is Paramount
Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is essential.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[4] Call for emergency medical assistance. If breathing is difficult, trained personnel may administer oxygen.[15]
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[4][11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][16] Remove contact lenses if present and easy to do. Continue rinsing during transport to the hospital.[4] Immediate medical attention is required.[4][16]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[4]
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4] Water spray can be used to cool containers but may react with the spilled material.[17]
-
Specific Hazards: Combustion produces toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and phosgene.[4][8] Containers may explode when heated.[17]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A general procedure involves wiping with an absorbent material, followed by cleaning with a suitable solvent or neutralizing with an alkaline solution, and then a final rinse.[11][18] All decontamination should be performed while wearing appropriate PPE.
-
Waste Disposal: this compound and any materials contaminated with it (e.g., absorbent materials, used gloves, empty containers) are considered hazardous waste.[4] Disposal must be conducted through an authorized waste disposal company in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[4]
References
- Material Safety Data Sheet CYCLOHEXYL CHLOROFORM
- 4-tert-Butylthis compound. (n.d.).
- Chloroform Guidelines. (n.d.). Duke University Safety. [Link]
- CYCLOHEXYL CHLOROFORM
- Carbonochloridic acid, cyclohexyl ester. (n.d.). PubChem. [Link]
- 2-Ethylhexyl chloroform
- Personal Protective Equipment. (n.d.). University of Texas at Dallas, Environmental Health & Safety Services. [Link]
- Personal Protective Equipment. (2025). US EPA. [Link]
- Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare LLC. [Link]
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky, Research Safety. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]
- US Patent US3720718A - Conversion of chloroformates to an aldehyde. (1973).
- Chloroformates (R-OCOCl) Chemical Emergency Medical Guidelines. (n.d.). National Institute for Public Health and the Environment (RIVM). [Link]
- Decontamination. (n.d.). Stanford Environmental Health & Safety, Biosafety Manual. [Link]
- Field Equipment Cleaning and Decontamination
- Decontamination procedures for chemical process equipment. (n.d.). CDC Stacks. [Link]
- Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program. [Link]
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2021). ScienceDirect. [Link]
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (2021). RSC Publishing. [Link]
Sources
- 1. This compound | 13248-54-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. chemical-label.com [chemical-label.com]
- 6. Carbonochloridic acid, cyclohexyl ester | C7H11ClO2 | CID 83262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. framochem.com [framochem.com]
- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. pppmag.com [pppmag.com]
- 15. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. gestis-database.dguv.de [gestis-database.dguv.de]
- 17. TERT-BUTYLthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Cyclohexyl Carbonochloridate: A Comprehensive Technical Guide for Synthetic Chemistry Applications
Introduction: Unveiling a Versatile Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the repertoire of reagents available for the protection of amine functionalities, cyclohexyl carbonochloridate, colloquially known as cyclohexyl chloroformate, emerges as a reagent of significant utility. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on the practical insights required by researchers and drug development professionals. The IUPAC name for this compound is cyclohexyl carbonochloridate, and it is also commonly referred to as chloroformic acid cyclohexyl ester.[1][2][3][4]
Physicochemical Properties and Structural Elucidation
Cyclohexyl carbonochloridate is a colorless to light brown-yellow transparent liquid with a pungent odor.[1][5] Its molecular formula is C7H11ClO2, with a molecular weight of 162.61 g/mol .[1][2][6] A thorough understanding of its physical and chemical properties is essential for its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of Cyclohexyl Carbonochloridate
| Property | Value | Source(s) |
| CAS Number | 13248-54-9 | [1][2][6] |
| Molecular Formula | C7H11ClO2 | [1][2][6] |
| Molecular Weight | 162.61 g/mol | [1][2][6] |
| Appearance | Colorless to light brown-yellow transparent liquid/oil | [1][3] |
| Boiling Point | 87.5 °C | [1][3][4] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1][3] |
| Solubility | Soluble in ether, chloroform (sparingly), ethyl acetate (slightly) | [1][3] |
| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere | [1][3] |
Core Applications in Synthetic Chemistry
The primary utility of cyclohexyl carbonochloridate lies in its function as a versatile protecting group for amines and indoles, particularly within the intricate workflows of peptide synthesis.[2][3][7][8] The cyclohexyloxycarbonyl (Chc) group, introduced by this reagent, offers a stable yet readily cleavable protecting moiety, enabling chemists to selectively mask reactive amine groups while other transformations are carried out on the molecule.[8][9]
Beyond its role in peptide chemistry, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its electrophilic carbonyl chloride moiety readily reacts with nucleophiles such as alcohols and thiols to form the corresponding carbonates and thiocarbonates, respectively, further expanding its synthetic utility.[2]
Synthesis of Cyclohexyl Carbonochloridate: A Mechanistic Perspective
The industrial synthesis of cyclohexyl carbonochloridate typically involves the reaction of cyclohexanol with phosgene (COCl2) or a safer phosgene equivalent like triphosgene.[7][10] This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate.
A general laboratory-scale preparation involves the slow addition of cyclohexanol to a cooled solution of phosgene.[7] The reaction is typically carried out in an inert solvent. After the reaction is complete, excess phosgene and hydrogen chloride byproduct are removed under reduced pressure to yield the crude product, which can often be used without further purification.[7]
An alternative and safer approach involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, as a phosgene substitute.[11] This solid reagent is easier to handle than gaseous phosgene and generates phosgene in situ. The reaction with cyclohexanol is often catalyzed by an inorganic catalyst.[11]
Experimental Protocol: N-Protection of an Amino Acid
The following protocol details a representative procedure for the protection of an amino acid using cyclohexyl carbonochloridate. This self-validating system includes in-process checks and considerations for ensuring a successful reaction.
Objective: To synthesize N-(cyclohexyloxycarbonyl)-alanine.
Materials:
-
Alanine
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Cyclohexyl carbonochloridate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve alanine in a 1M solution of sodium hydroxide in water. The use of a stoichiometric amount of base is crucial to deprotonate the amino group, rendering it nucleophilic. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reagent: While vigorously stirring the cooled amino acid solution, slowly add a solution of cyclohexyl carbonochloridate in dioxane dropwise. The slow addition and efficient stirring are critical to control the exothermic reaction and prevent the formation of side products. The reaction is typically allowed to proceed for several hours at low temperature.
-
Reaction Quenching and pH Adjustment: After the reaction is complete (monitored by TLC), carefully quench any unreacted cyclohexyl carbonochloridate by allowing the mixture to warm to room temperature. Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This step protonates the carboxylate group of the protected amino acid, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product from the aqueous phase.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-(cyclohexyloxycarbonyl)-alanine. The product can be further purified by recrystallization or column chromatography if necessary.
Workflow Diagram:
Caption: Workflow for the N-protection of alanine.
Safety and Handling
Cyclohexyl carbonochloridate is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, toxic if inhaled, and causes severe skin burns and eye damage.[6]
Key Safety Precautions:
-
Always work in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Avoid breathing vapors or mist.[6]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator under an inert atmosphere.[3][7] Bottles may develop pressure and should be opened with care.[7]
Conclusion
Cyclohexyl carbonochloridate is a valuable reagent in the arsenal of synthetic chemists, particularly for its role in the protection of amines in complex syntheses. A comprehensive understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for its safe and effective application in research and development. Its continued use in the synthesis of novel therapeutics underscores its importance in the field of drug discovery.
References
- Valsynthese SA. (2025, May 23). Material Safety Data Sheet this compound.
- ChemBK. This compound - Physico-chemical Properties.
- Smolecule. Buy this compound | 13248-54-9.
- ChemicalBook. (2025, December 31). This compound | 13248-54-9.
- Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
- PubChem. 4-tert-Butylthis compound | C11H19ClO2 | CID 170608.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.
- Benchchem. 3,4-Dimethylthis compound.
- FramoChem. 4-tert-BUTYLthis compound.
- Chongqing Chemdad Co., Ltd. This compound.
- Chemical Label. chemical label this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Importance of Purity: High-Grade this compound for Precision Chemistry.
- BASF. Overview of Chloroformates.
- Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- Parchem. This compound (Cas 13248-54-9).
Sources
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 13248-54-9 [smolecule.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. parchem.com [parchem.com]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. valsynthese.ch [valsynthese.ch]
- 7. This compound | 13248-54-9 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]
Cyclohexyl chloroformate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Cyclohexyl Chloroformate in Organic Solvents
Introduction
This compound (CAS No. 13248-54-9) is a vital reagent in organic synthesis, primarily utilized as a protecting group for amines and indoles, particularly in peptide synthesis.[1][2] Its utility stems from the reactive chloroformate functional group attached to a non-polar cyclohexyl backbone. The successful application of this compound in any synthetic route is fundamentally dependent on its behavior in solution. Understanding its solubility and, critically, its stability in various organic solvents is paramount for reaction design, optimization, process scale-up, and safety.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the solubility of this compound. We will move beyond simple data presentation to explore the underlying chemical principles that govern its solubility, the critical interplay between solubility and reactivity, and a robust protocol for empirical determination.
Physicochemical Profile and Safety Imperatives
Before delving into solubility, a firm grasp of the compound's intrinsic properties and hazards is essential for safe handling.
1.1 Key Physicochemical Properties this compound is a colorless to light brown, oily liquid.[2][3] It is hygroscopic and must be stored under an inert atmosphere, typically refrigerated, to prevent degradation.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁ClO₂ | [3] |
| Molar Mass | 162.61 g/mol | [3] |
| Boiling Point | 87.5 °C (at 3.6 kPa) | [3] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [3] |
| Appearance | Colorless to light brown liquid | [3] |
| Storage Conditions | Hygroscopic, Refrigerator, under inert atmosphere | [1][2] |
1.2 Critical Safety Considerations This compound is classified as toxic and corrosive. It is toxic by inhalation, in contact with skin, and if swallowed, and it causes severe skin and eye burns.[3][4] Proper personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[5] The compound is also flammable and should be kept away from heat and open flames.[4] In case of accidental contact, immediate and thorough rinsing with water is critical, followed by medical attention.[4][6]
Theoretical Principles of Solubility
The solubility of this compound is dictated by its molecular structure, which features a distinct duality: a polar, reactive chloroformate group (-OCOCl) and a non-polar, bulky cyclohexyl ring. This structure informs its interactions with different classes of solvents, a concept best explained by the principle of "like dissolves like."[7]
-
Non-Polar Interactions : The large, non-polar cyclohexyl group dominates the molecular surface area. This aliphatic ring readily interacts with non-polar solvents (e.g., hexane, toluene) and the non-polar regions of moderately polar solvents through weak van der Waals forces.
-
Polar Interactions : The ester-like chloroformate group possesses a significant dipole moment due to the electronegative oxygen and chlorine atoms. This allows for dipole-dipole interactions with polar solvents. However, it can only act as a hydrogen bond acceptor at its oxygen atoms and lacks the ability to donate a hydrogen bond.[8]
The Critical Role of Solvent Type and Reactivity
For a reactive substance like this compound, solubility cannot be considered in isolation from stability. The choice of solvent is governed as much by preventing degradation as by achieving dissolution.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[9] They are highly unsuitable for this compound. The chloroformate group is highly susceptible to nucleophilic attack by protic solvents, leading to rapid decomposition (solvolysis) into cyclohexanol, hydrochloric acid, and carbon dioxide.[10][11] Therefore, even if miscibility is achieved, the solute's chemical identity is not preserved.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile) : These solvents possess dipole moments but lack O-H or N-H bonds.[9] They are generally good solvents for this compound. They can solvate the polar chloroformate group through dipole-dipole interactions without reacting with it, while also interacting favorably with the cyclohexyl ring. This makes them excellent choices for conducting reactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : These solvents have low dielectric constants and interact primarily through van der Waals forces.[9] Given the large non-polar character of the cyclohexyl ring, good solubility is expected in these solvents. Diethyl ether, for example, is a known good solvent for this compound.[3]
The following diagram illustrates the decision-making process for solvent selection, prioritizing chemical compatibility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation of HPLC Calibration Curve: a. Prepare a concentrated stock solution of this compound in the chosen solvent. b. Perform a series of serial dilutions to create at least five standard solutions of known concentrations. c. Analyze each standard by HPLC to generate a calibration curve of detector response versus concentration.
-
Sample Preparation: a. Add a precisely weighed amount of the solvent (e.g., 5.0 mL) to several vials. b. To each vial, add an excess amount of this compound (e.g., 1.0 mL). The presence of undissolved liquid after equilibration is crucial to ensure saturation. c. Securely cap the vials.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. b. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Separation and Filtration: a. Remove the vials from the shaker and let them stand to allow undissolved material to settle. b. Centrifuge the vials to further pellet any undissolved solute. c. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter into a clean vial. This step removes any remaining undissolved micro-droplets. [7]
-
Analysis: a. Precisely dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration within the range of the HPLC calibration curve. b. Analyze the diluted sample via HPLC.
-
Calculation and Reporting: a. Determine the concentration of the diluted sample from the HPLC calibration curve. b. Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. c. Report the solubility in units of g/100 mL or mol/L at the specified temperature.
Conclusion
While this compound is a cornerstone reagent, its effective use is intrinsically linked to a nuanced understanding of its solubility. The key takeaway for the practicing scientist is that solvent selection is a function of both dissolution and stability . Due to the high reactivity of the chloroformate moiety, anhydrous aprotic solvents (such as THF, acetone, and toluene) are the solvents of choice, offering high solubility with minimal risk of degradation. Conversely, protic solvents like water and alcohols must be rigorously excluded from any system involving this reagent. In the absence of extensive published quantitative data, the predictive framework and detailed experimental protocol provided here offer a reliable guide for achieving predictable, safe, and successful outcomes in the laboratory.
References
- ChemBK. (n.d.). This compound.
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Chemdad Co., Ltd. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Bellevue College. (n.d.). Experiment 2 # Solubility.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Kishan's Classes. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM!.
Sources
- 1. This compound | 13248-54-9 [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 11. framochem.com [framochem.com]
A Guide to the Spectral Analysis of Cyclohexyl Chloroformate: In-Depth NMR and IR Interpretation
Introduction: The Role and Reactivity of Cyclohexyl Chloroformate
This compound (C₇H₁₁ClO₂) is a highly reactive chemical intermediate pivotal in organic synthesis.[1][2] At room temperature, it presents as a colorless to slightly yellowish liquid with a characteristic sharp, pungent odor.[1] Its molecular structure, featuring a reactive chloroformate group attached to a cyclohexane ring, makes it an excellent reagent for introducing the cyclohexyloxycarbonyl (Cyc-O-C(O)-) protecting group, particularly for amines in peptide synthesis.[1] The compound is synthesized industrially via the reaction of cyclohexanol with phosgene.[1]
The high reactivity, especially towards nucleophiles, also dictates its handling and storage. This compound is flammable, toxic if inhaled, and corrosive, causing severe skin and eye damage.[3] It is sensitive to moisture, hydrolyzing to form cyclohexanol and hydrochloric acid, and is incompatible with alcohols, amines, and strong bases.[3] Prolonged storage can lead to decomposition, releasing carbon dioxide and cyclohexyl chloride, a process that can be catalyzed by metallic impurities.[3] Therefore, it is typically stored under refrigeration in an inert atmosphere, and containers may develop internal pressure, requiring careful handling.[3]
Understanding the spectral characteristics of this compound is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra, based on established principles and data from analogous structures.
¹H NMR Spectral Analysis: A Conformational Perspective
The ¹H NMR spectrum of this compound is defined by the cyclohexane ring's protons. Due to the rapid chair-chair interconversion at room temperature, the axial and equatorial protons on a given carbon are often averaged. However, the electronegative chloroformate group significantly influences the chemical environment, particularly the methine proton at the C1 position.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Field Insights |
| H-1 (Methine, -CH-O) | 4.8 - 5.0 | Triplet of Triplets (tt) | Jax-ax ≈ 8-10 Hz, Jax-eq ≈ 3-4 Hz | The H-1 proton is directly attached to the oxygen-bearing carbon, resulting in significant deshielding. Its multiplicity arises from coupling to the four adjacent protons (two axial, two equatorial) on C2 and C6. The larger coupling constant corresponds to the trans-diaxial interaction with the two axial protons, while the smaller coupling constant is from the axial-equatorial interaction.[4] |
| H-2, H-6 (Methylene, -CH₂-) | 1.8 - 2.0 (Equatorial)1.2 - 1.4 (Axial) | Multiplet (m) | - | These protons are adjacent to the electron-withdrawing substituent. The equatorial protons typically resonate at a slightly higher chemical shift than their axial counterparts due to anisotropic effects.[5] |
| H-3, H-5, H-4 (Methylene, -CH₂-) | 1.2 - 1.8 | Multiplet (m) | - | These protons are more shielded as they are further from the chloroformate group. Their signals overlap, creating a complex multiplet in the aliphatic region of the spectrum.[6] |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a clear map of the carbon framework of this compound. The powerful deshielding effect of the chloroformate group's carbonyl and chlorine atoms creates a wide dispersion of chemical shifts.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |
| C=O (Carbonyl) | 150 - 155 | The carbonyl carbon of a chloroformate is highly deshielded due to the resonance and inductive effects of the adjacent oxygen and chlorine atoms. This places it significantly downfield, distinguishing it from typical ester or ketone carbonyls.[7] |
| C-1 (Methine, -CH-O) | 80 - 85 | This carbon is directly bonded to the electronegative oxygen atom of the chloroformate group, causing a strong downfield shift into the range typical for carbons in ethers or esters.[7] |
| C-2, C-6 (Methylene) | 30 - 35 | These carbons are in the alpha position relative to the substituent and experience a moderate deshielding effect (β-effect). |
| C-4 (Methylene) | 24 - 26 | The C-4 carbon is furthest from the substituent and thus exhibits a chemical shift closest to that of unsubstituted cyclohexane (approx. 27 ppm), though it may be slightly shielded (γ-effect). |
| C-3, C-5 (Methylene) | 22 - 24 | These carbons are in the beta position and are the most shielded of the ring carbons. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable tool for rapidly confirming the presence of the key chloroformate functional group through its characteristic vibrational frequencies.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Field Insights |
| C=O Stretch | 1775 - 1785 | Strong | The C=O stretching frequency in chloroformates is significantly higher than in standard esters (1735-1750 cm⁻¹) or ketones (~1715 cm⁻¹). This is due to the inductive electron-withdrawal by the adjacent, highly electronegative chlorine atom, which shortens and strengthens the C=O bond. This peak is the most prominent and diagnostic feature in the spectrum.[8][9] |
| C-O Stretch | 1150 - 1170 | Strong | This absorption corresponds to the stretching of the C-O single bond between the cyclohexane ring and the carbonyl group. It is typically a strong and sharp band. |
| C-H Stretch (sp³) | 2850 - 2950 | Medium-Strong | These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclohexane ring.[9] |
| C-Cl Stretch | 700 - 750 | Medium | The C-Cl stretch is found in the lower frequency region of the spectrum and provides further evidence for the chloroformate group. |
Workflow for Spectral Acquisition and Interpretation
The following diagram outlines the logical workflow for obtaining and interpreting the spectral data for a reactive compound like this compound, emphasizing the self-validating system where data from each technique corroborates the others.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Experimental Protocol: Acquiring High-Quality Spectra
Given the reactivity of this compound, meticulous experimental technique is paramount to prevent sample degradation and ensure data integrity.
Protocol for NMR Sample Preparation:
-
Glassware Preparation: Ensure all NMR tubes and glassware (pipettes, vials) are oven-dried at >120°C for at least 4 hours and cooled in a desiccator under vacuum or in a stream of dry inert gas (Nitrogen or Argon).
-
Solvent Preparation: Use a fresh, sealed ampule of deuterated solvent (e.g., CDCl₃). If using a bottle with a septum, ensure it has been stored over molecular sieves and use a dry, inert-gas flushed syringe for transfer.
-
Sample Transfer: In a glove box or under a positive pressure of inert gas, use a dry microsyringe to transfer approximately 5-10 mg of this compound into the dried NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the NMR tube.
-
Sealing and Mixing: Cap the NMR tube securely. Gently invert the tube several times to ensure the sample is fully dissolved. If necessary, use a vortex mixer briefly.
-
Acquisition: Acquire the spectrum immediately. Do not let the sample sit for an extended period, as hydrolysis can occur even with trace amounts of moisture.
Protocol for FT-IR Sample Preparation (Neat Film):
-
Plate Preparation: Use clean, dry salt plates (NaCl or KBr). If necessary, polish them with a suitable polishing kit and dry them in a desiccator.
-
Sample Application: In a fume hood, place one drop of this compound onto the surface of one salt plate.
-
Film Formation: Carefully place the second salt plate on top and gently rotate to create a thin, uniform liquid film free of air bubbles.
-
Acquisition: Immediately place the assembled plates into the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: After analysis, disassemble the plates in a fume hood and clean them immediately with a dry solvent (e.g., anhydrous dichloromethane or chloroform) followed by hexane to remove the sample. Store the cleaned plates in a desiccator.
Conclusion
References
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
- Wiley Spectra Lab. (n.d.). Cyclohexanecarbamic acid, cyclohexyl ester. In SpectraBase.
- Chegg. (2019, October 29). Solved The 1H NMR spectrum for the cyclohexyl ester shown.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Katon, J. E., & Griffin, M. G. (1973). Vibrational spectra and structure of methyl chloroformate and methyl chloroformate-d 3. The Journal of Chemical Physics, 59(11), 5868–5876. [Link]
- PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Abraham, R. J., & Mobli, M. (2004). ¹H chemical shifts in NMR. Part 21—Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 865–878. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.
- NIST. (n.d.). Formic acid, cyclohexyl ester. In NIST Chemistry WebBook.
- Weigert, F. J., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Journal of the American Chemical Society, 92(5), 1347–1350. [Link]
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Banwell, E. F., et al. (2018). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 3(1), 1034–1043. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352).
- PubChem. (n.d.). Hexyl chloroformate.
- PubChemLite. (n.d.). This compound (C7H11ClO2).
- Wiley Spectra Lab. (n.d.). Chloroformic acid ethyl ester. In SpectraBase.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). 13C NMR SDBS-NMR-CDS-03-347. In Spectral Database for Organic Compounds (SDBS).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Carbonochloridic acid, cyclohexyl ester | C7H11ClO2 | CID 83262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Solved The 1H NMR spectrum for the cyclohexyl ester shown | Chegg.com [chegg.com]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. HEXYL CHLOROFORMATE(6092-54-2) 13C NMR spectrum [chemicalbook.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Commercial Availability and Purity of Cyclohexyl Chloroformate
Introduction
Cyclohexyl chloroformate (CAS No. 13248-54-9) is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its primary function is as a versatile protecting group for amines, alcohols, and indoles, where it introduces the cyclohexyloxycarbonyl (Chc) moiety.[1][2] This protective strategy is indispensable for multi-step syntheses, including complex peptide synthesis and the development of chiral drug molecules, where precise control over reactive sites is paramount to achieving high yields and the desired stereochemical outcomes.[3][4]
The efficacy of this compound in these sensitive applications is inextricably linked to its purity. The presence of even trace amounts of impurities—stemming from its synthesis, degradation, or storage—can lead to unwanted side reactions, compromise yields, and introduce contaminants that are difficult to separate from the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the commercial landscape, purity specifications, impurity profiles, and the analytical and handling protocols necessary for the successful application of this critical reagent.
Section 1: Commercial Landscape and Specifications
This compound is readily available from a wide range of global chemical suppliers, including fine chemical producers and distributors specializing in reagents for pharmaceutical synthesis.[5][6][7][8] It is typically offered in various grades, with high-purity options (≥98%) specifically marketed for applications like peptide synthesis and the manufacturing of pharmaceutical intermediates.[1][4]
The quality and purity of commercially available this compound can vary between suppliers. Therefore, a thorough evaluation of the supplier's certificate of analysis (CofA) is a critical first step in procurement. Key specifications to scrutinize are detailed in the table below.
| Parameter | Typical Specification | Significance & Impact | Common Analytical Method |
| Assay (Purity) | ≥97% to ≥99% | Directly impacts reaction stoichiometry and potential for side reactions. Higher purity is crucial for cGMP processes.[1][5][9] | Gas Chromatography (GC), Acidimetry |
| Appearance | Clear, colorless liquid | Color may indicate the presence of degradation products or metallic impurities.[9][10] | Visual Inspection |
| Acidity (as HCl) | Typically <0.1% | Residual HCl can catalyze decomposition and interfere with base-sensitive reactions.[11] | Acid-Base Titration (Acidimetry) |
| Phosgene | Typically <0.1% | A highly toxic and reactive starting material; its presence indicates incomplete reaction or decomposition.[11] | Iodometry, GC-MS Headspace |
| Iron (Fe) | Typically <10 ppm | A critical contaminant that catalyzes the thermal decomposition of the chloroformate, especially during distillation.[11][12] | Atomic Absorption Spectrometry (AAS) |
| Unreacted Cyclohexanol | Varies (often <2%) | Can lead to the formation of carbonate byproducts in subsequent reactions.[11] | Gas Chromatography (GC) |
Table 1: Summary of typical commercial specifications for this compound and their importance.
Section 2: The Critical Role of Purity in Synthesis
In sensitive applications such as asymmetric synthesis, the purity of this compound is not just a matter of quality control but a fundamental prerequisite for success.[4] The introduction of the Chc protecting group must be a clean, high-yielding transformation. Impurities can compromise this process in several ways:
-
Side Reactions: Unreacted starting materials like cyclohexanol can react with the chloroformate to form dicyclohexyl carbonate, consuming the reagent and complicating purification.[11]
-
Catalytic Decomposition: Metallic impurities, particularly iron, can catalyze the decomposition of the chloroformate into cyclohexyl chloride and CO₂, reducing the effective concentration of the reagent and introducing new impurities into the reaction mixture.[5][9]
-
Compromised Stereoselectivity: In chiral synthesis, impurities can interfere with catalysts or react with the substrate in a non-selective manner, eroding the enantiomeric excess of the desired product.[3]
Given these risks, utilizing a high-purity grade (≥98.0%) from a reputable supplier is a foundational step in developing robust and reproducible synthetic protocols for pharmaceutical intermediates.[4]
Section 3: Synthesis Routes and Their Influence on Impurity Profiles
The impurity profile of commercial this compound is directly linked to its manufacturing process. The predominant industrial method involves the reaction of cyclohexanol with a molar excess of phosgene (COCl₂).[2][5]
3.1 Phosgenation of Cyclohexanol
This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of phosgene, displacing a chloride ion and subsequently eliminating a proton to form the chloroformate and hydrogen chloride (HCl) as a byproduct.[2]
Caption: Primary synthesis workflow for this compound.
Careful control of the reaction temperature (typically 0–5°C) is critical to minimize side reactions, such as the formation of cyclohexyl chloride.[2] The use of excess phosgene ensures the complete conversion of cyclohexanol.[2] The crude product is then typically concentrated under reduced pressure to remove the volatile HCl and unreacted phosgene.[5]
3.2 Safer Alternatives: Triphosgene
Due to the extreme toxicity of phosgene gas, safer solid phosgene equivalents like bis(trichloromethyl) carbonate (triphosgene) have been developed. The reaction with cyclohexanol is typically mediated by a stoichiometric amount of a base, such as pyridine, to neutralize the generated HCl. While this method mitigates the handling risks of gaseous phosgene, it can introduce new purification challenges related to the removal of the base and its hydrochloride salt.[2]
Section 4: A Deep Dive into Impurities
A self-validating protocol requires a comprehensive understanding of potential impurities, their origins, and their impact.
Caption: Common impurity sources in this compound.
| Impurity | Source | Potential Impact on Application |
| Phosgene | Incomplete reaction; decomposition. | Highly toxic. Can react with nucleophiles, leading to undesired byproducts. |
| Cyclohexanol | Incomplete reaction. | Can react with the chloroformate product to form dicyclohexyl carbonate.[11] |
| Hydrogen Chloride (HCl) | Reaction byproduct. | Corrosive. Can protonate bases and nucleophiles, inhibiting the desired reaction. Catalyzes decomposition. |
| Dicyclohexyl Carbonate | Reaction of product with unreacted cyclohexanol. | A stable impurity that reduces yield and can be difficult to remove from the final product.[11] |
| Cyclohexyl Chloride | Decomposition product; synthesis byproduct at high temp. | Inert impurity that reduces purity and affects stoichiometry.[5] |
| Iron (Fe³⁺) | Contaminant from phosgene source or equipment. | Potent catalyst for thermal decomposition, especially during purification by distillation.[12] |
Table 2: Common impurities, their sources, and their synthetic impact.
Section 5: Analytical and Purification Methodologies
5.1 Purity Assessment
A multi-technique approach is required to fully characterize the purity of this compound.
Experimental Protocol: GC Purity Analysis (Illustrative) This protocol is a representative method for assessing purity and identifying volatile impurities.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
Sample Preparation: Dilute 1 µL of this compound in 1 mL of a suitable dry solvent (e.g., dichloromethane).
-
Analysis: Inject 1 µL of the prepared sample. Purity is calculated based on the relative peak area percentage.
5.2 Purification Protocols
Purification is often challenged by the compound's thermal lability, which is exacerbated by impurities.
Protocol 1: Removal of Iron Contaminants This procedure is critical prior to any distillation to prevent catastrophic decomposition.[12]
-
Pre-check: Determine the iron content of the crude chloroformate using AAS.
-
Washing: Transfer the crude chloroformate to a separatory funnel. Add an equal volume of a cold (0-5°C), 10% aqueous sodium chloride solution.
-
Extraction: Shake the funnel gently for 2 minutes, periodically venting to release any pressure. Caution: This step should be performed in a fume hood.
-
Separation: Allow the layers to separate completely. The iron salts will partition into the aqueous (lower) layer. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.
-
Filtration: Filter the solution to remove the drying agent. The resulting chloroformate is now ready for distillation.
Protocol 2: Purification by Vacuum Distillation This step should only be performed after catalytic impurities like iron have been removed.
-
Apparatus: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dry.
-
Charge: Charge the distillation flask with the iron-free this compound.
-
Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the flask using a water or oil bath.
-
Collection: Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~87.5°C at atmospheric pressure, will be lower under vacuum).[10] Discard any initial forerun.
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and store in a freezer.[13]
Section 6: Safety, Handling, and Storage Protocols
This compound is a hazardous material and must be handled with stringent safety precautions.[13]
| Hazard Class | Description | Primary Precaution |
| Flammability | Flammable liquid and vapor (H226).[13] | Keep away from heat, sparks, and open flames.[13] |
| Toxicity | Toxic if inhaled (H331).[13] | Handle only in a certified chemical fume hood.[5] |
| Corrosivity | Causes severe skin burns and eye damage (H314).[13] | Wear appropriate PPE: chemical-resistant gloves, lab coat, and chemical splash goggles with a face shield.[13] |
| Instability | Decomposes on contact with water, metals. Can build pressure in bottles.[5][9] | Store under inert gas, refrigerated. Cool bottles before opening.[5][13] |
Table 3: Key hazards and precautions for this compound.
Caption: Recommended safe handling workflow for this compound.
Conclusion
The successful use of this compound as a reagent in high-stakes pharmaceutical and fine chemical synthesis is fundamentally dependent on a rigorous approach to quality. This begins with sourcing high-purity material from qualified vendors and involves a deep, mechanistic understanding of the potential impurities that can arise from both synthesis and degradation. By implementing robust analytical methods to verify purity, employing targeted purification protocols when necessary, and adhering to strict safety and handling procedures, researchers can mitigate risks and unlock the full synthetic potential of this valuable compound.
References
- Valsynthese SA. (n.d.). Material Safety Data Sheet this compound. Retrieved from Valsynthese SA. [Link not available]
- Amerigo Scientific. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- National Center for Biotechnology Information. (n.d.). Hexyl chloroformate. PubChem Compound Database.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Importance of Purity: High-Grade this compound for Precision Chemistry.
- CN103012224A. (n.d.). Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester. Google Patents.
- WO2006044575A1. (n.d.). Method for the preparation of aliphatic chloroformates. Google Patents.
- US5274164A. (n.d.). Preparation of aryl chloroformates. Google Patents.
- US3576838A. (n.d.). Method of purifying haloformates. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 13248-54-9 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 13248-54-9 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound (13248-54-9) at Nordmann - nordmann.global [nordmann.global]
- 9. framochem.com [framochem.com]
- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 13. valsynthese.ch [valsynthese.ch]
An In-depth Technical Guide to Cyclohexyl Chloroformate: Nomenclature, Properties, and Applications
This guide provides a comprehensive technical overview of cyclohexyl chloroformate, a versatile reagent pivotal in modern organic synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's nomenclature, chemical characteristics, synthesis, and critical applications, with a focus on the underlying principles that govern its reactivity and utility.
Introduction to this compound
This compound, identified by the CAS Number 13248-54-9, is an important chemical intermediate.[1][2][3] It belongs to the chloroformate ester family, characterized by a carbonyl group bonded to both a chlorine atom and an alkoxy group.[4] In this case, the alkoxy group is a cyclohexyl ring. This structural arrangement confers a unique reactivity profile, making it a valuable tool for synthetic chemists. Its primary role in organic synthesis is as a protecting group for amines and indoles, particularly in the intricate process of peptide synthesis.[1][2] It is also employed as an acylating agent to introduce an acyl group into various organic molecules and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][3]
Nomenclature and Identification
A thorough understanding of a chemical's nomenclature is fundamental for clear communication and accurate documentation in a scientific setting. This compound is known by several names, which can be categorized into systematic, common, and trade or catalog identifiers.
The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is cyclohexyl carbonochloridate .[1][5] This name precisely describes the molecule's structure, indicating a carbonochloridate functional group attached to a cyclohexyl moiety.
Commonly used synonyms reflect either its ester nature or its derivation from chloroformic acid. These include:
The following table summarizes the key identifiers and synonyms for this compound:
| Identifier Type | Identifier |
| CAS Number | 13248-54-9[1][2][3][6] |
| IUPAC Name | cyclohexyl carbonochloridate[1][5] |
| Molecular Formula | C7H11ClO2[1][2][3] |
| Molecular Weight | 162.61 g/mol [1][2][3] |
| EINECS Number | 236-230-5[3][5][6] |
| Common Synonyms | Chloroformic acid cyclohexyl ester, Cyclohexyl carbonochloridate, (Cyclohexyloxy)carbonyl Chloride[1][2][5][6] |
| Other Names | cyclohcxyl chlrorformate, cyclohexyl chloromethanoate, carbonochloridicacid,cyclohexylester[2][3][6] |
Below is a diagram illustrating the relationship between the core chemical structure and its various names.
Caption: Relationship between the chemical structure and its nomenclature.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a transparent, colorless to light brown-yellow liquid with a pungent odor.[2][3][4] Key properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light brown-yellow transparent liquid[3] |
| Boiling Point | 87.5 °C[3][4] |
| Density | 1.14 g/cm³ (predicted)[3] |
| Flash Point | 76.4 °C[3][4] |
| Vapor Pressure | 0.387 mmHg at 25 °C[3][4] |
| Refractive Index | 1.464[3][4] |
| Solubility | Soluble in ether, chloroform (sparingly), and ethyl acetate (slightly)[3] |
Synthesis of this compound
The most prevalent industrial synthesis of this compound involves the reaction of cyclohexanol with phosgene (carbonyl dichloride).[1][4] This esterification reaction proceeds at low temperatures to yield the desired product and hydrochloric acid as a byproduct.[3]
An alternative and safer approach utilizes bis(trichloromethyl)carbonate, also known as triphosgene (BTC), as a phosgene substitute.[1] The reaction with cyclohexanol is typically conducted in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid formed during the reaction.[1] This method avoids the handling of highly toxic phosgene gas.[7]
A general experimental protocol for the synthesis of this compound using phosgene is as follows:
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: A round-bottomed flask is equipped with a delivery tube for gas introduction, a pressure-equalizing addition funnel, and a cold-finger condenser cooled with a dry ice-acetone bath. The condenser's exit is connected to a drying tube and a trap for excess phosgene and HCl.
-
Phosgene Condensation: The reaction flask is cooled in an ice bath, and phosgene gas is introduced until the desired molar excess is condensed.
-
Reactant Addition: Cyclohexanol is added dropwise through the addition funnel while stirring. The addition rate is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for a period to ensure the reaction goes to completion.
-
Workup: The excess phosgene and HCl are removed under reduced pressure at room temperature. The resulting residue of this compound can often be used without further purification.[2]
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed in several key applications within organic synthesis and drug development.
Protecting Group Chemistry
A primary application of this compound is in the protection of amine and indole functional groups, particularly during peptide synthesis.[1][2][8] It reacts with the free amine group of an amino acid to form a cyclohexyloxycarbonyl (Cyc-OC) carbamate. This protecting group is stable under various reaction conditions but can be readily removed when desired, allowing for the selective formation of peptide bonds.[9][10]
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.
Caption: Reaction mechanism for amine protection.
Synthesis of Carbamates and Esters
This compound is a versatile reagent for the synthesis of various carbamates and esters that have applications in medicinal chemistry.[1] For instance, it is a precursor in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their therapeutic potential.[11]
Derivatizing Agent
In analytical chemistry, this compound can be used as a derivatizing agent to improve the chromatographic properties of certain analytes, such as sarcosine and N-ethylglycine, for gas chromatography-mass spectrometry (GC-MS) analysis.[12]
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if inhaled and can cause severe skin burns and eye damage.[13][14] It is also a lachrymatory agent, meaning it can induce tearing.[1]
Key safety precautions include:
-
Handling: Always handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Storage: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator.[2][14] The container should be tightly sealed. Bottles may develop pressure over time and should be cooled before opening.[2]
-
Decomposition: It can decompose over prolonged storage to carbon dioxide and cyclohexyl chloride.[2] It also reacts with water (hydrolyzes) to form cyclohexanol and corrosive hydrochloric acid.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[14] If inhaled, move to fresh air and seek medical assistance.[14]
Conclusion
This compound is a valuable and versatile reagent in the arsenal of synthetic chemists, particularly those in the field of drug development. Its well-defined reactivity allows for the efficient protection of functional groups and the synthesis of important chemical intermediates. A thorough understanding of its nomenclature, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
- ChemBK. (n.d.). This compound.
- Valsynthese SA. (2025, May 23). Material Safety Data Sheet this compound.
- ECHA. (n.d.). This compound.
- PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.
- Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Journal of Medicinal Chemistry. (2005). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies.
Sources
- 1. Buy this compound | 13248-54-9 [smolecule.com]
- 2. This compound | 13248-54-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Carbonochloridic acid, cyclohexyl ester | C7H11ClO2 | CID 83262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HEXYL CHLOROFORMATE | 6092-54-2 [chemicalbook.com]
- 13. chemical-label.com [chemical-label.com]
- 14. valsynthese.ch [valsynthese.ch]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Cyclohexyl Chloroformate in Peptide Synthesis
Abstract
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of cyclohexyl chloroformate in peptide synthesis. While a variety of sophisticated coupling reagents dominate the modern landscape of peptide chemistry, the mixed carbonic anhydride method, facilitated by reagents like this compound, remains a potent, cost-effective, and highly valuable technique, particularly in solution-phase synthesis and for specific applications where high activation is required. This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, addresses potential side reactions with mitigation strategies, and outlines critical safety procedures.
Foundational Principles: The Mixed Carbonic Anhydride Method
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine.[1][2] this compound is an activating agent that reacts with an N-protected amino acid to form a highly reactive mixed carbonic anhydride intermediate.[3][4][5] This method, established early in the history of peptide chemistry, involves two distinct, sequential steps:
-
Activation: The N-protected amino acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine) and subsequently reacts with this compound at low temperatures. This forms the mixed carboxylic-carbonic acid anhydride.[3][6][7]
-
Coupling: The amino group of a second, C-terminally protected amino acid (the nucleophile) attacks the mixed anhydride.[3][6] Ideally, this attack occurs at the carbonyl carbon of the original amino acid, forming the desired peptide bond and releasing cyclohexanol, carbon dioxide, and the tertiary amine salt as byproducts.[8]
The efficiency and cleanliness of this method hinge on precise control over reaction conditions to favor the desired reaction pathway.
The Reagent: this compound
This compound is a versatile reagent used to introduce the cyclohexyloxycarbonyl (Chc) protecting group and, more relevant to this guide, to serve as an activator in peptide bond formation.[4][9] Its physical and chemical properties offer a distinct profile compared to other common alkyl chloroformates like isobutyl chloroformate.
| Property | This compound | Significance in Peptide Synthesis |
| Structure | Cyclohexyl-O-(C=O)-Cl | The bulky cyclohexyl group provides significant steric hindrance. This can influence the regioselectivity of the nucleophilic attack on the mixed anhydride, potentially reducing side reactions compared to less hindered chloroformates.[6] |
| Reactivity | High | Forms a highly activated mixed anhydride, leading to rapid coupling reactions.[6][8] This is advantageous for coupling hindered amino acids. |
| Byproducts | Cyclohexanol, CO2, Amine-HCl | These byproducts are generally volatile or can be easily removed through standard aqueous workup procedures, simplifying purification.[8] |
| Cost | Generally low to moderate | Offers a cost-effective alternative to many patented, onium-salt-based coupling reagents.[8] |
Reaction Mechanism and Key Control Parameters
Understanding the reaction mechanism is critical to optimizing protocols and troubleshooting undesired outcomes. The central species, the mixed anhydride, possesses two electrophilic carbonyl centers. The success of the coupling depends on directing the incoming amine to attack the correct carbonyl.
Caption: General mechanism for mixed anhydride peptide coupling.
Key Causality-Driven Insights:
-
Temperature Control: The activation and coupling steps are almost universally performed at low temperatures (typically -15°C). This is paramount for two reasons:
-
The mixed anhydride is thermally unstable and can disproportionate into two symmetrical anhydrides.
-
Lower temperatures significantly suppress the rates of side reactions, particularly racemization and urethane formation.[8]
-
-
Choice of Base: The tertiary amine base is not merely a proton scavenger. Its structure and basicity are critical.
-
N-Methylmorpholine (NMM) is often the base of choice. Its steric profile and basicity are considered optimal for minimizing racemization compared to more hindered or strongly basic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][10]
-
Using an excess of the tertiary amine can promote racemization and other side reactions.[10]
-
-
Solvent Selection: Anhydrous, polar aprotic solvents are required.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with each step explained to ensure technical accuracy and reproducibility.
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol details the coupling of an N-protected amino acid (e.g., Boc-L-Alanine) with a C-protected amino acid ester (e.g., H-Gly-OMe).
Caption: Experimental workflow for solution-phase peptide coupling.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., a dry ice/acetone slurry).
-
Base Addition: Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise while maintaining the temperature at -15 °C.
-
Causality Note: NMM acts as the base to form the carboxylate salt, which is the active nucleophile for reacting with the chloroformate.[3]
-
-
Activation: Add this compound (1.0 equivalent) dropwise over several minutes, ensuring the temperature does not rise above -10 °C. A precipitate of N-methylmorpholine hydrochloride will form. Stir the resulting slurry for 2-5 minutes.
-
Causality Note: This is the critical anhydride formation step. A short activation time is used to minimize side reactions of the highly reactive intermediate.[7]
-
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and NMM (1.0 equivalent) in a minimal amount of cold THF. Add this solution to the mixed anhydride slurry.
-
Reaction: Stir the reaction mixture at -15 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates completion.
-
Workup: a. Filter the mixture to remove the N-methylmorpholine hydrochloride precipitate and wash the solid with THF. b. Combine the filtrates and concentrate under reduced pressure. c. Redissolve the residue in a suitable organic solvent like ethyl acetate. d. Wash the organic solution sequentially with 5% aqueous NaHCO₃, water, 5% aqueous citric acid, water, and finally a saturated brine solution.
-
Causality Note: The washes remove unreacted starting materials, the tertiary amine base, and any acidic or basic byproducts.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude protected peptide.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as needed.
Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)
While less common in modern automated Fmoc-SPPS, which favors onium salt reagents, the mixed anhydride method can be applied, especially in manual synthesis or with certain difficult couplings.[11][12][13]
Step-by-Step Methodology:
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in an appropriate SPPS reaction vessel with anhydrous DCM or THF.[12][14]
-
Activation (in a separate vessel): In a separate flame-dried flask, dissolve the N-Fmoc-protected amino acid (3.0 equivalents relative to resin loading) in anhydrous THF. Cool to -15 °C.
-
Add NMM (3.0 equivalents) followed by the dropwise addition of this compound (3.0 equivalents), maintaining the temperature at -15 °C. Allow the activation to proceed for 2 minutes.
-
Coupling: Filter the cold mixed anhydride solution to remove the NMM·HCl precipitate directly into the reaction vessel containing the swollen resin.
-
Reaction: Agitate the resin slurry at low temperature for 10-15 minutes, then allow it to warm to room temperature and continue agitating for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with THF, DCM, and DMF to remove all soluble byproducts and unreacted reagents.[11][14]
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction before proceeding to the next Fmoc deprotection step.[13]
Potential Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. This is a significant risk, especially when coupling peptide fragments.[2][15] | Maintain reaction temperature strictly at -15°C or below. Use N-methylmorpholine instead of triethylamine.[3][10] Minimize the time between anhydride formation and the addition of the amine nucleophile. |
| Urethane Formation | The amine nucleophile attacks the carbonate carbonyl instead of the amino acid carbonyl, leading to a urethane-capped byproduct and terminating chain growth.[3][8] | Use a 1:1 stoichiometry of reactants. Ensure low temperatures are maintained. The steric bulk of the cyclohexyl group may help direct the nucleophile to the less hindered amino acid carbonyl. |
| Disproportionation | The mixed anhydride reacts with another molecule of itself to form two symmetrical anhydrides. | Perform the reaction promptly after forming the mixed anhydride. Low temperatures help to suppress this pathway. |
Safety and Handling
This compound is a corrosive, toxic, and moisture-sensitive chemical that requires careful handling in a well-ventilated chemical fume hood.[16][17][18][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16][18][20]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture, which liberates corrosive HCl gas.[20] Keep away from heat, sparks, and open flames.[16][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration.[17][19]
-
Spills: Absorb spills with an inert, dry material (e.g., Chemizorb® or sand) and dispose of as hazardous waste. Do not use water.[17][19]
-
First Aid:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[17][18][19]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Conclusion
This compound, via the mixed carbonic anhydride method, is a powerful and economical tool in the peptide chemist's repertoire. While requiring more stringent control of reaction parameters than modern onium salt reagents, its high reactivity and the simplicity of byproduct removal make it an excellent choice for many applications, particularly in solution-phase synthesis. By understanding the underlying mechanism and adhering to carefully controlled protocols, researchers can effectively leverage this classic activation strategy to achieve efficient and high-purity peptide bond formation.
References
- Valsynthese SA. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Peptide Synthesis: Understanding EEDQ's Mechanism.
- Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. Houben-Weyl Methods of Organic Chemistry, Vol. E22a.
- FramoChem. (2018).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2009).
- Chen, F. M., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. International Journal of Peptide and Protein Research, 30(4), 477-486.
- Anderson, G. W., & Young, R. W. (1962). US Patent 3,640,991A - Mixed anhydride method of preparing peptides.
- Moodie, R. B., & Thomas, P. N. (1980). Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure. Journal of the Chemical Society, Perkin Transactions 2, (3), 412-420.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.
- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society, 89(19), 5012-5017.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414-7416.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Parsons, A. (2013). Anhydrides as protecting groups. YouTube.
- Smith, S. N., Craig, R., & Connon, S. J. (2020). Anhydride-Mediated Peptide Synthesis with C-Terminal Unprotected N-Methylamino Acids. Synfacts, 17(01), 0105.
- BenchChem. (2025). Application of Octyl Chloroformate in Peptide Synthesis: A Detailed Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- BenchChem. (2025).
Sources
- 1. bachem.com [bachem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. nbinno.com [nbinno.com]
- 16. HEXYL CHLOROFORMATE - Safety Data Sheet [chemicalbook.com]
- 17. valsynthese.ch [valsynthese.ch]
- 18. framochem.com [framochem.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. fishersci.com [fishersci.com]
Application Notes & Protocols: Cyclohexyl Chloroformate as a Robust Protecting Group for Amines
Introduction: The Strategic Role of Amine Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the assembly of peptides and complex pharmaceutical intermediates, the selective reactivity of functional groups is paramount.[1] An amine, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions.[2] This is achieved by converting it into a less reactive derivative using a "protecting group".[2] An ideal protecting group should be easy to install in high yield, stable under a variety of reaction conditions, and removable chemoselectively under mild conditions that do not affect other parts of the molecule.[1]
The cyclohexyloxycarbonyl (Chc) group, installed using cyclohexyl chloroformate, is a valuable carbamate-based protecting group. It serves as a sterically hindered and more acid-stable analogue of the well-known benzyloxycarbonyl (Cbz) group.[3] Its unique stability profile makes it particularly useful in complex synthetic strategies, such as solid-phase peptide synthesis, where orthogonality to other protecting groups is essential.[3][4][5] This guide provides a comprehensive overview, detailed protocols, and mechanistic insights for the application of this compound as a protecting agent for primary and secondary amines.
Reagent Profile: this compound (C₇H₁₁ClO₂)
This compound is a colorless, oily liquid that serves as the precursor for the Chc protecting group.[4] Understanding its properties is crucial for safe and effective handling.
| Property | Value | Source |
| Molecular Weight | 162.61 g/mol | [4] |
| Boiling Point | ~87.5 °C | [4] |
| Density | ~1.14 g/cm³ | [4] |
| CAS Number | 13248-54-9 | [4] |
| Storage | Hygroscopic, store in refrigerator under inert atmosphere.[4] | [4] |
Causality Behind Storage Conditions: this compound is sensitive to moisture and can decompose over time, especially when not refrigerated, into carbon dioxide and cyclohexyl chloride.[4] Bottles may develop pressure and should be cooled before opening.[4] Proper storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is critical to maintain its integrity and prevent pressure buildup.[6]
Mechanism of Amine Protection
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate. The chloride ion is an excellent leaving group, and its departure results in the formation of a protonated carbamate. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]
Experimental Protocol: Protection of an Amine
This protocol describes a general procedure for the N-cyclohexyloxycarbonylation of an amine under Schotten-Baumann conditions, which are widely used for similar transformations with chloroformates.[7][8]
Materials:
-
Amine (1.0 equivalent)
-
This compound (1.1 - 1.2 equivalents)
-
Base: Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 equivalents)
-
Solvent: Dichloromethane (DCM) or a biphasic mixture like Dioxane/Water or THF/Water (2:1)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen organic solvent. If using a biphasic system, dissolve the amine in the organic phase and the base (e.g., Na₂CO₃, 2.5 eq.) in water separately, then combine them in the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: While stirring vigorously, add this compound (1.1 eq.) dropwise to the mixture over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Work-up (Quenching): Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., DCM or Ethyl Acetate).[8]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted base), water, and finally brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Chc protected amine.[8]
-
Purification: If necessary, purify the product by silica gel column chromatography.
Stability and Orthogonality of the Chc Group
The utility of a protecting group is defined by its stability profile. The Chc group exhibits a distinct pattern of reactivity that allows for its strategic deployment in complex syntheses.
| Condition | Stability of Chc Group | Comparison with Other Groups |
| Strongly Acidic | Labile. Cleaved by strong acids like HF, TFMSA, or HBr/AcOH.[3] | Similar to Boc and Cbz, but generally requires harsher conditions than Boc. |
| Mildly Acidic | Stable. Resistant to milder acids like trifluoroacetic acid (TFA) used for Boc deprotection.[3] | More stable than Boc. Allows for selective Boc removal in the presence of Chc. |
| Basic | Stable. Resistant to bases like piperidine (used for Fmoc deprotection) and hydroxide. | Orthogonal to the base-labile Fmoc group. |
| Catalytic Hydrogenolysis | Stable. Unlike the Cbz group, the cyclohexyl-based carbamate is not cleaved by H₂/Pd-C.[7][9] | Orthogonal to the Cbz group, which is readily removed by hydrogenolysis. |
Expert Insight: The enhanced acid stability of Chc compared to the benzyl (Bn) ester protecting group makes it superior for preventing acid-catalyzed aspartimide formation during solid-phase peptide synthesis (SPPS) using a Boc/Bn strategy.[3] This is attributed to the greater steric hindrance of the cyclohexyl ring.[3]
Mechanism of Deprotection
Deprotection of the Chc group is typically achieved under strong acid conditions. The mechanism is analogous to the acid-mediated cleavage of other carbamates like Boc.[9][10]
-
Protonation: The carbamate carbonyl oxygen is protonated by a strong acid (e.g., TFMSA, HF).
-
Cleavage: The C-O bond cleaves, leading to the formation of a stable cyclohexyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, losing carbon dioxide to release the free, protonated amine.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. This compound | 13248-54-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. valsynthese.ch [valsynthese.ch]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Derivatization of Amino Acids with Cyclohexyl Chloroformate for Enhanced Chromatographic Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of amino acids using cyclohexyl chloroformate. This process converts polar, non-volatile amino acids into their more volatile and thermally stable N-cyclohexyloxycarbonyl (CycOC) derivatives, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The bulky cyclohexyl moiety enhances the lipophilicity of the derivatives, facilitating their extraction from aqueous matrices and potentially offering unique fragmentation patterns for mass spectrometric identification. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and chiral analysis where sensitive and reliable quantification of amino acids is paramount.
Introduction: The Rationale for Derivatization
Amino acids, the fundamental building blocks of proteins, are zwitterionic molecules characterized by high polarity and low volatility. These properties preclude their direct analysis by gas chromatography (GC), a powerful technique known for its high resolution and sensitivity.[1] To overcome this limitation, a chemical modification step known as derivatization is essential.[1]
Derivatization aims to:
-
Increase Volatility: By masking the polar carboxyl (-COOH) and amino (-NH₂) functional groups, the overall volatility of the amino acid is increased, allowing it to transition into the gas phase under typical GC inlet conditions.[1]
-
Enhance Thermal Stability: The resulting derivatives are more stable at the elevated temperatures of the GC injector and column, preventing thermal degradation and ensuring accurate quantification.
-
Improve Chromatographic Behavior: Derivatization reduces the polarity of the analytes, leading to more symmetrical peak shapes and improved separation on common non-polar or semi-polar GC columns.[1]
Alkyl chloroformates have emerged as highly effective reagents for the derivatization of amino acids due to their rapid reaction kinetics in aqueous media and their ability to simultaneously derivatize both amino and carboxyl groups in a single step.[2][3] While reagents like methyl and ethyl chloroformate are widely used, this compound offers a unique alternative.[2][4][5] The introduction of the bulky, non-polar cyclohexyl group can significantly increase the hydrophobicity of the resulting derivative, which is advantageous for liquid-liquid extraction from complex biological samples and may offer improved chromatographic resolution for certain amino acids.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of amino acids with this compound is a two-part, one-pot reaction that proceeds rapidly in an aqueous-organic medium. The reaction is typically facilitated by a base, such as pyridine, which acts as a catalyst and an acid scavenger.
Part 1: N-Acylation The primary reaction occurs at the amino group. The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, which is neutralized by pyridine, forming an N-cyclohexyloxycarbonyl (CycOC) derivative.
Part 2: Esterification Concurrently, the carboxylic acid group is esterified. A proposed mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate.[3] This highly reactive intermediate is then readily attacked by an alcohol (often present in the reaction medium, or added) to form the corresponding ester. In the protocol outlined below, cyclohexanol is used to ensure a uniform derivative.
The overall reaction can be summarized as follows:
Amino Acid + this compound + Cyclohexanol --(Pyridine)--> N-Cyclohexyloxycarbonyl Amino Acid Cyclohexyl Ester + Pyridinium Chloride + CO₂
This rapid, one-pot reaction efficiently transforms hydrophilic amino acids into hydrophobic derivatives suitable for GC-MS analysis.[6]
Workflow and Visualization
The following diagram illustrates the logical flow of the derivatization and analysis process.
Caption: Experimental workflow for amino acid derivatization.
Detailed Experimental Protocol
Disclaimer: This protocol is adapted from established methods for other alkyl chloroformates.[2][7] Due to the increased steric hindrance of the cyclohexyl group, optimization of reagent concentrations and reaction times may be necessary for specific applications.[8] All work with chloroformates should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Amino Acid Standard Mix | Analytical Standard | Sigma-Aldrich | e.g., 1 mg/mL in 0.1 N HCl |
| This compound | ≥97% | Sigma-Aldrich | Corrosive, handle with care |
| Cyclohexanol | Anhydrous, ≥99% | Fisher Scientific | |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Lachrymator, toxic |
| Chloroform | HPLC Grade, stabilized | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | VWR | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, granular | Sigma-Aldrich | |
| Deionized Water | Type 1 | Millipore | |
| Sample Vials (2 mL) | Glass, with PTFE-lined caps | Agilent Technologies | |
| Microcentrifuge Tubes (1.5 mL) | Polypropylene | Eppendorf |
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Pipette 100 µL of the amino acid standard solution or your sample into a 2 mL glass vial.
-
If working with a dried extract, reconstitute it in 100 µL of deionized water.
-
-
Addition of Reaction Medium:
-
To the aqueous sample, add 300 µL of a freshly prepared solution of cyclohexanol and pyridine (e.g., 2:1 v/v).
-
Vortex briefly to mix.
-
Rationale: Pyridine acts as a catalyst and neutralizes the HCl generated during the reaction, driving it to completion. Cyclohexanol serves as the alcohol for the esterification of the carboxyl group.
-
-
Derivatization Reaction:
-
In a fume hood, add 50 µL of this compound to the mixture.
-
Immediately cap the vial tightly and vortex vigorously for 30-60 seconds. An exothermic reaction may be observed.
-
Rationale: Vigorous mixing is crucial to ensure efficient partitioning of the chloroformate into the aqueous phase and to facilitate the rapid reaction with the amino acids. The reaction is typically complete within a minute.[6]
-
-
Extraction of Derivatives:
-
Add 500 µL of chloroform to the vial.
-
Vortex for 30 seconds to extract the newly formed hydrophobic derivatives into the organic phase.
-
Centrifuge for 2 minutes at 2000 x g to achieve clear phase separation.
-
Rationale: The N-CycOC amino acid cyclohexyl esters are non-polar and will preferentially partition into the chloroform layer, separating them from salts and other hydrophilic components of the original sample matrix.[2]
-
-
Quenching and Washing:
-
Add 500 µL of a 50 mM sodium bicarbonate solution to the vial.
-
Vortex for 20 seconds. This step neutralizes any remaining pyridine and removes excess unreacted chloroformate.
-
Centrifuge for 2 minutes at 2000 x g.
-
-
Final Sample Preparation for GC-MS:
-
Carefully transfer the lower organic (chloroform) layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate (approx. 20-30 mg).
-
Vortex briefly and let it stand for 5 minutes to allow the sodium sulfate to absorb any residual water.
-
Transfer the dried chloroform extract to a GC vial with a micro-insert. The sample is now ready for GC-MS analysis.
-
Rationale: Removing all traces of water is critical for preventing on-column hydrolysis of the derivatives and ensuring good chromatographic performance.
-
Analytical Methodology: GC-MS Parameters
The following parameters provide a starting point for the analysis of N-CycOC amino acid derivatives. Optimization will be required based on the specific instrument and column used.
| GC-MS Parameter | Suggested Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of derivatives. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the high-boiling point derivatives. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 2 min | Allows for solvent focusing. |
| Ramp at 10 °C/min to 300 °C | Separates the derivatives based on their boiling points. | |
| Hold at 300 °C for 5 min | Ensures elution of all derivatives. | |
| MS System | Agilent 5977B or equivalent | Provides sensitive detection and mass spectral information for identification. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Scan Range | m/z 50 - 650 | Covers the expected mass range of the derivatized amino acids. |
Data Interpretation and Expected Results
The derivatization adds a cyclohexyloxycarbonyl group (mass = 127.07 g/mol ) to the amino nitrogen and a cyclohexyl group (mass = 83.16 g/mol ) to the carboxyl oxygen, minus the hydrogens that are replaced. The resulting derivatives will have significantly higher molecular weights than the parent amino acids.
Example Data (Hypothetical)
| Amino Acid | Parent MW | Derivative MW | Expected RT (min) | Key Fragment Ions (m/z) |
| Alanine | 89.09 | 299.19 | ~12.5 | M-83, M-127, characteristic fragments |
| Valine | 117.15 | 327.22 | ~14.2 | M-83, M-127, characteristic fragments |
| Leucine | 131.17 | 341.24 | ~15.1 | M-83, M-127, characteristic fragments |
| Proline | 115.13 | 325.21 | ~14.8 | M-83, M-127, characteristic fragments |
| Phenylalanine | 165.19 | 375.22 | ~20.5 | M-83, M-127, characteristic fragments |
Note: Retention times (RT) are estimates and will vary based on the specific chromatographic system. Key fragment ions will likely include losses of the cyclohexyl group (M-83) and the cyclohexyloxycarbonyl group (M-127).
Troubleshooting and Field-Proven Insights
-
Low Derivative Yield:
-
Cause: Incomplete reaction due to insufficient mixing, old reagents, or incorrect pH.
-
Solution: Ensure vigorous and immediate vortexing after adding the chloroformate. Use fresh, anhydrous pyridine and this compound. Verify the pH of the initial sample is not excessively acidic.
-
-
Multiple Peaks per Amino Acid:
-
Cause: Incomplete derivatization (e.g., only N-acylation without esterification) or side reactions.
-
Solution: Ensure sufficient cyclohexanol is present in the reaction medium. Optimize the reaction time; while fast, some sterically hindered amino acids may require slightly longer.
-
-
Poor Peak Shape (Tailing):
-
Cause: Active sites in the GC liner or column, or presence of residual water.
-
Solution: Use a deactivated liner and ensure the organic extract is thoroughly dried with sodium sulfate before injection. Perform regular column conditioning.
-
-
Steric Hindrance Considerations:
-
The bulky cyclohexyl group may lead to lower reaction yields for sterically hindered amino acids compared to smaller reagents like methyl chloroformate. It may be necessary to increase the molar excess of this compound or slightly increase the reaction time to drive the reaction to completion.
-
Conclusion
The derivatization of amino acids with this compound presents a robust and effective strategy for their analysis by GC-MS. The resulting N-CycOC-cyclohexyl ester derivatives exhibit excellent volatility and chromatographic properties. The enhanced hydrophobicity imparted by the cyclohexyl groups facilitates efficient extraction from complex aqueous samples, making this method highly applicable to metabolomics and clinical research. While the protocol provided is a strong starting point, empirical optimization is crucial to achieve the highest accuracy and precision for specific research applications.
References
- Vancompernolle, R., De Vos, D., Van Pamel, E., Lemeire, K., & Vercammen, J. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Plant Methods, 12, 23. [Link]
- Laney, C., Du, X., Fan, T. W.-M., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 16. [Link]
- ResearchGate. (n.d.). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue | Request PDF.
- Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- Millán, S., Sampedro, M. C., & Unceta, N. (2000). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Chromatographic Science, 38(5), 214–218. [Link]
- Giumanini, A. G., & Verardo, G. (1986). Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
- Hušek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology. Springer. [Link]
- Jo, H., Kim, Y., & Lee, D. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
- Kawase, T., Nishioka, Y., & Oida, T. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Oleo Science, 59(4), 191–201. [Link]
- Smart, K. F., Aggio, R. B. M., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3–18. [Link]
- Feng, W., Bai, Z., Zhang, S., & Zhang, L. (2016). Selective and full derivatization of amino group in chitosan with alkyl chloroformate of low stereo-hindrance. Designed Monomers and Polymers, 19(7), 650–656. [Link]
- Al-Hadedi, A. A. M., & El-Azzouny, A. A. (2012). N-Dealkylation of Amines. Mini-Reviews in Organic Chemistry, 9(4), 370–393. [Link]
- ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl).
- Hušek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 11-29. [Link]
- LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]
- Anderson, G. W. (1966). Preparation of amides.
- Deady, L. W., & Stillman, D. C. (1995). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 6(3), 156-160. [Link]
- Reddy, L. R., Reddy, G. V., & Reddy, P. S. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 4(3), 263-267. [Link]
- Wikipedia. (n.d.). Amino acid synthesis.
- Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
- Wang, J., & Lu, G. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. The Journal of Physical Chemistry Letters, 15(1), 108–114. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclohexyl Chloroformate in the Synthesis of Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Carbamate Synthesis
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug design.[1] Its unique structural and electronic properties contribute to improved metabolic stability, enhanced membrane permeability, and favorable molecular interactions with biological targets. Consequently, the efficient and reliable synthesis of carbamates is a critical endeavor in the development of novel therapeutics. Cyclohexyl chloroformate has emerged as a versatile and powerful reagent for this purpose, enabling the introduction of the cyclohexyloxycarbonyl (Chc) protecting group and facilitating the construction of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the use of this compound in carbamate synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Mechanistic Rationale: The Acyl Nucleophilic Substitution Pathway
The synthesis of carbamates using this compound proceeds via a classical acyl nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine substrate initiates a nucleophilic attack on the electrophilic carbonyl carbon of the this compound. This addition step forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion as a leaving group, yielding the final carbamate product and hydrochloric acid as a byproduct.
To drive the reaction to completion and to neutralize the generated HCl, which could otherwise protonate the starting amine and render it non-nucleophilic, a non-nucleophilic organic base such as triethylamine (TEA) or pyridine is typically employed.[4] The base scavenges the proton, preventing the formation of the unreactive amine hydrochloride salt.
Experimental Protocols
General Protocol for the Synthesis of a Cyclohexyl Carbamate from a Primary or Secondary Amine
This protocol outlines a general procedure for the N-acylation of a primary or secondary amine with this compound. It is crucial to perform this reaction under anhydrous conditions as this compound is moisture-sensitive and can hydrolyze.[5]
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.1 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add the base, such as triethylamine or pyridine (1.1-1.5 eq), to the reaction mixture. Stir the solution at room temperature for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the cooled reaction mixture dropwise via an addition funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure carbamate.
-
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Workflow Diagram
Caption: Experimental workflow for carbamate synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various carbamates using this compound. Note that yields are highly substrate-dependent and optimization may be required.
| Amine Substrate | Base (eq) | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | TEA (1.2) | DCM | 2 | >95 |
| Aniline | Pyridine (1.2) | THF | 4 | 85-90 |
| Piperidine | TEA (1.2) | DCM | 1 | >95 |
| Glycine methyl ester | TEA (2.2) | DCM/DMF | 3 | 80-88 |
| (R)-α-Methylbenzylamine | TEA (1.2) | DCM | 2 | >90 |
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive liquid that requires careful handling in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[8]
Key Safety Precautions:
-
Handling: Use only in a well-ventilated area and avoid inhalation of vapors.[6][9] Prevent contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[5][7] It is often recommended to store under an inert atmosphere and at refrigerated temperatures (-20°C).[7]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive amine (protonated) | Ensure sufficient base is used to neutralize generated HCl. |
| Decomposed this compound | Use fresh or properly stored reagent. Ensure anhydrous reaction conditions. | |
| Low reactivity of the amine | Increase reaction temperature or use a more polar solvent like DMF. | |
| Formation of side products | Reaction with moisture | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Di-acylation of primary amines | Use a controlled stoichiometry of this compound. | |
| Difficult purification | Excess base or starting material | Perform a thorough aqueous work-up to remove water-soluble impurities. |
| Similar polarity of product and impurities | Optimize the eluent system for column chromatography. |
Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal
This compound is a highly effective reagent for the synthesis of carbamates, offering a reliable method for the introduction of the cyclohexyloxycarbonyl group. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and in peptide chemistry, where the Chc group serves as a valuable protecting group.[2][10] By understanding the underlying reaction mechanism, adhering to stringent safety protocols, and employing the detailed experimental procedures outlined in this guide, researchers can confidently leverage the power of this compound to advance their synthetic endeavors in drug discovery and development.
References
- High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Material Safety Data Sheet this compound 1. Identification of the substance/Mixture and of the company/undertaking - Valsynthese SA. (2025-05-23).
- Advancing Chiral Compound Synthesis with this compound. (2025-10-10).
- This compound Eight Chongqing Chemdad Co. ,Ltd. (n.d.).
- The Importance of Purity: High-Grade this compound for Precision Chemistry. (2025-10-10).
- Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.).
- Baradarani, M. M., & Joule, J. A. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 12(1), 27-31.
- A practical synthesis of carbamates using an 'in-situ' generated polymer-supported chloroformate - ElectronicsAndBooks. (2004).
- Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis. Google Patents.
- Wada, Y., & Yanagida, S. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University.
- Gotor-Fernández, V., & Gotor, V. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(5), 738.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
- McCamley, K., & Gu, Z. (2018). N-Dealkylation of Amines. Current Organic Synthesis, 15(6), 776–801.
- Kappe, C. O., & Dallinger, D. (2016). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Journal of Heterocyclic Chemistry, 53(4), 1145–1151.
- N-Acylation in combinatorial chemistry - Arkivoc. (2004).
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.).
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387–395.
Sources
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. HEXYL CHLOROFORMATE - Safety Data Sheet [chemicalbook.com]
- 7. valsynthese.ch [valsynthese.ch]
- 8. framochem.com [framochem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Cyclohexyl Chloroformate: A Versatile Reagent for Organic Synthesis
Application Notes and Protocols for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Cyclohexyl chloroformate (C₇H₁₁ClO₂) is a highly reactive organochlorine compound that serves as a cornerstone reagent in modern organic synthesis. With a molecular weight of 162.61 g/mol , this clear liquid is a derivative of chloroformic acid and functions primarily as a potent acylating agent.[1][2] Its utility stems from the electrophilic nature of its carbonyl carbon, enabling the facile introduction of the cyclohexyloxycarbonyl (Chc) moiety onto various nucleophiles.
This versatile reagent is instrumental in several key synthetic transformations, most notably in the formation of carbamates and carbonates.[3][4] Its application as a protecting group for amines is particularly crucial in complex, multi-step syntheses such as peptide synthesis, where precise control over reactive sites is paramount.[1][5][6] Furthermore, this compound and its analogs are employed as derivatizing agents to enhance the volatility of polar analytes for gas chromatography (GC) analysis.[7]
This guide provides an in-depth exploration of the core reactivity, key applications, and field-proven protocols for utilizing this compound, designed for researchers, scientists, and professionals in drug development.
Core Reactivity and Mechanism: Nucleophilic Acyl Substitution
The reactivity of this compound is dictated by its functional group, –O–C(=O)–Cl. The strong electron-withdrawing effects of both the chlorine and oxygen atoms induce a significant partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[4][8]
The reaction with nucleophiles, such as amines and alcohols, proceeds through a classic two-step nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.
-
Nucleophilic Addition: The nucleophile (e.g., the lone pair of electrons on a nitrogen or oxygen atom) attacks the electrophilic carbonyl carbon. This initial attack breaks the C=O pi bond, forming an unstable, negatively charged tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate rapidly collapses to reform the stable C=O double bond. This step is accompanied by the expulsion of the most stable leaving group, the chloride ion (Cl⁻). A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]
Caption: General mechanism of nucleophilic acyl substitution.
Application in Amine Protection: Carbamate Synthesis
In organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, it is often necessary to temporarily block the reactivity of a functional group.[9] Amines, being nucleophilic, are readily protected by converting them into less reactive carbamates.[9] this compound is an excellent reagent for this purpose, introducing the stable cyclohexyloxycarbonyl (Chc) protecting group.[6][10]
The Chc group is valued for its stability under a range of reaction conditions, yet it can be removed when desired, restoring the amine functionality. This selective reactivity is fundamental to building molecular complexity in a controlled manner.[6]
Experimental Protocol: Synthesis of Cyclohexyl Benzylcarbamate
This protocol details the protection of benzylamine as a representative primary amine.
Materials:
-
Benzylamine
-
This compound
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine (1.1 eq.) to the solution. The base acts as a scavenger for the HCl generated during the reaction. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it to an addition funnel. Add the chloroformate solution dropwise to the stirring amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure cyclohexyl benzylcarbamate.
Caption: Experimental workflow for carbamate synthesis.
Application in Carbonate Synthesis
Analogous to its reaction with amines, this compound reacts readily with alcohols and phenols in the presence of a base to form stable organic carbonates.[3][4] Organic carbonates are valuable intermediates and products in their own right, finding use in polymers, electrolytes, and as greener alternatives to phosgene-derived reagents.[11][12]
Experimental Protocol: Synthesis of Dicyclohexyl Carbonate
This protocol describes the reaction of this compound with cyclohexanol.
Materials:
-
Cyclohexanol
-
This compound
-
Pyridine
-
Methylene chloride (DCM), anhydrous
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: A solution of cyclohexanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous methylene chloride is prepared in a round-bottom flask.[13]
-
Cooling: The flask is cooled to 0 °C in an ice bath with stirring.
-
Reagent Addition: this compound (1.0 eq.) is added dropwise to the cooled solution.
-
Reaction: The mixture is stirred and allowed to warm to room temperature. The reaction is typically complete within several hours to overnight.[13]
-
Workup: The reaction mixture is washed with saturated aqueous sodium chloride and the organic layer is dried over anhydrous magnesium sulfate.[13]
-
Purification: The solvent is removed under reduced pressure to yield the crude dicyclohexyl carbonate, which can be further purified if necessary.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF, or Toluene | Aprotic solvents prevent reaction with the chloroformate. |
| Base | Pyridine, Triethylamine (TEA) | Neutralizes the HCl byproduct, preventing side reactions and driving the equilibrium.[4] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion.[13] |
| Stoichiometry | ~1:1 Nucleophile to Chloroformate | A slight excess of either reagent can be used to ensure full conversion of the other. |
Table 1: General Reaction Parameters for Carbonate/Carbamate Synthesis.
Application as a Derivatization Reagent
In analytical chemistry, Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many biologically and environmentally relevant molecules (e.g., amino acids, pharmaceuticals, fatty acids) are polar and non-volatile.[14] Derivatization is a chemical modification process used to convert these analytes into more volatile and thermally stable forms suitable for GC analysis.[7]
Alkyl chloroformates, including this compound, are effective derivatizing agents.[7] They react rapidly with functional groups like amines, alcohols, and carboxylic acids to form stable carbamates, carbonates, and esters, which are significantly more volatile.[7] This process can often be performed directly in an aqueous matrix, simplifying sample preparation.[7][14]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Category | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles/face shield, and a lab coat. Handle only in a certified chemical fume hood. | [3][15][16] |
| Hazards | Corrosive; causes severe skin burns and eye damage. Toxic if inhaled. Flammable liquid and vapor. | [3][16] |
| Storage | Store in a refrigerator (2-8°C) in a tightly sealed container under an inert atmosphere. | [2][5][16] |
| Stability | Decomposes over time or in the presence of moisture/metals to produce CO₂ and cyclohexyl chloride. Bottles may develop pressure and should be cooled and opened cautiously. | [3][5] |
| Spill & Disposal | Absorb spills with inert, non-combustible material. Dispose of contents/container at an approved waste disposal facility in accordance with local regulations. | [16][17] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention. | [16][17] |
Table 2: Critical Safety and Handling Information.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Valsynthese SA. (2025).
- Chongqing Chemdad Co., Ltd.
- PrepChem.com. Synthesis of (a)
- Husek, P. (2000). Chloroformates in gas chromatography as general purpose derivatizing agents.
- Organic Chemistry Portal. Protective Groups. [Link]
- Dove, A. P. (2015). Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials. Pure and Applied Chemistry, 87(1), 1-10. [Link]
- Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- Shaikh, A. A. G., & Sivaram, S. (1996). The synthesis of organic carbonates from carbon dioxide.
Sources
- 1. Buy this compound | 13248-54-9 [smolecule.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. framochem.com [framochem.com]
- 4. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 5. This compound | 13248-54-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. The synthesis of organic carbonates from carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HEXYL CHLOROFORMATE - Safety Data Sheet [chemicalbook.com]
- 16. valsynthese.ch [valsynthese.ch]
- 17. fishersci.com [fishersci.com]
Introduction: Activating Polymer Surfaces for Advanced Applications
An In-Depth Guide to Polymer Surface Modification Using Cyclohexyl Chloroformate
The functionalization of polymer surfaces is a cornerstone of modern materials science, critical for advancements in biomaterials, drug delivery, and diagnostics. The ability to precisely control the surface chemistry of a material, independent of its bulk properties, allows for the creation of interfaces that can interact with biological systems in highly specific ways. This compound emerges as a powerful and versatile reagent in this field. It serves as an efficient activating agent, particularly for polymers bearing hydroxyl (-OH) or primary/secondary amine (-NH2/-NHR) groups.
This guide provides a comprehensive overview of the principles, protocols, and applications of this compound for modifying polymer surfaces. We will delve into the underlying reaction mechanisms, provide detailed experimental procedures for surface activation and subsequent biomolecule conjugation, and outline the essential characterization techniques for validating the modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry to create functionalized materials for their specific needs.
Part 1: The Chemistry of Surface Activation
Mechanism of Action: Forming the Reactive Carbonate Intermediate
The primary utility of this compound lies in its ability to react with nucleophilic groups, most commonly hydroxyl groups, present on a polymer backbone. The reaction, typically catalyzed by a non-nucleophilic base such as triethylamine (TEA) or pyridine, proceeds via a nucleophilic acyl substitution.
-
Deprotonation: The base abstracts a proton from the surface hydroxyl group, creating a more nucleophilic alkoxide.
-
Nucleophilic Attack: The polymer-bound alkoxide attacks the electrophilic carbonyl carbon of the this compound.
-
Chloride Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion (which is scavenged by the protonated base, forming an ammonium salt) and resulting in the formation of a mixed cyclohexyl carbonate ester on the polymer surface.
The resulting surface-bound carbonate is significantly more reactive towards nucleophiles, such as the primary amines found in peptides and proteins, than the original hydroxyl group. This two-step "activation-coupling" strategy is a cornerstone of bioconjugation chemistry.[1][2][3]
Caption: Reaction scheme for polymer surface functionalization.
Suitable Polymer Substrates
This modification technique is applicable to a wide range of polymers that possess accessible surface hydroxyl or amine functionalities. The density of these groups will directly influence the potential grafting density of the target molecule.
-
Natural Polymers: Cellulose, Chitosan, Dextran, Alginate, Hyaluronic Acid.
-
Synthetic Polymers: Poly(vinyl alcohol) (PVA), Poly(ethylene glycol) (PEG), Poly(hydroxyethyl methacrylate) (PHEMA), and various copolymers incorporating hydroxyl- or amine-bearing monomers.[4][5]
-
Hydrogels: Many hydrogel networks are based on the polymers listed above, making them excellent candidates for surface modification to improve cell adhesion or create bioactive interfaces.
Part 2: Protocols for Surface Modification
These protocols are designed to be robust and adaptable. The specific concentrations and reaction times may require optimization depending on the polymer substrate and the molecule to be immobilized.
Protocol 1: General Surface Activation of a Hydroxyl-Rich Polymer Film (e.g., PVA)
This protocol describes the first critical step: creating the reactive carbonate surface.
Materials:
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
This compound
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Inert gas supply (Nitrogen or Argon)
-
Glass reaction vessel with a stirrer
Methodology:
-
Substrate Preparation:
-
Clean the polymer film by sonicating for 15 minutes each in isopropanol and deionized water, then dry thoroughly under a stream of nitrogen.
-
Place the dried film into the reaction vessel.
-
-
Inert Atmosphere:
-
Purge the reaction vessel with an inert gas (N2 or Ar) for 10-15 minutes to remove atmospheric moisture, which can hydrolyze the chloroformate.
-
-
Reagent Preparation:
-
In a separate flask, prepare a solution of this compound and triethylamine in the chosen anhydrous solvent. A typical starting point is a 10-fold molar excess of both reagents relative to the estimated surface hydroxyl groups.
-
-
Activation Reaction:
-
Transfer the reagent solution to the reaction vessel containing the polymer film via a cannula or syringe.
-
Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours. The reaction is moisture-sensitive, so maintaining the inert atmosphere is crucial.
-
-
Washing and Quenching:
-
Remove the film from the reaction vessel and wash it thoroughly with fresh anhydrous solvent (e.g., DCM) to remove unreacted reagents and the triethylammonium chloride byproduct.
-
Perform a final rinse with a solvent like ethanol to quench any remaining reactive sites.
-
-
Drying:
-
Dry the activated polymer film under vacuum or a stream of inert gas. The film is now ready for immediate use in a subsequent coupling reaction or can be stored under inert conditions for a short period.
-
Protocol 2: "Grafting-To" Immobilization of an Amine-Containing Biomolecule
This protocol demonstrates how to conjugate a peptide (e.g., an RGD cell-adhesion peptide) to the activated surface.[8]
Materials:
-
Activated polymer film (from Protocol 1)
-
Amine-containing biomolecule (e.g., GRGDS peptide)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF))
-
Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4) for aqueous coupling
Methodology:
-
Biomolecule Solution:
-
Dissolve the peptide or protein in a suitable buffer (for aqueous-soluble molecules) or an anhydrous polar aprotic solvent like DMF. A typical concentration is 1-5 mg/mL.
-
-
Coupling Reaction:
-
Immerse the activated polymer film in the biomolecule solution.
-
Allow the reaction to proceed for 12-24 hours at 4°C or room temperature with gentle agitation. The lower temperature is often preferred for sensitive proteins to minimize denaturation.
-
-
Blocking (Optional):
-
To quench any unreacted activated sites and prevent non-specific binding later, immerse the film in a solution of a small amine, such as ethanolamine or glycine (1 M in buffer, pH 8), for 1 hour.
-
-
Washing:
-
Wash the film extensively with the coupling buffer/solvent to remove any non-covalently bound biomolecules.
-
Follow with several rinses in deionized water.
-
-
Drying and Storage:
-
Dry the functionalized film under a stream of nitrogen or by lyophilization.
-
Store under appropriate conditions (e.g., desiccated at 4°C) to maintain the integrity of the immobilized biomolecule.
-
Caption: Experimental workflow for surface modification.
Part 3: Characterization and Validation
Confirming the success of a surface modification is critical. A multi-technique approach provides the most comprehensive validation.
| Technique | Parameter Measured | Expected Result on Modified Surface |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the top 5-10 nm of the surface. | Appearance of the N1s signal after peptide grafting. A change in the C1s and O1s high-resolution spectra consistent with carbonate and amide/urethane bond formation.[9] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Vibrational modes of chemical bonds on the surface. | Appearance of a new carbonyl (C=O) stretching peak around 1740-1760 cm⁻¹ for the carbonate linkage, and an amide I peak (~1650 cm⁻¹) after peptide coupling. |
| Contact Angle Goniometry | Surface wettability and surface free energy. | A significant change in the water contact angle. Grafting a hydrophobic cyclohexyl group will increase the contact angle, while subsequent grafting of a hydrophilic peptide will decrease it.[10] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. | Potential increase in surface roughness and changes in morphology after grafting, indicating the presence of the new molecular layer. |
Part 4: Applications and Considerations
The ability to tailor polymer surfaces using this compound opens doors to numerous applications, particularly in the biomedical field.
-
Controlling Cell Interactions: By immobilizing cell-adhesive peptides like RGD, surfaces can be engineered to promote specific cell attachment, proliferation, and differentiation, which is vital for tissue engineering scaffolds and implant coatings.[8][11]
-
Creating Biocompatible and Anti-Fouling Surfaces: Grafting polymers like PEG can create surfaces that resist protein adsorption and cell adhesion, reducing the foreign body response to implanted devices.[12]
-
Immobilizing Bioactive Molecules: Enzymes can be covalently attached to polymer supports for use in bioreactors or biosensors. Similarly, antibodies can be immobilized for diagnostic assays or affinity purification.[13][14]
-
Drug Delivery Systems: The surfaces of polymer nanoparticles or microparticles can be modified with targeting ligands to enhance delivery to specific cells or tissues.
Limitations and Stability: A key consideration is the stability of the resulting linkage. While robust under many physiological conditions, the carbonate bond can be susceptible to hydrolysis over long periods, especially at non-neutral pH.[15][16] The rate of degradation depends on the specific polymer backbone and the surrounding environment. This can be a disadvantage for applications requiring long-term stability but could be leveraged as a feature for creating degradable linkages in drug delivery systems.
Conclusion
This compound provides a reliable and effective method for activating polymer surfaces to enable the covalent immobilization of a wide array of molecules. The chemistry is straightforward, adaptable to various polymer systems, and allows for the creation of functional interfaces with tailored biological and physical properties. By following well-defined protocols and validating the outcomes with appropriate surface characterization techniques, researchers can confidently engineer advanced materials for next-generation medical devices, therapies, and diagnostic platforms.
References
- Brunelle, D. J., & Shannon, T. G. (1991). Preparation and polymerization of bisphenol A cyclic oligomeric carbonates. Macromolecules.
- Brannigan, R. P., & Dove, A. P. (2017). Synthesis, Properties and Biomedical Applications of Hydrolytically Degradable Materials Based on Aliphatic Polyesters and Polycarbonates. Biomaterials Science, 5, 9-21.
- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569.
- Mphahlele, K., et al. (2018). Synthesis of some novel biologically active piperidin-4-one oxime carbonates from 1-methyl-3alkyl-2,6-diphenylpiperidin-4-one oximes and substituted chloroformates. ResearchGate. (Note: This article provides examples of chloroformate reactions to create carbonates).
- Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
- Darensbourg, D. J. (2019). CO2-fixation into cyclic and polymeric carbonates: principles and applications. Polymer Chemistry, 10(47), 6336-6349.
- Semantic Scholar. Polyvinyl alcohol surface modification.
- van der Vlies, A. J., et al. (2003). Direct grafting of RGD-motif-containing peptide on the surface of polycaprolactone films. Journal of Materials Science: Materials in Medicine, 14(7), 569-575.
- De la Cruz, J., et al. (2019). Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers. Langmuir, 35(37), 12146–12155.
- Kumar, A., et al. (2022). Polymer Grafting and its chemical reactions. Frontiers in Nanotechnology.
- Theato, P., & Dove, A. P. (2020). Inherently degradable cross-linked polyesters and polycarbonates: resins to be cheerful. Polymer Chemistry, 11, 6445-6467.
- Li, C., et al. (2021). Surface modification of calcium carbonate: A review of theories, methods and applications. Journal of Central South University, 28, 2815-2839.
- Le Dévédec, F., et al. (2023). Grafting of proteins onto polymeric surfaces: A synthesis and characterization challenge. Biotechnology Advances, 64, 108106.
- Kim, H., et al. (2024). New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers. Polymers, 16(9), 1242.
- Kammeyer, J. K. (2017). Graft Through Polymerization of Peptides: Applications in Peptide Therapeutics and In Vivo Tissue Targeting. eScholarship, University of California.
- Fischer, K., & Kuckling, D. (2015). Surface Modification of Poly(vinyl alcohol) Fibers. ResearchGate.
- Gammon, D. B., et al. (2022). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. ACS Applied Polymer Materials, 4(4), 2824–2832.
- ResearchGate. Surface modification of calcium carbonate nanofillers by fluoro- and alkyl-alkoxysilane.
- MDPI. New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers.
- Shcherbakov, D., et al. (2023). Modification of Polyhydroxyalkanoates Polymer Films Surface of Various Compositions by Laser Processing. Polymers, 15(2), 416.
- ResearchGate. Polymer surface modification for the attachment of bioactive compounds.
- MDPI. Surface Functionalities of Polymers for Biomaterial Applications.
- MDPI. Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives.
- Shcherbakov, D., et al. (2023). Molecular Peptide Grafting as a Tool to Create Novel Protein Therapeutics. International Journal of Molecular Sciences, 24(5), 4966.
- ResearchGate. Surface modification of calcium carbonate: A review of theories, methods and applications.
- Dove, A. P., & Theato, P. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47, 1-35.
- MDPI. Advances in Surface Engineering and Biocompatible Coatings for Biomedical Applications.
- Taylor & Francis eBooks. A unique photochemical approach for polymer surface modification.
- eScholarship. Influence of Polymer Characteristics on the Self-Assembly of Polymer-Grafted Metal−Organic Framework Particles.
- ResearchGate. Surface modification of polyester biomaterials for tissue engineering.
- National Institutes of Health (NIH). Surface modifications of biomaterials in different applied fields.
- National Institutes of Health (NIH). Superhydrophobic Materials for Biomedical Applications.
- National Institutes of Health (NIH). Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Polyvinyl alcohol surface modification | Semantic Scholar [semanticscholar.org]
- 5. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Direct grafting of RGD-motif-containing peptide on the surface of polycaprolactone films | Semantic Scholar [semanticscholar.org]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Grafting of proteins onto polymeric surfaces: A synthesis and characterization challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CO 2 -fixation into cyclic and polymeric carbonates: principles and applications - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03086C [pubs.rsc.org]
- 16. Inherently degradable cross-linked polyesters and polycarbonates: resins to be cheerful - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01226B [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Organic Carbonates using Cyclohexyl Chloroformate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Cyclohexyl Carbonates in Modern Synthesis
Organic carbonates are a cornerstone of modern organic chemistry, serving not only as versatile solvents and electrolyte components but also as critical intermediates and protecting groups in the synthesis of complex molecules.[1][2][3] The reaction between an alcohol and a chloroformate is a powerful and direct method for their formation, proceeding via a robust nucleophilic acyl substitution mechanism.[4]
This guide focuses on the use of cyclohexyl chloroformate, a key reagent for introducing the cyclohexyloxycarbonyl (Chc) moiety. The Chc group is particularly valuable in pharmaceutical and fine chemical synthesis for several reasons. It can function as a stable protecting group for alcohols and amines, and its incorporation allows for the synthesis of unsymmetrical carbonates, which are pivotal structural motifs in many active pharmaceutical ingredients (APIs).[5][6][7][8] The high purity of commercially available this compound (typically ≥98.0%) is essential for minimizing side reactions and ensuring reproducible outcomes, a critical factor in drug development and asymmetric synthesis.[7]
This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and critical insights into the practical application of this compound for the synthesis of organic carbonates.
The Reaction Mechanism: A Stepwise Perspective
The formation of a carbonate from this compound and an alcohol is a classic example of nucleophilic acyl substitution. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the product.[4]
Mechanistic Steps:
-
Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the this compound.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Acid Neutralization: A base, such as pyridine or triethylamine, scavenges the hydrochloric acid (HCl) formed in situ. This step is crucial; without it, the HCl can protonate the starting alcohol, reducing its nucleophilicity, or potentially catalyze undesirable side reactions.[4][9]
Visualization of the Reaction Mechanism
Caption: Nucleophilic attack of an alcohol on this compound.
Experimental Design: The "Why" Behind the "How"
A successful synthesis relies on the rational selection of reagents and conditions. Each choice has a direct causal impact on yield, purity, and reaction time.
Reagent Selection and Rationale
| Reagent | Choice & Rationale |
| This compound | Purity is Paramount: Use a high-purity grade (≥98.0%) to prevent side reactions from impurities, which is especially critical in multi-step pharmaceutical syntheses.[7] It is highly reactive and moisture-sensitive; handle accordingly.[10] |
| Alcohol Substrate | Scope: Primary and secondary alcohols react readily. Tertiary alcohols may react slower due to steric hindrance and may be prone to elimination side reactions under certain conditions. Phenols are also suitable substrates. |
| Base | Function: To neutralize the HCl byproduct. Common Choices: Pyridine, triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are common for homogeneous reactions. They are non-nucleophilic enough to not compete with the alcohol. Alternative: Inorganic bases like potassium or sodium carbonate can be effective, particularly in larger-scale reactions where their insolubility allows for easy removal by filtration.[2][3] |
| Solvent | Requirements: Must be anhydrous and aprotic. Trace water will rapidly hydrolyze the chloroformate.[9][10] Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), acetonitrile, or toluene are excellent choices, selected based on the solubility of the starting materials and the desired reaction temperature.[2] |
Optimizing Reaction Conditions
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) by adding the chloroformate dropwise to the alcohol/base mixture. This is critical for controlling the initial exotherm of the reaction, preventing side-product formation. The reaction is then typically allowed to warm to room temperature to proceed to completion.[2][11]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a mandatory laboratory practice. This prevents atmospheric moisture from hydrolyzing the highly sensitive this compound, which would reduce yield and generate impurities.[10]
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the base is typically used to ensure complete neutralization of the generated HCl. The alcohol and chloroformate are often used in a 1:1 or 1:1.05 molar ratio, depending on which component is more precious or more easily removed during purification.
General Experimental Protocol
This protocol provides a robust, self-validating framework for the synthesis of cyclohexyl carbonates.
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for carbonate synthesis.
Step-by-Step Methodology
Materials:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Syringes
-
Ice bath
-
Nitrogen or Argon line
-
Alcohol (1.0 eq)
-
This compound (1.05 eq)
-
Pyridine (or other base, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents/equipment
Procedure:
-
Setup: Under an inert atmosphere (N₂), add the alcohol (1.0 eq) and anhydrous DCM to a dry round-bottom flask.
-
Reagent Addition: Add the base (e.g., pyridine, 1.2 eq) to the flask and cool the mixture to 0 °C using an ice bath.
-
Reaction Initiation: Slowly add this compound (1.05 eq) to the stirred solution dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude carbonate by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the final product.[12][13]
Safety and Handling of this compound
Hazard Profile: this compound is a corrosive, toxic, and flammable liquid that is highly sensitive to moisture.[10][14][15] Inhalation can be toxic, and it causes severe skin burns and eye damage.[15]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][16]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[10][14] Eyewash stations and safety showers must be readily accessible.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[15] Storage under an inert atmosphere is recommended to maintain purity.
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[14][15] Do not use water.[10]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
References
- Valsynthese SA. (2025, May 23). Material Safety Data Sheet this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.
- Organic Chemistry Portal. (n.d.). Carbonate synthesis.
- ResearchGate. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569.
- Semantic Scholar. (n.d.). Separation of Organic Carbonates by Ion-moderated HPLC.
- Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569.
- Bhalkikar, A., Marin, C. M., & Cheung, C. L. (2016). Method development for separating organic carbonates by ion-moderated partition high-performance liquid chromatography. Journal of Separation Science, 39(20), 3950-3957.
- MDPI. (n.d.). En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Importance of Purity: High-Grade this compound for Precision Chemistry.
- Google Patents. (n.d.). DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents.
- Google Patents. (n.d.). WO2016104758A1 - Carbonate-ester purification method, carbonate-ester-solution production method, and carbonate-ester purification apparatus.
- Google Patents. (n.d.). US3966786A - Method for producing chloroformates.
- Google Patents. (n.d.). CN107108451B - The purification method of carbonate, the manufacturing method of carbonate solution, and the purification apparatus of carbonate.
- Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- Google Patents. (n.d.). US6919471B2 - Process for preparing alkyl/aryl chloroformates.
- PubMed. (n.d.). Complete elimination of carbonates: a critical step in the accurate measurement of organic and black carbon in sediments.
- Google Patents. (n.d.). US3720718A - Conversion of chloroformates to an aldehyde.
- PubMed. (n.d.). Mechanism of formation of organic carbonates from aliphatic alcohols and carbon dioxide under mild conditions promoted by carbodiimides. DFT calculation and experimental study.
- Google Patents. (n.d.). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
- Scribd. (n.d.). Chemists' Guide to Chloroformate Synthesis | PDF.
- Reddit. (2021, November 11). Stuck on carbonate ester synthesis.
- National Institutes of Health. (n.d.). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide.
- Organic Syntheses. (n.d.). ethyl n-methylcarbamate.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
- 1. ncesr.unl.edu [ncesr.unl.edu]
- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 3. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Separation of Organic Carbonates by Ion-moderated HPLC | Semantic Scholar [semanticscholar.org]
- 13. WO2016104758A1 - Carbonate-ester purification method, carbonate-ester-solution production method, and carbonate-ester purification apparatus - Google Patents [patents.google.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. valsynthese.ch [valsynthese.ch]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: Cyclohexyl Chloroformate as a Strategic Acylating Agent in Organic Synthesis
Abstract
Cyclohexyl chloroformate is a versatile and highly reactive acylating agent, indispensable for the introduction of the cyclohexyloxycarbonyl (Cyc) moiety onto various nucleophiles.[1][2] Its utility is most pronounced in the protection of functional groups, particularly amines and alcohols, during complex multi-step syntheses.[2][3][4] This guide provides an in-depth exploration of the mechanistic underpinnings, strategic applications, and field-proven protocols for employing this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent with precision and safety.
Foundational Principles: The Role and Mechanism of this compound
The Strategic Value of Acylation
Acylation is a cornerstone transformation in organic chemistry, involving the introduction of an acyl group (R-C=O) into a molecule.[1] Chloroformates are powerful reagents for this purpose, enabling the formation of stable carbamates, carbonates, and mixed anhydrides.[5][6] The primary function of this transformation is often to temporarily decrease the reactivity of a functional group, a strategy known as "protection".[7][8] By converting a nucleophilic amine or alcohol into a less reactive carbamate or carbonate, chemists can perform reactions on other parts of a molecule without unintended side reactions.[7] The protecting group is then removed in a later step to restore the original functionality.[8]
The Nucleophilic Acyl Substitution Mechanism
The reactivity of this compound is driven by the highly electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles like amines and alcohols. The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[9][10]
Mechanism Breakdown:
-
Nucleophilic Addition: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the this compound. This step breaks the carbon-oxygen π-bond, forming a transient tetrahedral intermediate.[9][10]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the elimination of the chloride ion (Cl⁻), which is an excellent leaving group.[9][10]
-
Deprotonation: The resulting protonated carbamate (or carbonate) is deprotonated, typically by a base added to the reaction mixture, to yield the final neutral product and a salt (e.g., triethylammonium chloride). This step is crucial as it neutralizes the HCl byproduct, which could otherwise react with the starting amine.[11]
Caption: General Mechanism of Carbamate Formation.
Core Applications: Protocols and Methodologies
Amine Protection: Synthesis of Cyclohexyl Carbamates
The most prevalent application of this compound is the protection of primary and secondary amines by forming a stable carbamate linkage.[1][5] The resulting cyclohexyloxycarbonyl (Cyc) group is robust under various reaction conditions, making it a valuable tool in pharmaceutical synthesis.[2][4]
Protocol: N-Protection of Benzylamine
-
Objective: To synthesize Benzyl cyclohexyl carbamate.
-
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N) or Pyridine (Base)
-
Dichloromethane (DCM) (Anhydrous Solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Causality: Anhydrous conditions are critical as this compound readily hydrolyzes with water to form cyclohexanol and HCl, consuming the reagent.[1] The base is essential to neutralize the HCl generated during the reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is exothermic. Cooling helps to control the reaction rate, minimize side reactions, and improve selectivity.
-
-
Reagent Addition: Add this compound (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Ensure the temperature does not rise above 5 °C.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures homogenous mixing. A slight excess of the chloroformate ensures complete consumption of the starting amine.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up & Quenching: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. c. Dry the separated organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzyl cyclohexyl carbamate.
-
Alcohol Protection: Synthesis of Cyclohexyl Carbonates
In a similar fashion, this compound reacts with alcohols to form carbonates, effectively protecting the hydroxyl group.[6][12]
Protocol: O-Protection of Cyclohexanol
-
Objective: To synthesize Dicyclohexyl carbonate.
-
Materials:
-
Cyclohexanol
-
This compound
-
Pyridine (serves as both base and catalyst)
-
Dichloromethane (DCM) or Toluene (Anhydrous Solvent)
-
Standard work-up reagents as listed in section 2.1.
-
-
Procedure:
-
Reaction Setup: Dissolve cyclohexanol (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere. Add pyridine (1.2 equivalents).
-
Causality: Pyridine is often preferred for alcohol acylation as it is a more effective catalyst for less nucleophilic alcohols compared to triethylamine.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 equivalents) dropwise to the solution while maintaining the temperature below 5 °C.
-
Reaction & Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of cyclohexanol.
-
Work-up & Purification: Follow the aqueous work-up procedure as described in section 2.1.5. The crude dicyclohexyl carbonate is then purified, typically by vacuum distillation or column chromatography. A similar procedure has been documented for the synthesis of 1-Chloroethyl cyclohexyl carbonate.[13]
-
Advanced Applications in Peptide and Medicinal Chemistry
The Cyclohexyloxycarbonyl (Cyc) Protecting Group
The Cyc group, installed by this compound, is a valuable alternative to more common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl). Its steric bulk and stability profile offer unique advantages.
-
Stability: The Cyc group is generally stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, allowing for its use in orthogonal protection strategies.[7][14]
-
Steric Hindrance: The bulky cyclohexyl moiety can prevent undesirable side reactions, such as aspartimide formation in peptide synthesis, which is a known issue with less hindered protecting groups.[14]
-
Deprotection: Removal of the Cyc group is typically achieved under harsh conditions, such as treatment with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[14]
Caption: Workflow for Amine Protection and Deprotection.
Role in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents. For instance, O-arylcarbamates derived from chloroformates are investigated as potent inhibitors of enzymes like fatty acid amide hydrolase (FAAH), a target for developing novel anxiolytic and analgesic drugs.[15] The precise introduction of the cyclohexyloxycarbonyl moiety can be critical for achieving the desired molecular shape and biological activity.[15]
Quantitative Data and Reagent Properties
| Property | Value | Reference(s) |
| CAS Number | 13248-54-9 | [3][16] |
| Molecular Formula | C₇H₁₁ClO₂ | [3][17] |
| Molecular Weight | 162.61 g/mol | [3][17] |
| Appearance | Colorless to transparent liquid/oil | [3][18] |
| Boiling Point | ~87.5 °C | [3][16] |
| Density | ~1.14 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene), reacts with water. | [1][12] |
Safety, Handling, and Storage
CRITICAL SAFETY NOTICE: this compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood by trained personnel.
Hazard Profile
-
Flammable: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[17][19]
-
Corrosive: Causes severe skin burns and eye damage.[17][19] Contact must be avoided at all times.
-
Toxic: Toxic if inhaled.[17][19] Avoid breathing vapors or mists.
Handling and Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.[17]
-
Clothing: Wear a flame-retardant lab coat and appropriate protective clothing.[17]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[17][19]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area.[17] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (often below -20°C) to prevent decomposition.[3][17]
-
Instability: The compound can decompose over prolonged storage, releasing CO₂ and cyclohexyl chloride, which can cause pressure buildup in the container.[18] Always cool the container before opening and vent carefully.[12][18] It is also hygroscopic and light-sensitive.[3]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area.[17] Absorb the spill with an inert, non-combustible material (e.g., Chemizorb® or dry sand) and place it in a sealed container for disposal.[17] Do not use water.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[17]
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
References
- Valsynthese SA. (n.d.). Material Safety Data Sheet this compound.
- Smolecule. (n.d.). Buy this compound | 13248-54-9.
- Kevill, D. N., & D'Souza, M. J. (2008). Mechanisms of Solvolyses of Acid Chlorides and Chloroformates. Chloroacetyl and Phenylacetyl Chloride as Similarity Models. The Journal of Organic Chemistry, 73(13), 4913–4920.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- Save My Exams. (n.d.). Acylation Mechanism.
- PrepChem.com. (n.d.). Synthesis of (a) Production of 1-Chloroethyl Cyclohexyl Carbonate.
- Kevill, D. N., & D'Souza, M. J. (2008). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Importance of Purity: High-Grade this compound for Precision Chemistry.
- Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- FramoChem. (n.d.). 4-tert-BUTYLthis compound.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Hexyl Chloroformate.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(21), 4998–5008.
- Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.
- Wikipedia. (n.d.). Protecting group.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- University of Calgary. (n.d.). Ch27: Peptide synthesis.
- Smolecule. (n.d.). Buy 4-tert-Butylthis compound | 42125-46-2.
- Pure. (n.d.). Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials.
- Parchem. (n.d.). This compound (Cas 13248-54-9).
- BenchChem. (n.d.). Reactivity of octyl chloroformate with alcohols and amines.
- Wikipedia. (n.d.). Chloroformate.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.). Carbonate synthesis.
- Google Patents. (2020). US20200369640A1 - Process for preparing cyclic carbonates.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- ChemicalBook. (2025, December 31). This compound | 13248-54-9.
- PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Taylor & Francis. (n.d.). Chloroformate – Knowledge and References.
- Royal Society of Chemistry. (n.d.). The synthesis of organic carbonates from carbon dioxide.
- Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability.
- R Discovery. (2025, September 28). Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives.
- National Institutes of Health. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- Professor Dave Explains. (2016, April 28). Protecting Groups. YouTube.
- National Institutes of Health. (n.d.). Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy.
- AK LECTURES. (2014, June 24). Carbonyl Protecting Group. YouTube.
Sources
- 1. Buy this compound | 13248-54-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 12. framochem.com [framochem.com]
- 13. prepchem.com [prepchem.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. parchem.com [parchem.com]
- 17. valsynthese.ch [valsynthese.ch]
- 18. This compound | 13248-54-9 [chemicalbook.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Mastering Cyclohexyl Chloroformate: A Comprehensive Guide for Laboratory Professionals
An In-depth Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
Cyclohexyl chloroformate is a colorless to light yellow liquid with a pungent odor, classified as a chloroformate ester.[1] Its utility in organic chemistry stems from the highly reactive acyl chloride moiety, which makes it an excellent electrophile for reactions with nucleophiles like amines and alcohols.[2][3] This reactivity is harnessed primarily for two purposes in drug development and chemical synthesis:
-
Formation of Carbamates: It reacts readily with primary and secondary amines to form stable carbamate linkages.[3][4] This functionality is a common motif in pharmaceuticals, acting as a bioisostere for amide bonds to improve metabolic stability.[2]
-
Protecting Group Chemistry: The cyclohexyloxycarbonyl (Chc) group can be introduced to protect amines, indoles, and alcohols during multi-step syntheses, preventing unwanted side reactions.[3][5][6]
Chemical and Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 13248-54-9 | [7] |
| Molecular Formula | C₇H₁₁ClO₂ | [7] |
| Molecular Weight | 162.61 g/mol | [7] |
| Appearance | Colorless to light brown-yellow transparent liquid | [1] |
| Boiling Point | 87.5 °C (at 3.6 kPa) | [1] |
| Solubility | Soluble in ether, chloroform, and ethyl acetate. Insoluble in water. | [1] |
Safety First: Handling and Storage of this compound
This compound is a hazardous chemical that demands strict adherence to safety protocols. It is classified as flammable, toxic if inhaled, and causes severe skin burns and eye damage.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[7][8][9]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile) and a flame-retardant, antistatic protective lab coat or coveralls are essential.[7][8]
-
Respiratory Protection: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors.[6][7] In situations where vapor concentrations may be high, a supplied-air respirator is required.[7]
Storage and Handling
Proper storage is critical to maintain the reagent's integrity and ensure safety.
-
Storage Conditions: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[10][11] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (under -20°C).[7]
-
Incompatibilities: Keep away from water, strong oxidizing agents, bases, alcohols, and amines to prevent violent reactions and decomposition.[12]
-
Decomposition: Prolonged exposure to moisture, heat, or sunlight can lead to decomposition, producing cyclohexanol, hydrochloric acid, and carbon dioxide.[3][6] Bottles may develop pressure and should be cooled before opening.[6]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[7] Do not use combustible materials to absorb the spill.
Application in Synthesis: Formation of Carbamates
The reaction of this compound with an amine is a cornerstone of its utility. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a carbamate and the liberation of hydrochloric acid.[2]
Detailed Protocol: Synthesis of Cyclohexyl Benzylcarbamate
This protocol provides a representative procedure for the synthesis of a carbamate using this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine (as a base/acid scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Thin-layer chromatography (TLC) supplies
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to control the initial exothermic reaction upon addition of the chloroformate.
-
Addition of Chloroformate: Add this compound (1.05 equivalents) dropwise to the stirred solution using a dropping funnel. The slow addition helps to maintain the reaction temperature and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC until the starting amine is consumed.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure cyclohexyl benzylcarbamate.
Conclusion
This compound is a valuable reagent for the synthesis of carbamates and for the protection of various functional groups. Its high reactivity, while beneficial for synthesis, necessitates stringent safety precautions. By understanding the principles behind its handling and application, researchers can safely and effectively utilize this compound in the development of novel therapeutics and other advanced materials. The protocols and guidelines presented here offer a solid foundation for the successful incorporation of this compound into laboratory workflows.
References
- Valsynthese SA. (2025). Material Safety Data Sheet this compound. Valsynthese SA.
- Lab Alley. (n.d.). How to Store Chloroform. Lab Alley.
- University of Tennessee Health Science Center. (n.d.). Standard Operating Procedure: Isobutyl chloroformate. UTHSC.
- Georganics. (n.d.). Chloroformates. Georganics.
- Chemistry For Everyone. (2023, August 21). How To Store Chloroform Properly? [Video]. YouTube.
- Olin Chlor Alkali. (n.d.). Chloroform: Handling, Storage, and Safety. Olin.
- Reddit. (2021, April 2). Handling/Storing Chloroform. r/chemhelp.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations. NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 10). Advancing Chiral Compound Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- PrepChem.com. (n.d.). Synthesis of cyclohexyl cyclohexylcarbamate. PrepChem.com.
- ChemBK. (n.d.). This compound. ChemBK.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
- Government of Canada. (n.d.). Personal Protective Equipment. Government of Canada.
- Chemistry For Everyone. (2023, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- 3M. (n.d.). PPE Solutions for Chemical Industries. 3M.
- Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository.
- ChemBK. (n.d.). This compound. ChemBK.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
- Government of Canada. (n.d.). Personal Protective Equipment. Government of Canada.
- Chemistry For Everyone. (2023, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- 3M. (n.d.). PPE Solutions for Chemical Industries. 3M.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Cyclohexyl chloroformate in the preparation of agrochemicals
Application Note & Protocol
Topic: Cyclohexyl Chloroformate in the Preparation of Agrochemicals Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of this compound in Agrochemical Synthesis
This compound is a highly reactive and versatile chemical intermediate, primarily utilized as a key building block in the synthesis of a wide array of organic compounds.[1][2] In the agrochemical sector, its significance lies in its ability to introduce the cyclohexyloxycarbonyl moiety into a target molecule. This functional group is instrumental in the formation of carbamates and carbonates, two classes of compounds with well-established and potent pesticidal activity. The cyclohexyl group itself can influence the lipophilicity and steric profile of the final agrochemical, potentially enhancing its efficacy, target specificity, and environmental persistence profile.
This guide provides an in-depth exploration of the application of this compound in agrochemical research and development. It details the core reactivity, provides validated protocols for synthesis, and outlines the critical safety and handling procedures necessary for its effective and safe use in a laboratory setting.
Physicochemical Properties and Reactivity Profile
This compound is a colorless to light yellow transparent liquid with a pungent odor.[1][3] Its utility in synthesis is dictated by its distinct chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13248-54-9 | [2] |
| Molecular Formula | C₇H₁₁ClO₂ | [2] |
| Molecular Weight | 162.61 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Boiling Point | 87.5°C @ 3.6 kPa | [1] |
| Density | ~1.14 g/cm³ | [2] |
| Flash Point | 76.4°C | [1] |
| Solubility | Soluble in common organic solvents (ether, acetone, toluene, THF); insoluble in water.[1][3] | [1][3] |
The core of this compound's reactivity lies in the electrophilic acyl carbon atom, which is susceptible to nucleophilic attack. This reactivity is the foundation for its primary applications in agrochemical synthesis.
Reaction with Amines to Form Carbamates
The most prominent reaction is with primary or secondary amines. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a stable N-cyclohexyloxycarbonyl derivative, commonly known as a carbamate.[3] This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General reaction scheme for carbamate synthesis.
Reaction with Alcohols/Phenols to Form Carbonates
Similarly, this compound reacts with alcohols or phenols to yield carbonate esters.[3] This reaction also requires a base to scavenge the generated HCl. The resulting carbonates can serve as active ingredients or as intermediates in the synthesis of more complex agrochemicals.
Caption: General reaction scheme for carbonate synthesis.
Application Protocol: Synthesis of a Model Carbamate Agrochemical
This section provides a detailed, self-validating protocol for the synthesis of a representative N-aryl cyclohexyl carbamate, "Cyclo-Carb 4-Cl," which serves as a model for a potential herbicidal compound. The causality behind each step is explained to provide a deeper understanding of the process.
Target Reaction: this compound + 4-chloroaniline → Cyclohexyl (4-chlorophenyl)carbamate (Cyclo-Carb 4-Cl)
Materials and Reagents
Table 2: Materials and Reagents for Synthesis
| Reagent/Material | Grade | Supplier | Quantity | Purpose |
| This compound | ≥97% | (e.g., Sigma-Aldrich) | 1.63 g (10.0 mmol) | Acylating agent |
| 4-Chloroaniline | ≥98% | (e.g., Alfa Aesar) | 1.28 g (10.0 mmol) | Nucleophile |
| Pyridine | Anhydrous, ≥99.8% | (e.g., Acros Organics) | 0.87 g (11.0 mmol) | HCl scavenger/base |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | (e.g., Fisher Scientific) | 50 mL | Reaction solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Lab prepared | 2 x 20 mL | Workup (remove base) |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Lab prepared | 1 x 20 mL | Workup (neutralize acid) |
| Brine | Saturated Aqueous | Lab prepared | 1 x 20 mL | Workup (remove water) |
| Magnesium Sulfate (MgSO₄) | Anhydrous | (e.g., VWR) | ~2 g | Drying agent |
| Hexanes/Ethyl Acetate | HPLC Grade | (e.g., TCI Chemicals) | As needed | Recrystallization/TLC |
Experimental Workflow
Caption: Step-by-step workflow for Cyclo-Carb 4-Cl synthesis.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.28 g, 10.0 mmol) and pyridine (0.87 g, 11.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Causality: Anhydrous solvent is crucial because this compound is moisture-sensitive and will readily hydrolyze. Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess of base ensures complete neutralization.
-
-
Reaction Setup: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5°C.
-
Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and minimize the decomposition of the chloroformate.
-
-
Addition of this compound: Dissolve this compound (1.63 g, 10.0 mmol) in 10 mL of anhydrous DCM and add it to the cooled aniline solution dropwise via a pressure-equalizing dropping funnel over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Causality: Dropwise addition maintains temperature control and prevents a rapid, uncontrolled exotherm.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Let the reaction proceed for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.
-
Causality: Allowing the reaction to warm to room temperature ensures it goes to completion. TLC is a critical step for validation, confirming the consumption of the limiting reagent.
-
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Causality: The HCl wash removes the pyridine and any unreacted 4-chloroaniline. The NaHCO₃ wash neutralizes any residual HCl. The brine wash begins the drying process by removing the bulk of the dissolved water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: Removing all water is essential before removing the solvent to prevent hydrolysis of any trace unreacted chloroformate and to obtain a dry solid product.
-
-
Purification: Recrystallize the crude solid from a minimal amount of a hot hexanes/ethyl acetate mixture to afford pure Cyclo-Carb 4-Cl as a white crystalline solid.
-
Causality: Recrystallization is a purification technique that removes impurities, providing a product of high purity suitable for analytical characterization and further use. This is a key step for a self-validating protocol.
-
-
Characterization and Yield Calculation: Dry the purified crystals, weigh them to calculate the final yield, and characterize the product to confirm its identity and purity.
Table 3: Expected Analytical Data for Cyclo-Carb 4-Cl
| Analysis | Expected Result |
| Yield | 80-90% |
| Melting Point | Specific range (e.g., 115-117°C) |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch), ~1590 (Aromatic C=C) |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to cyclohexyl and 4-chlorophenyl protons. |
Safety, Handling, and Storage
This compound is a corrosive and toxic compound that requires strict safety protocols.[1][3]
Table 4: Summary of Safety and Handling Precautions
| Aspect | Precaution | Rationale & Reference(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[4][5] | Prevents skin and eye contact with the corrosive material.[5] |
| Handling | All manipulations must be performed in a well-ventilated chemical fume hood.[6] | The compound is toxic by inhalation and irritating to mucous membranes.[1][6] |
| Storage | Store in a refrigerator ( < 0°C) under an inert atmosphere.[3][6] Keep container tightly closed and away from moisture.[7][8] | The compound decomposes over time, especially when in contact with moisture or metallic impurities, yielding CO₂ and increasing container pressure.[3][6] |
| Spills | Absorb small spills with an inert material (e.g., vermiculite). Neutralize with an alkaline solution before disposal.[3][7] | Prevents environmental release and neutralizes the corrosive hazard. |
| First Aid | In case of skin/eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][8] If inhaled, move to fresh air.[5] | Rapid action is required to mitigate the corrosive and toxic effects.[1][5] |
Note: Always consult the most current Safety Data Sheet (SDS) for this compound before use.[4][5][7][8]
Conclusion
This compound is a powerful and efficient reagent for introducing the cyclohexyloxycarbonyl group in the synthesis of potential agrochemicals, particularly carbamate and carbonate derivatives. Its high reactivity demands careful handling and controlled reaction conditions. The protocol provided herein demonstrates a robust and verifiable method for synthesizing a model carbamate, highlighting the critical steps from reaction setup to purification and characterization. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively leverage this compound to develop novel and effective active ingredients for the agrochemical industry.
References
- Valsynthese SA. (2025, May 23). Material Safety Data Sheet this compound.
- Google Patents. (n.d.). EP0222984A1 - Process for the production of cyclohexyl compounds.
- Google Patents. (n.d.). EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.
- ChemBK. (n.d.). This compound.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. framochem.com [framochem.com]
- 4. HEXYL CHLOROFORMATE - Safety Data Sheet [chemicalbook.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. This compound | 13248-54-9 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: The Role of Cyclohexyl Chloroformate in Modern Bioconjugation
Introduction: Bridging Molecules for Therapeutic Innovation
Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern drug development, diagnostics, and materials science.[1] This powerful technique allows for the creation of novel molecular entities with enhanced properties, such as improved stability, targeted delivery, and increased therapeutic potency.[2] From antibody-drug conjugates (ADCs) that precisely target cancer cells to PEGylated proteins with extended circulatory half-lives, the applications of bioconjugation are transforming healthcare.[3][4]
The success of any bioconjugation strategy hinges on the choice of chemical reagents used to form the covalent linkage. These reagents must be highly efficient, selective for specific functional groups, and function under mild, typically aqueous conditions to preserve the delicate structure and function of the biomolecule. This guide focuses on a versatile yet often overlooked class of reagents: chloroformates, with a specific emphasis on Cyclohexyl Chloroformate . We will explore its role as a powerful activating agent for carboxylic acids, enabling their conjugation to proteins and other biomolecules.
This compound: A Profile
This compound (C7H11ClO2) is a colorless liquid belonging to the chloroformate ester family.[5] It is a highly reactive acylating agent, a property derived from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
While traditionally used in organic synthesis for protecting amines and in peptide synthesis, its reactivity profile makes it a compelling candidate for specific bioconjugation applications, particularly for activating carboxyl-containing payloads (drugs, linkers, dyes) prior to their attachment to biomolecules.[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13248-54-9 | [7] |
| Molecular Formula | C7H11ClO2 | [9] |
| Molecular Weight | 162.61 g/mol | [6][9] |
| Appearance | Colorless Oil/Liquid | [7] |
| Boiling Point | ~87.5 °C | [7] |
| Density | ~1.14 g/cm³ | [7] |
| Reactivity | Reacts with nucleophiles (amines, alcohols, water) | [5][6][10] |
| Storage | Hygroscopic; store under inert atmosphere, refrigerated | [7] |
Mechanism of Action in Bioconjugation: The Mixed Anhydride Pathway
The primary role of this compound in a bioconjugation context is not to directly link to the biomolecule itself, but to act as a potent activator for a carboxylic acid-containing molecule (e.g., a small molecule drug). This activation proceeds through the formation of a mixed anhydride intermediate . This two-step approach offers excellent control over the conjugation process.
-
Step 1: Activation of the Carboxylic Acid. this compound reacts with a carboxylic acid in the presence of a non-nucleophilic base (like triethylamine or DIEA) under anhydrous conditions. The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electrophilic carbonyl carbon of the this compound, displacing the chloride ion and forming a highly reactive mixed anhydride.
-
Step 2: Nucleophilic Acyl Substitution. This "activated" molecule is then introduced to the biomolecule (e.g., a protein). The primary amine groups on the surface of the protein (specifically the ε-amine of lysine residues and the N-terminal α-amine) act as nucleophiles.[11] They attack the drug-carbonyl carbon of the mixed anhydride, leading to the formation of a stable amide bond. The cyclohexyl mixed carbonate is released as a byproduct.
This mechanism provides a robust method for creating stable amide linkages, which are highly prevalent in biological systems and essential for the integrity of many bioconjugates.
Caption: Mechanism of this compound-mediated bioconjugation.
Experimental Protocol: Conjugation of a Carboxyl-Containing Payload to a Protein
This protocol provides a detailed, two-part methodology for the activation of a generic carboxylic acid-containing payload and its subsequent conjugation to an antibody or other protein rich in surface-accessible lysines.
Part A: Activation of Carboxylated Payload with this compound
Causality: This step must be performed under strictly anhydrous conditions. This compound readily hydrolyzes in the presence of water, which would quench the reagent and prevent the formation of the desired mixed anhydride.[6] The use of a tertiary amine base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]
Materials:
-
Carboxyl-containing payload (e.g., a drug, linker)
-
This compound (reagent grade)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Inert gas (Argon or Nitrogen)
-
Glass reaction vial with a septum
Procedure:
-
Preparation: Dry the reaction vial thoroughly under vacuum or by flame-drying. Allow it to cool to room temperature under a stream of inert gas.
-
Reagent Dissolution: Dissolve the carboxyl-containing payload (1.0 equivalent) in anhydrous DMF to a final concentration of 10-50 mg/mL.
-
Base Addition: Add anhydrous TEA (1.1 equivalents) to the solution. Stir the mixture for 5 minutes at room temperature.
-
Activator Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirring solution at 0 °C (ice bath). The addition should be done under an inert atmosphere.
-
Activation Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Confirmation (Optional but Recommended): The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC) or LC-MS if the payload has a suitable chromophore.
-
Immediate Use: The resulting activated payload solution should be used immediately in Part B. Do not attempt to isolate the mixed anhydride, as it is highly reactive and moisture-sensitive.
Part B: Conjugation of Activated Payload to the Protein
Causality: The reaction with the protein is performed in an aqueous buffer at a slightly alkaline pH (7.5-8.5). This pH range ensures that a significant portion of the lysine ε-amino groups are deprotonated and thus nucleophilic, while still maintaining the structural integrity of most proteins.[11] A co-solvent like DMF is often required to maintain the solubility of the activated payload in the aqueous buffer.
Materials:
-
Protein/antibody solution (e.g., in Phosphate-Buffered Saline, PBS)
-
Activated payload solution (from Part A)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Anhydrous DMF or DMSO (co-solvent)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Co-solvent Addition: If necessary, slowly add a minimal amount of anhydrous DMF to the protein solution to ensure compatibility with the activated payload solution. The final concentration of the organic co-solvent should typically not exceed 10-20% (v/v) to avoid protein denaturation.
-
Conjugation Reaction: Add the activated payload solution (from Part A) dropwise to the stirring protein solution. The molar ratio of activated payload to protein will need to be optimized but a starting point of 10-20 molar equivalents is common.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
Quenching: Quench any unreacted activated payload by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted payload, byproducts, and quenching reagents by purifying the bioconjugate using SEC or TFF, exchanging the final product into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per protein using UV-Vis spectroscopy (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).
-
Purity and Aggregation: Assess the purity of the conjugate and check for aggregation using SEC-HPLC.
-
Confirmation: Confirm the covalent attachment and determine the final mass of the conjugate using Mass Spectrometry (MS).
-
Caption: A step-by-step workflow for the bioconjugation process.
Optimization and Considerations
Achieving the desired bioconjugate properties often requires optimization of the reaction conditions.
Table 2: Parameters for Optimization
| Parameter | Range | Rationale |
| Payload:Protein Molar Ratio | 5:1 to 50:1 | Controls the final Drug-to-Antibody Ratio (DAR). Higher ratios can lead to protein precipitation or loss of activity. |
| Reaction pH | 7.5 to 9.0 | Balances lysine nucleophilicity with protein stability. Higher pH increases reaction rate but also the risk of hydrolysis. |
| Co-solvent Percentage | 5% to 25% | Affects payload solubility and protein stability. Must be minimized to preserve protein structure. |
| Reaction Time | 1 to 12 hours | Determines the extent of conjugation. Longer times may lead to side reactions or protein degradation. |
| Temperature | 4 °C to 25 °C | Lower temperatures can improve protein stability and control reaction kinetics, especially for sensitive biomolecules. |
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if inhaled and causes severe skin burns and eye damage.[9][12]
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[9]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][13]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area, preferably in a refrigerator under an inert atmosphere to prevent decomposition and hydrolysis.[9][10]
-
Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste. Prevent entry into drains.[9]
Conclusion
This compound serves as a potent and effective activating agent for carboxylic acids, enabling their conjugation to biomolecules through a reliable mixed anhydride pathway. While it requires careful handling due to its reactivity and hazardous nature, the control it offers in two-step conjugation procedures makes it a valuable tool in the bioconjugation chemist's toolbox. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can leverage this compound to create well-defined, stable bioconjugates for a wide array of applications in drug development and life sciences research.
References
- Pharmaceutical Technology. (2025, March 27). How bioconjugation is unlocking new drug development.
- Valsynthese SA. (2025, May 23). Material Safety Data Sheet this compound.
- ADC Review. (n.d.). Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines.
- The Healthcare Guys - Medigy. (2024, August 7). Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics.
- Exploring the Impact of Bioconjugation in Drug Development and Therapeutics. (2024, August 8).
- Chemical Label. (n.d.). This compound.
- Google Patents. (n.d.). EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.
- Wikipedia. (n.d.). Chloroformate.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Advancing Chiral Compound Synthesis with this compound.
Sources
- 1. smorescience.com [smorescience.com]
- 2. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 3. adcreview.com [adcreview.com]
- 4. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 13248-54-9 [smolecule.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. nbinno.com [nbinno.com]
- 9. valsynthese.ch [valsynthese.ch]
- 10. framochem.com [framochem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chemical-label.com [chemical-label.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Note: Cyclohexyl Chloroformate as a Versatile Derivatizing Agent for the GC-MS Analysis of Polar Analytes
Introduction: Enhancing Volatility and Chromatographic Performance
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitivity. However, a significant limitation of GC-MS lies in its requirement for analytes to be thermally stable and volatile. Many compounds of interest in pharmaceutical and biomedical research, including neurotransmitters, amino acids, and phenols, are polar and non-volatile, precluding their direct analysis. Chemical derivatization is a critical sample preparation step that addresses this challenge by converting polar functional groups into less polar, more volatile moieties, thereby improving chromatographic peak shape, resolution, and overall analytical performance.[1][2]
Alkyl chloroformates have emerged as effective derivatizing agents, reacting rapidly with a wide range of functional groups under mild conditions.[3][4] While reagents like ethyl and isobutyl chloroformate are well-documented, cyclohexyl chloroformate presents a compelling, albeit less explored, alternative. The introduction of the bulky, non-polar cyclohexyl group can significantly increase the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis. This application note provides a detailed protocol for the use of this compound as a derivatizing agent for amines and phenols, complete with mechanistic insights and guidelines for GC-MS analysis.
Principle of Derivatization with this compound
This compound reacts with nucleophilic functional groups, primarily primary and secondary amines, as well as phenolic hydroxyl groups, via a nucleophilic acyl substitution. The reaction, typically catalyzed by a base such as pyridine, results in the formation of stable, volatile cyclohexylcarbamates and cyclohexylcarbonates, respectively. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.
The general reaction scheme is as follows:
-
For amines: R-NH₂ + C₆H₁₁OCOCl → R-NHCOOC₆H₁₁ + HCl
-
For phenols: Ar-OH + C₆H₁₁OCOCl → Ar-OCOOC₆H₁₁ + HCl
The resulting derivatives exhibit reduced polarity and a decreased tendency for hydrogen bonding, leading to improved chromatographic behavior on standard non-polar GC columns.[1]
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines in an Aqueous Medium
This protocol is adapted from established methods for other alkyl chloroformates and is suitable for the analysis of biogenic amines and other polar amine-containing compounds in biological fluids.[5][6]
Materials:
-
Amine standard or sample solution
-
This compound (≥97% purity)
-
Pyridine (anhydrous)
-
Sodium bicarbonate buffer (1 M, pH 9.0)
-
Toluene or Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: To 100 µL of the aqueous sample or standard solution in a reaction vial, add 100 µL of 1 M sodium bicarbonate buffer.
-
Reagent Addition: Add 200 µL of a 5% (v/v) solution of this compound in toluene.
-
Catalyst Addition: Add 20 µL of anhydrous pyridine to the mixture.
-
Reaction: Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The formation of the derivative occurs rapidly.
-
Phase Separation: Centrifuge the vial at 2,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Extraction: Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
Causality Behind Experimental Choices:
-
The basic sodium bicarbonate buffer ensures that the amine is in its nucleophilic free base form and neutralizes the generated HCl.
-
Pyridine acts as a nucleophilic catalyst, accelerating the reaction.
-
Toluene serves as the extraction solvent for the non-polar derivatives. The bulky cyclohexyl group enhances the partitioning of the derivative into the organic phase.
Caption: Workflow for the derivatization of amines with this compound.
Protocol 2: Derivatization of Phenols in an Aprotic Solvent
This protocol is designed for samples where the phenolic compounds are already in an organic solvent or can be extracted into one.
Materials:
-
Phenol standard or sample in an aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
This compound (≥97% purity)
-
Pyridine or Triethylamine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 200 µL of anhydrous acetonitrile to the dried residue.
-
Reagent and Catalyst Addition: Add 100 µL of this compound and 50 µL of anhydrous pyridine.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Evaporation (Optional): If necessary, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) and inject 1-2 µL into the GC-MS system.
Causality Behind Experimental Choices:
-
The use of an aprotic solvent prevents competing reactions with water.
-
Heating accelerates the derivatization of the less nucleophilic phenolic hydroxyl group.
-
Pyridine or triethylamine acts as a base to neutralize the HCl byproduct.
GC-MS Analysis of Cyclohexyl Derivatives
Gas Chromatography Conditions:
A standard non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended for the separation of the cyclohexyl derivatives. The increased molecular weight of the derivatives will lead to higher boiling points and consequently longer retention times compared to their underivatized or smaller alkyl chloroformate-derivatized counterparts.
| Parameter | Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard column for good resolution. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas, provides good efficiency. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatives. |
| Oven Program | Initial 80 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min | A starting temperature and ramp rate suitable for a range of derivatives. |
Mass Spectrometry Conditions:
Electron ionization (EI) at 70 eV is typically used. The mass spectra of the cyclohexyl derivatives are expected to show characteristic fragmentation patterns that can be used for identification and quantification.
Expected Fragmentation Patterns:
While specific library spectra for cyclohexyl derivatives may be limited, predictable fragmentation patterns can be anticipated based on general mass spectrometry principles.
-
Cyclohexylcarbamates (from amines): The molecular ion (M⁺) may be observed. A key fragmentation pathway is the alpha-cleavage, leading to the loss of the cyclohexyl group or the entire cyclohexyloxycarbonyl moiety. A characteristic fragment ion corresponding to the loss of the cyclohexyloxy radical (C₆H₁₁O•, 99 Da) or cyclohexene (C₆H₁₀, 82 Da) through a McLafferty-type rearrangement is also plausible.
-
Cyclohexylcarbonates (from phenols): The molecular ion (M⁺) is expected. Fragmentation may involve the loss of the cyclohexyloxycarbonyl group or cleavage of the carbonate linkage. A prominent ion corresponding to the loss of CO₂ (44 Da) followed by the loss of cyclohexene (82 Da) is a likely pathway.
Trustworthiness and Self-Validation
To ensure the reliability of this derivatization protocol, the following self-validating steps are recommended:
-
Analyte Stability: Analyze derivatized standards over a period of 24-48 hours to assess the stability of the cyclohexyl derivatives.
-
Reaction Yield: Derivatize a known amount of a standard and quantify the product against a pure derivative standard (if available) or use an internal standard to assess the reaction yield.
-
Matrix Effects: For complex samples, perform spike and recovery experiments to evaluate the influence of the sample matrix on the derivatization efficiency and analytical recovery.
Authoritative Grounding and Mechanistic Diagrams
The derivatization of amines with chloroformates is a well-established reaction in organic chemistry.[7] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of the chloride ion. The presence of a base is critical to deprotonate the resulting ammonium salt and to neutralize the HCl byproduct, thereby driving the equilibrium towards the product.
Caption: Nucleophilic acyl substitution mechanism for amine derivatization.
Conclusion
This compound is a promising derivatizing agent for the GC-MS analysis of polar, non-volatile compounds containing primary/secondary amine or phenolic hydroxyl groups. The introduction of the cyclohexyl moiety effectively increases the volatility and improves the chromatographic properties of these analytes. The protocols provided herein, adapted from established methods for other alkyl chloroformates, offer a solid foundation for researchers, scientists, and drug development professionals to explore the utility of this compound in their analytical workflows. Careful optimization and validation are recommended to ensure the robustness and accuracy of the method for specific applications.
References
- Azreen, N. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
- IntechOpen. (2018).
- PubMed. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
- PubMed. (2002). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples.
- MDPI. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(23), 5585. [Link]
- Semantic Scholar. (1982). Derivatization of amines with chloroformate esters for gas chromatographic analysis.
- CORE. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889. [Link]
- MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 184. [Link]
- PubMed Central. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3431-3462. [Link]
- ResearchGate. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
- PubMed. (2011). Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. Journal of Agricultural and Food Chemistry, 59(16), 8742-8753. [Link]
- MDPI. (2021).
- Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
- PubMed Central. (1988). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Journal of Research of the National Bureau of Standards, 93(3), 504-505. [Link]
- Chemistry LibreTexts. (2023).
- YouTube. (2020).
- PubMed. (2006). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization.
- PubMed Central. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]
- PubMed Central. (2020). Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium. Metabolites, 10(7), 277. [Link]
- PubMed Central. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 25(9), 1596-1605. [Link]
- MDPI. (2022). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 23(19), 11466. [Link]
- PubMed. (2023). Sensitive and simultaneous quantification of 16 neurotransmitters and metabolites in murine microdialysate by fast liquid chromatography-tandem mass spectrometry. Talanta, 252, 123965. [Link]
Sources
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of amines with chloroformate esters for gas chromatographic analysis | Semantic Scholar [semanticscholar.org]
Synthesis of Mixed Anhydrides Using Cyclohexyl Chloroformate: Application Notes and Protocols for Amide Bond Formation
Introduction: The Strategic Role of Mixed Anhydrides in Acylation Chemistry
In the landscape of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceutical intermediates, the activation of carboxylic acids is a pivotal step. The mixed anhydride method, a venerable yet consistently reliable strategy, offers a potent tool for forming amide and ester bonds under mild conditions.[1] This method involves the conversion of a carboxylic acid into a more reactive mixed anhydride, which subsequently undergoes nucleophilic attack by an amine or alcohol.[2]
Among the various reagents used to generate mixed anhydrides, alkyl chloroformates are particularly prominent due to their reactivity, commercial availability, and the straightforward nature of the reaction byproducts.[3] While isobutyl and ethyl chloroformates are commonly employed, the use of cyclohexyl chloroformate presents distinct characteristics that can be leveraged for specific synthetic challenges. This application note provides an in-depth guide to the synthesis of mixed anhydrides using this compound, detailing the underlying mechanistic principles, comprehensive experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals. This compound is a versatile reagent for introducing the cyclohexyloxycarbonyl (Chc) protecting group for amines and alcohols, and its application in mixed anhydride synthesis is particularly relevant in asymmetric synthesis and the preparation of chiral compounds.[4][5]
Mechanistic Insights: The Formation and Reactivity of Cyclohexyl Carboxylic-Carbonic Anhydrides
The synthesis of a mixed anhydride using this compound is a two-step process that hinges on precise control of reaction conditions to favor the desired reactivity pathway.[1]
Step 1: Activation of the Carboxylic Acid
The process begins with the deprotonation of the carboxylic acid (e.g., an N-protected amino acid) by a tertiary amine base, typically N-methylmorpholine (NMM), in an anhydrous aprotic solvent at low temperatures (-15 °C to 0 °C).[6] The choice of a sterically hindered, non-nucleophilic base like NMM is crucial to prevent side reactions. This generates a carboxylate anion, a potent nucleophile. Subsequently, this compound is introduced. The carboxylate anion attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion and forming the mixed carboxylic-carbonic anhydride.
Step 2: Nucleophilic Acyl Substitution
The resulting mixed anhydride possesses two electrophilic carbonyl centers. The carbonyl carbon derived from the carboxylic acid is generally more electron-deficient and sterically accessible than the carbonate carbonyl. This electronic and steric bias directs the incoming nucleophile (the amino group of a second amino acid or peptide) to attack the desired carbonyl, leading to the formation of the new amide bond. The collapse of the tetrahedral intermediate releases the cyclohexanecarbonate moiety, which decomposes into the innocuous byproducts cyclohexanol and carbon dioxide.
Diagram of the General Reaction Mechanism
Caption: General mechanism for mixed anhydride synthesis and subsequent amidation.
Application Notes: Leveraging the Cyclohexyl Moiety
The choice of the chloroformate's alkyl or cycloalkyl group is not trivial and can significantly influence the reaction's outcome, particularly concerning stability and side reactions like racemization.[7]
Advantages of this compound:
-
Steric Hindrance and Reduced Racemization: The bulky cyclohexyl group can offer a steric shield, which may contribute to a reduction in racemization, a critical concern when coupling peptide fragments. Studies with the similarly bulky menthyl chloroformate have demonstrated a significant reduction in racemization compared to isobutyl chloroformate.[6] This is attributed to the slower formation of the 2-alkoxy-5(4H)-oxazolone, the intermediate responsible for racemization.[7] It is plausible that this compound offers a similar advantage.
-
Enhanced Stability of the Mixed Anhydride: Research has shown that mixed anhydrides derived from bulkier secondary alcohols, like isopropyl chloroformate, are more stable than those from primary alcohols like ethyl or isobutyl chloroformate.[2] The cyclohexyl group, being a secondary cycloalkyl group, likely confers greater stability to the mixed anhydride intermediate, allowing for more controlled reactions.
-
Favorable Byproducts: The byproducts of the coupling reaction are cyclohexanol and carbon dioxide, which are generally easy to remove during workup.
Potential Considerations and Side Reactions:
-
Urethane Formation: A common side reaction in mixed anhydride couplings is the formation of a urethane byproduct. This occurs when the incoming amine nucleophile attacks the carbonate carbonyl of the mixed anhydride instead of the desired carboxylic carbonyl. The choice of a sterically unhindered tertiary amine, such as N-methylmorpholine, over more hindered bases like triethylamine, can minimize this side reaction.[6]
-
Disproportionation: The mixed anhydride can disproportionate into two symmetrical anhydrides. This is generally minimized by maintaining low temperatures throughout the activation step.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and scale of the reaction.
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol details the coupling of an N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine)
Procedure:
-
Preparation of the Amino Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C and add NMM (1.1 eq.) dropwise. Stir for 15 minutes to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.) in anhydrous THF.
-
Cool the solution to -15 °C using a dry ice/acetone bath.
-
Add NMM (1.0 eq.) dropwise, ensuring the temperature remains below -10 °C.
-
Slowly add this compound (1.0 eq.) dropwise to the solution, maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 5-10 minutes to allow for the complete formation of the mixed anhydride.
-
Coupling Reaction: Add the pre-prepared free amine solution (from step 1) to the mixed anhydride solution at -15 °C.
-
Allow the reaction to stir at -15 °C for 1-2 hours, then gradually warm to room temperature and continue stirring for an additional 1-2 hours.
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude dipeptide by column chromatography or recrystallization as needed.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for solution-phase peptide coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Fragment Coupling
This protocol outlines the coupling of a protected peptide acid to a resin-bound amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-protected peptide acid
-
This compound
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in the reaction solvent (DCM or DMF) in a solid-phase reaction vessel.
-
Activation of the Peptide Acid: In a separate flask, dissolve the N-protected peptide acid (2-3 eq. relative to resin loading) in anhydrous DCM or DMF.
-
Cool the solution to -15 °C.
-
Add NMM or DIEA (2-3 eq.).
-
Slowly add this compound (2-3 eq.) and stir for 10-15 minutes at -15 °C.
-
Coupling: Drain the solvent from the resin and add the pre-activated mixed anhydride solution.
-
Agitate the mixture at 0 °C for 30 minutes, then at room temperature for 1-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling may be necessary.
Quantitative Data Summary
While specific yield and purity data for this compound are not extensively reported in comparative studies, the following table provides a general expectation for mixed anhydride couplings based on data for similar chloroformates.
| Parameter | Typical Value Range | Key Influencing Factors |
| Reaction Time (Activation) | 5 - 15 minutes | Temperature, concentration, steric hindrance of the carboxylic acid |
| Reaction Time (Coupling) | 2 - 4 hours | Nucleophilicity of the amine, steric hindrance, temperature |
| Typical Yield | 75 - 95% | Substrate purity, reaction conditions, efficiency of workup |
| Purity (crude) | >90% | Minimization of side reactions (urethane, racemization) |
| Racemization | < 5% (can be lower) | Choice of base and solvent, temperature control, structure of the amino acid |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete activation or coupling; moisture in reagents/solvents; impure starting materials. | Ensure anhydrous conditions; use fresh, high-purity reagents; increase reaction time or equivalents of activating agent. |
| Significant Urethane Byproduct | Use of a sterically hindered base (e.g., TEA); reaction temperature too high. | Switch to N-methylmorpholine (NMM); maintain low temperatures during activation and initial coupling. |
| High Levels of Racemization | Prolonged activation time; excess base; high reaction temperature. | Minimize activation time; use stoichiometric amounts of base; maintain strict temperature control at -15 °C. |
| Unreacted Starting Material | Steric hindrance of either coupling partner; insufficient activation. | Increase equivalents of the activated component; consider a more potent activating system if steric hindrance is severe. |
Safety and Handling Precautions
This compound is a corrosive and toxic compound. It is also flammable and reacts with moisture.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[7] Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place, away from heat and sources of ignition.[7]
References
- Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- Benoiton, N. L., & Chen, F. M. F. (1981). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197-203.
- Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society, 89(19), 5012-5017.
- Alberton, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Valsynthese SA. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Chiral Compound Synthesis with this compound.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. organicreactions.org [organicreactions.org]
- 3. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Section 1: Synthesis of Cyclohexyl Chloroformate - Core Principles & FAQs
An In-Depth Technical Guide to Optimizing Reaction Conditions for Cyclohexyl Chloroformate
Welcome to the Technical Support Center for this compound applications. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational chemical principles with practical, field-tested advice. This document is designed to be your primary resource for optimizing synthesis, troubleshooting common issues, and ensuring the safe and effective use of this versatile reagent. We will explore the causality behind experimental choices, ensuring that every step is understood, not just followed.
This section addresses the fundamental questions regarding the synthesis of this compound, focusing on reagent choice and reaction conditions.
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method is the reaction of cyclohexanol with phosgene (COCl₂) or a phosgene equivalent.[1] The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). While phosgene gas is highly efficient, its extreme toxicity makes it a significant safety hazard.[2][3] Consequently, solid and liquid substitutes like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are widely used in laboratory settings for their enhanced safety and easier handling.[4][5][6]
Q2: Phosgene vs. Triphosgene: Which should I choose for my synthesis?
A2: The choice between phosgene and its substitutes involves a trade-off between reactivity, safety, and scale. Phosgene is significantly more reactive than triphosgene, allowing reactions to proceed under milder conditions and often resulting in cleaner products and higher yields.[2] However, its gaseous nature and high toxicity necessitate specialized equipment and handling protocols.[7]
Triphosgene, a stable crystalline solid, is a much safer alternative for lab-scale synthesis.[5] It can be precisely weighed and handled with standard safety precautions.[5] In solution, and often with the help of a base or catalyst, triphosgene decomposes to generate three equivalents of phosgene in situ, minimizing the risk associated with handling the free gas.[7] For most research and development applications, the safety benefits of triphosgene outweigh the potential for slightly lower yields compared to gaseous phosgene.[5]
| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |
| Physical State | Toxic Gas | Crystalline Solid |
| Reactivity | Very High | High (Generates phosgene in situ) |
| Handling | Requires specialized equipment and safety protocols.[7] | Can be weighed and handled in a fume hood.[5] |
| Stoichiometry | 1 mole per mole of alcohol (excess often used).[4] | ~0.33-0.4 moles per mole of alcohol. |
| Yield | Often higher (e.g., 97% for benzyl chloroformate). | Can be lower, optimization may be required. |
| Primary Use Case | Large-scale industrial production.[3] | Laboratory and pilot-plant scale synthesis.[5] |
Q3: What is the role of a base in the reaction? Is it always necessary?
A3: A base, such as pyridine or triethylamine, is often used to scavenge the HCl by-product generated during the reaction.[8][9] Neutralizing the acid drives the reaction equilibrium towards the product side and prevents potential acid-catalyzed side reactions. However, with highly reactive phosgene, the reaction can sometimes be run without a base, and the evolved HCl is removed under reduced pressure along with excess phosgene after the reaction is complete.[10] When using less reactive substitutes like triphosgene, a base is typically recommended to facilitate the reaction.[5]
Section 2: Troubleshooting Guide for Synthesis & Purification
Even with optimized protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix them?
A4: Low yield is a common issue that can usually be traced back to one of three areas: moisture, temperature control, or reagent stoichiometry.
-
Moisture Contamination: this compound is highly susceptible to hydrolysis, which converts it back to cyclohexanol.[11] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the cyclohexanol starting material is dry.[12]
-
Improper Temperature Control: The reaction is exothermic.[13] If the temperature rises too high, decomposition of the product to cyclohexyl chloride and CO₂ can occur, significantly reducing the yield.[10][11] Conversely, if the temperature is too low, the reaction rate may be too slow for completion.[13] A typical procedure involves the slow addition of cyclohexanol to a cooled solution of the phosgenating agent to maintain gentle reflux or a controlled internal temperature.[10]
-
Incorrect Stoichiometry: An insufficient amount of the phosgenating agent can lead to incomplete conversion of the alcohol. More importantly, it can promote the formation of dicyclohexyl carbonate, where a molecule of this compound reacts with another molecule of cyclohexanol. Using a slight excess of the phosgenating agent (e.g., 1.1-1.3 equivalents of phosgene) helps to ensure full conversion and minimizes this side reaction.[4]
Q5: I'm observing significant impurities in my crude product. How can I identify and prevent them?
A5: The most common impurities are unreacted cyclohexanol, dicyclohexyl carbonate, and cyclohexyl chloride.
-
Unreacted Cyclohexanol: This indicates an incomplete reaction. See Q4 for solutions related to temperature, stoichiometry, and reaction time.
-
Dicyclohexyl Carbonate: As mentioned, this by-product forms when the alcohol-to-phosgene ratio is too high.[4] The primary solution is to use an excess of the phosgenating agent and add the alcohol to the phosgene solution, rather than the other way around.
-
Cyclohexyl Chloride: This is the primary decomposition product.[11] Its formation is accelerated by heat and the presence of metal impurities, particularly iron salts.[14][15] Avoid excessive temperatures during the reaction and purification. If distillation is required, it should be performed under high vacuum at the lowest possible temperature. Washing the crude product with an aqueous solution of an alkali metal halide can effectively remove iron contaminants prior to distillation.[15]
Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process for low yield or purity issues.
Section 3: Handling, Storage, and Safety FAQs
Safe handling is paramount when working with chloroformates and their precursors.
Q6: What are the essential safety precautions for handling this compound?
A6: this compound is a corrosive and toxic substance that is irritating to the skin, eyes, and mucous membranes.[10][16] It is also a lachrymator (causes tearing).[17] Always handle this chemical inside a certified chemical fume hood.[10] Personal protective equipment (PPE) is mandatory and should include:
-
Eye Protection: Tightly fitting safety goggles and/or a face shield.[16]
-
Hand Protection: Chemical-resistant gloves (inspect before use).[16]
-
Body Protection: A lab coat, preferably flame-retardant.[16] Ensure that an eyewash station and safety shower are readily accessible.[17]
Q7: How should I properly store this compound to ensure its stability?
A7: Proper storage is critical to maintain the purity and prevent degradation. This compound decomposes over time, especially when exposed to moisture or heat, forming cyclohexyl chloride and CO₂.[10] This decomposition can cause pressure to build up inside the storage container.[10]
-
Temperature: Store in a refrigerator or freezer (-20°C is recommended).[10][16]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[16]
-
Container: Keep the container tightly sealed. Opened containers must be carefully resealed to prevent leakage and moisture ingress.[16] Always cool bottles that have been stored for a prolonged period before opening them, and open them cautiously in a fume hood.[10]
Section 4: Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of this compound using phosgene. This protocol is for informational purposes and must be adapted and performed with a thorough risk assessment by qualified personnel.
Protocol 1: Synthesis of this compound via Phosgene
Objective: To synthesize this compound from cyclohexanol and phosgene with high purity.
Materials:
-
Cyclohexanol (1 mol, 100 g)
-
Phosgene (1.1 mol, 109 g)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane, optional)
-
Ice bath
-
Dry ice/acetone condenser
Equipment:
-
1 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing addition funnel
-
Cold-finger condenser
-
Gas delivery tube
-
Gas trap for excess phosgene and HCl (e.g., containing NaOH solution)
Workflow Diagram:
Procedure:
-
Setup: Assemble a 1 L round-bottomed flask equipped with a mechanical stirrer, a gas delivery tube, a pressure-equalizing addition funnel, and a dry ice/acetone condenser. Place the entire setup in an ice bath within a fume hood. Connect the outlet of the condenser to a gas trap containing a sodium hydroxide solution to neutralize excess phosgene and HCl.[10]
-
Phosgene Addition: Carefully introduce phosgene gas into the flask via the delivery tube until 109 g (1.1 mol) has been condensed.[10]
-
Reactant Addition: While stirring the condensed phosgene, add 100 g (1 mol) of cyclohexanol through the dropping funnel. The addition rate should be controlled to maintain a gentle reflux in the reaction mixture. This typically takes about 1 hour.[10]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the flask to stand at room temperature with continued stirring for an additional 2 hours.[10]
-
Work-up: Connect the flask to a vacuum source (with an appropriate trap) and concentrate the solution under reduced pressure at room temperature. This step removes the excess phosgene and the HCl by-product.[10]
-
Product: The resulting residue is crude this compound, which is often of sufficient purity for subsequent reactions without further purification.[10] If higher purity is required, vacuum distillation can be performed, but care must be taken to avoid thermal decomposition (see Q5).
References
- Wikipedia. Phosgene.
- Google Patents. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
- PrepChem.com. Synthesis of Chloromethyl Cyclohexyl Carbonate.
- Valsynthese SA. Material Safety Data Sheet this compound.
- PubChem. Hexyl chloroformate | C7H13ClO2 | CID 22466.
- Google Patents. US3720718A - Conversion of chloroformates to an aldehyde.
- Prachayasittikul, V., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Molecules, 25(11), 2649.
- Baradarani, M. M., et al. The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: High-Grade this compound for Precision Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chiral Compound Synthesis with this compound.
- Tsuda, A. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository.
- Google Patents. US2476637A - Method of preparing chloroformates.
- Google Patents. CN105152728A - Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.
- Tsuda, A. (2023). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Polymer Journal.
- Google Patents. WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
- Al-Hadedi, A. A. M., et al. (2019). N-Dealkylation of Amines. Molecules, 24(12), 2315.
- Scribd. Chemists' Guide to Chloroformate Synthesis.
- ChemBK. This compound.
- ChemistryViews. In-situ Phosgene Synthesis from Chloroform.
- Chongqing Chemdad Co., Ltd. This compound.
- Reddit. [Discussion] Tips and Tricks to getting better synthetic yields.
- American Chemistry Council. 3.0 Properties of Phosgene.
- Google Patents. US3576838A - Method of purifying haloformates.
- Google Patents. CN111689858B - Method for preparing ethyl chloroformate.
- Organic Syntheses. cyclohexylcarbinol.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
Sources
- 1. chembk.com [chembk.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. prepchem.com [prepchem.com]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. This compound | 13248-54-9 [chemicalbook.com]
- 11. Buy this compound | 13248-54-9 [smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]
- 14. framochem.com [framochem.com]
- 15. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 16. valsynthese.ch [valsynthese.ch]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Purification of Cyclohexyl Chloroformate by Distillation
Welcome to the technical support center for the purification of cyclohexyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive intermediate. This compound is a valuable reagent, primarily used to install the cyclohexyloxycarbonyl (Chc) protecting group in complex syntheses, such as peptide manufacturing.[1][2][3][4] However, its utility is matched by its instability. Successful purification by distillation is not a trivial matter; it requires a deep understanding of the compound's chemical vulnerabilities to prevent decomposition and ensure high purity.
This document moves beyond a simple protocol, offering troubleshooting advice and in-depth FAQs to address the real-world challenges encountered in the laboratory. Our goal is to empower you with the knowledge to not only perform the procedure but to understand the causality behind each step, ensuring a safe, efficient, and reproducible purification.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the vacuum distillation of this compound.
Question: My product is darkening and I see gas evolution from the distillation flask, even at a low temperature. What is happening and how can I prevent it?
Answer: This is a classic sign of thermal decomposition. This compound is thermally labile and can break down into cyclohexyl chloride and carbon dioxide (CO₂).[2][3] This process can be accelerated by trace impurities.
-
Probable Causes & Solutions:
-
Excessive Heat: The temperature of your heating bath is too high. The goal is to gently heat the liquid just enough to achieve a steady distillation rate at the given pressure. Causality: A high temperature gradient between the flask wall and the bulk liquid can create localized hot spots, initiating decomposition even if the bulk temperature appears acceptable.
-
Corrective Action: Maintain the heating bath temperature no more than 20-30°C above the boiling point of your compound at the operating pressure.[5] For example, if the product boils at 80°C under your vacuum, the bath should not exceed 100-110°C.
-
-
Catalytic Impurities: The presence of metals, particularly iron salts, can significantly catalyze the decomposition of chloroformates.[6] These can be introduced from reagents used in the synthesis or from metal spatulas and equipment.
-
Corrective Action: Ensure all glassware is scrupulously clean. If you suspect metal contamination in your crude product, consider pre-treating it by filtering through a small plug of Celite or silica gel (ensure it is rigorously dried) before distillation. Use Teflon-coated stir bars and avoid contact with metal surfaces.
-
-
Prolonged Heating Time: The longer the compound is held at an elevated temperature, the more likely it is to decompose.
-
Corrective Action: Use an appropriately sized distillation flask (not more than two-thirds full) and ensure your heating and vacuum system is efficient to minimize the distillation time. A short-path distillation head is highly recommended to reduce the residence time of the vapor in the heated zone.[7]
-
-
Question: I can't achieve a low enough vacuum. My pump is running, but the pressure won't drop below 50 torr.
Answer: A stable, deep vacuum is critical for lowering the boiling point to a safe temperature.[5][8] A poor vacuum is almost always due to leaks in the system.
-
Probable Causes & Solutions:
-
Poorly Sealed Joints: This is the most common cause.
-
Corrective Action: All glass joints must be properly greased with a suitable vacuum grease.[9] Ensure a clear, continuous seal is visible with no air channels. Use Keck clips on all joints to secure them.
-
-
Cracked Glassware: Even hairline cracks, which may not be visible at atmospheric pressure, will become significant leak points under vacuum.
-
Corrective Action: Carefully inspect every piece of glassware before assembly.[9] Do not use any piece that has stars, chips, or cracks.
-
-
Perished Tubing: The thick-walled vacuum tubing can become brittle and crack over time.
-
Corrective Action: Check the tubing for cracks, especially at the connection points. Replace if necessary. Ensure the hose is securely attached to the vacuum adapter and the pump.
-
-
Inefficient Vacuum Source: The vacuum pump itself may be the issue.
-
Corrective Action: Check the oil level and quality in your rotary vane pump; it should be clear and free of contaminants. If using a water aspirator, ensure the water flow is maximal and the aspirator is not clogged.[9]
-
-
Question: My distilled product looks clean, but GC/NMR analysis shows it's only 90% pure. What are the likely contaminants?
Answer: The purity of the final product depends on the efficiency of the separation from closely boiling impurities.
-
Probable Causes & Solutions:
-
Co-distillation with Impurities: Several common impurities have boiling points that may be close to this compound under vacuum.
-
Inefficient Distillation Column: A simple distillation setup may not have enough theoretical plates to separate these impurities effectively.
-
Corrective Action: Use a short Vigreux column or a packed column (e.g., with Raschig rings) between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibration, significantly improving separation efficiency.[7] Collect the distillate in fractions:
-
Forerun: The first small fraction that comes over may contain highly volatile impurities like residual HCl or phosgene from the synthesis.[2]
-
Main Fraction: Collect the product when the distillation temperature is stable at the expected boiling point.
-
Final Fraction: As the distillation nears completion, the temperature may rise, indicating the presence of higher-boiling impurities. This fraction should be collected separately.
-
-
-
Question: My setup is hot and the vacuum is good, but nothing is distilling.
Answer: This issue, often called "stalling," can be frustrating.
-
Probable Causes & Solutions:
-
Insufficient Heat Transfer: The vapor is condensing in the column or head and returning to the pot before it can reach the condenser.
-
Corrective Action: Insulate the distillation head and any column with glass wool or aluminum foil.[9] This minimizes heat loss to the environment and ensures the vapor temperature remains high enough to pass over to the condenser.
-
-
Pressure is Too Low: While a deep vacuum is good, an excessively low pressure (e.g., <1 torr) might lower the boiling point to a temperature where you are not applying enough heat to induce boiling, or the vapor density is too low to move efficiently through the apparatus.
-
Corrective Action: Slightly throttle the vacuum using a needle valve or stopcock to find a pressure where the boiling point is in a manageable range (e.g., 60-90°C).
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation mandatory for purifying this compound?
A1: The primary reason is to prevent thermal decomposition.[8] this compound has a high boiling point at atmospheric pressure, and heating it to that temperature would cause it to rapidly degrade into cyclohexyl chloride and CO₂.[2][3] By reducing the pressure, we lower the boiling point to a temperature (e.g., 87.5°C at 27 torr) where the compound is sufficiently volatile for distillation but stable enough to survive the process.[1][12]
Q2: What is the ideal laboratory setup for this distillation?
A2: The ideal setup prioritizes safety, efficiency, and dryness. It consists of:
-
A round-bottom flask with a magnetic stir bar (boiling stones are ineffective under vacuum).[9]
-
A short, insulated fractionating column (e.g., Vigreux) to aid separation.
-
A distillation head with a thermometer to monitor the vapor temperature.
-
A condenser to re-liquefy the product.
-
A vacuum adapter connected via thick-walled tubing to a vacuum trap, which is then connected to the vacuum pump.[9]
-
A heating mantle connected to a variable temperature controller.
-
All glassware must be oven-dried and assembled while warm to prevent condensation of atmospheric moisture.[13]
Q3: What are the most critical safety precautions I should take?
A3: this compound is a hazardous chemical. It is toxic by inhalation, corrosive, and causes burns.[12][14] It is also a lachrymator (tear-inducing agent).[3]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.[15] Ensure an eyewash station and safety shower are nearby.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a flame-retardant lab coat, chemical splash goggles, and gloves (inspect gloves before use).[6][14][16]
-
Procedural Safety: Never heat a closed system. Apply the vacuum before you begin heating to remove volatile components safely.[9] At the end of the distillation, cool the apparatus to room temperature before re-introducing air to prevent potential autoignition of hot residues.[9]
-
Waste Disposal: Neutralize any residues or spills with a weak alkaline solution before disposal according to your institution's guidelines.[6]
Q4: How should I properly store the purified this compound?
A4: Proper storage is essential to maintain purity. The compound is hygroscopic and decomposes over time.[1][2][12]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Store in a refrigerator or freezer (-20°C is recommended).[14]
-
Container: Use a tightly sealed glass bottle with a Teflon-lined cap.
-
Pressure: Be aware that bottles may develop pressure from CO₂ evolution upon slow decomposition. It is wise to cool the bottle before opening it, especially if it has been stored for a long time.[2]
Section 3: Protocols & Data
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Preparation:
-
Thoroughly clean and oven-dry all glassware (distillation flask, stir bar, fractionating column, distillation head, condenser, and receiving flasks).
-
Assemble the apparatus while still warm, applying a thin, even layer of vacuum grease to all ground-glass joints. Secure all joints with clips.
-
-
System Setup:
-
Place the crude this compound (no more than 2/3 full) and a Teflon-coated magnetic stir bar into the distillation flask.
-
Connect the vacuum adapter to a cold trap (e.g., cooled with dry ice/acetone) and then to a vacuum pump.
-
Begin stirring.
-
-
Evacuation:
-
Turn on the vacuum pump and allow the system to evacuate. A hissing sound indicates a leak that must be found and fixed.
-
The pressure should stabilize at the desired level (e.g., 15-30 torr). Any low-boiling impurities or dissolved gases may bubble out at this stage.
-
-
Distillation:
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Increase the temperature gradually until the liquid begins to boil and reflux in the column.
-
Collect a small forerun fraction (approx. 5% of the total volume).
-
When the vapor temperature at the distillation head stabilizes at the expected boiling point, switch to a new receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Shutdown:
-
When only a small amount of residue remains or the distillation temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle.
-
Allow the entire apparatus to cool to room temperature.
-
Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing.
-
Turn off the vacuum pump.
-
Transfer the purified product to a suitable storage container under an inert atmosphere.
-
Data Table: Physical Properties and Distillation Parameters
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁ClO₂ | [1][12] |
| Molar Mass | 162.61 g/mol | [1][12] |
| Appearance | Colorless to light yellow liquid | [12] |
| Density | ~1.14 g/cm³ | [1][12] |
| Reported Boiling Point | 87.5 °C @ 3.6 kPa (27 torr) | [1][12] |
| Storage Conditions | Refrigerator, under inert atmosphere, hygroscopic | [1][12][14] |
| Key Incompatibilities | Water, strong bases, alcohols, amines, iron salts | [6][14] |
Section 4: Visual Workflows
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for product decomposition during distillation.
References
- This compound - ChemBK. (n.d.).
- This compound Eight Chongqing Chemdad Co., Ltd. (n.d.).
- Material Safety Data Sheet this compound. (2025). Valsynthese SA.
- Method for producing chloroformates. (1976). Google Patents.
- The Importance of Purity: High-Grade this compound for Precision Chemistry. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
- Vacuum distillation - Wikipedia. (n.d.).
- Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester. (n.d.). Google Patents.
- Acid Chloride/ chloroformate purification? - ResearchGate. (2015).
- Preparation of aryl chloroformates. (1993). Google Patents.
- 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022).
- How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.).
Sources
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 13248-54-9 [chemicalbook.com]
- 3. Buy this compound | 13248-54-9 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. How To [chem.rochester.edu]
- 6. framochem.com [framochem.com]
- 7. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 11. Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. valsynthese.ch [valsynthese.ch]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
Technical Support Center: Cyclohexyl Chloroformate Synthesis
A Senior Application Scientist's Guide to Managing HCl Byproduct
Welcome to the technical support center for cyclohexyl chloroformate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation and management of hydrogen chloride (HCl) byproduct. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound, a key intermediate in pharmaceuticals and organic synthesis, most commonly involves the reaction of cyclohexanol with phosgene or a phosgene equivalent like triphosgene.[1][2][3] This reaction is efficient but stoichiometrically produces one equivalent of hydrogen chloride (HCl) for every equivalent of the desired product.
Ineffective management of this HCl byproduct is a primary source of low yields, product instability, and the formation of difficult-to-remove impurities.[4] This guide provides in-depth FAQs, troubleshooting protocols, and best practices for robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the HCl byproduct so problematic in my this compound reaction?
A: Hydrogen chloride is not an inert byproduct; it is a reactive species that can actively undermine your synthesis in several ways:
-
Product Decomposition: Chloroformates are susceptible to decomposition, a reaction catalyzed by acid. HCl can promote the degradation of your this compound product into cyclohexyl chloride and carbon dioxide (CO₂), directly reducing your final yield.[5][6] This is especially problematic during thermal stress, such as distillation.
-
Side Reactions: The presence of HCl can alter the reaction pathway. For instance, it can favor the formation of unwanted side products, complicating your purification process.
-
Corrosion: HCl is highly corrosive, particularly in the presence of moisture.[4] It can damage stainless steel reactors and other laboratory equipment, introducing metallic impurities that can further catalyze product decomposition.[7][8]
-
Workup & Purification Challenges: Crude products containing a high proportion of dissolved HCl can be difficult to purify.[4] The acid can cause issues during aqueous workups and lead to degradation during vacuum distillation.
Q2: What are the primary strategies for managing HCl during the reaction?
A: Broadly, HCl management can be divided into two main approaches: in-situ neutralization (using an acid scavenger during the reaction) and post-reaction removal.
-
In-situ Neutralization: This involves adding a base to the reaction mixture to neutralize the HCl as it is formed.[9] The base reacts with HCl to form a salt, which is typically insoluble in the reaction solvent and can be removed by filtration.[9][10]
-
Post-Reaction Removal: This strategy involves removing the HCl from the reaction mixture after the formation of the chloroformate is complete. This can be achieved through physical means like an inert gas sparge or vacuum, or by chemical means such as aqueous washing or scrubbing.[4][6]
The choice between these strategies depends on the scale of the reaction, the stability of the product, and the available equipment.
Q3: Which acid scavenger should I use for in-situ neutralization? What are the pros and cons?
A: The most common scavengers are tertiary amine bases like pyridine and triethylamine (TEA). The choice is critical as the base can also influence the reaction.[11][12]
| Scavenger | Pros | Cons | Causality & Expert Insight |
| Pyridine | - Effective HCl scavenger.[1] - Can act as a nucleophilic catalyst, potentially accelerating the desired reaction.[12] | - Can form complexes with the chloroformate. - Can be difficult to remove from the final product due to its high boiling point. | Pyridine's catalytic activity can be a double-edged sword. While it promotes the reaction of the alcohol with phosgene, its nucleophilicity can also lead to side reactions if conditions are not carefully controlled.[12] It is often preferred for less reactive alcohols. |
| Triethylamine (TEA) | - Strong, non-nucleophilic base.[10] - Forms a hydrochloride salt (Et₃NH⁺Cl⁻) that is often easily filtered.[10] - Lower boiling point than pyridine, making it easier to remove. | - Less effective as a catalyst compared to pyridine. - Can form stable complexes with chloroformates under certain conditions.[13] - Can promote dehydrohalogenation side reactions in sensitive substrates. | TEA is a workhorse base primarily functioning as an acid trap.[10] Its lack of nucleophilic catalysis makes it a "cleaner" scavenger in many systems, but the reaction may proceed more slowly. It is crucial to use anhydrous TEA, as any moisture will consume phosgene. |
Recommendation: For most standard syntheses, triethylamine is a reliable choice due to its efficacy and ease of removal. If the reaction is sluggish, a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be added alongside TEA, or pyridine can be used as the primary base with careful monitoring.
Q4: My product seems to be decomposing during distillation. Is HCl the culprit?
A: Yes, this is a classic symptom of residual acid. Even trace amounts of HCl can catalyze the thermal decomposition of this compound into cyclohexyl chloride and CO₂.[5][6] This is often observed as pressure buildup in the distillation apparatus and a lower-than-expected yield of the purified product.
Self-Validating Protocol: Before distillation, test a small aliquot of your crude product. Dissolve it in a dry, inert solvent and bubble dry nitrogen through it for a few minutes. Hold a piece of damp blue litmus paper or a pH strip at the outlet. If the paper turns red, you have residual HCl, and further purification/neutralization is required before attempting distillation. Washing the crude product with a cold, dilute sodium bicarbonate solution followed by a water wash and thorough drying is a recommended step before distillation.[8]
Q5: How effective is an inert gas sparge for removing HCl?
A: An inert gas sparge (or "flushing" with nitrogen or argon) is a common and effective laboratory technique for removing dissolved gases like HCl and excess phosgene from a reaction mixture.[4][6] Its effectiveness depends on several factors:
-
Duration and Flow Rate: A longer sparging time and a moderate, steady flow rate are more effective.
-
Temperature: Gently warming the mixture (if the product is stable) can decrease the solubility of HCl and improve removal efficiency.
-
Surface Area: Vigorous stirring during the sparge increases the gas-liquid interface, accelerating the removal process.
While highly effective for lab-scale preparations, it may not be sufficient to remove all traces of HCl. For sensitive downstream applications or large-scale production, it is often followed by an aqueous wash or used in conjunction with a vacuum.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient phosgene or reaction time. 2. Product Decomposition: Presence of residual HCl during workup or storage.[5][6] 3. Side Reaction: Formation of dicyclohexyl carbonate due to a low phosgene-to-alcohol ratio. | 1. Use a molar excess of phosgene (typically 1.1 to 1.5 equivalents) to ensure full conversion of the alcohol and suppress carbonate formation.[1][14] 2. Ensure complete HCl removal before any heating steps. Use an in-situ scavenger or perform a thorough post-reaction purge/wash.[8][9] |
| Formation of Dicyclohexyl Carbonate | The chloroformate product is reacting with unreacted cyclohexanol. This occurs when the local concentration of phosgene is too low. | Add the cyclohexanol solution slowly to a solution of excess phosgene. This maintains a high phosgene concentration throughout the reaction, favoring the formation of the chloroformate over the carbonate.[4] |
| Product Instability or Discoloration | 1. Residual Acid (HCl): Catalyzes decomposition.[6] 2. Metallic Impurities: Trace metals (e.g., iron from corrosion) can catalyze decomposition.[7] | 1. Implement a more rigorous HCl removal protocol (See Protocol 2 or 3). 2. Before distillation, wash the crude product with a dilute aqueous solution of a chelating agent like EDTA to remove metal ions. Ensure all equipment is clean and free of corrosion.[8] |
| Difficulty Filtering Amine Hydrochloride Salt | The salt has precipitated as a very fine, gelatinous solid that clogs the filter medium. | 1. Change Solvent: The choice of solvent affects the crystal habit of the salt. Try a different anhydrous solvent. 2. Age the Slurry: Allow the slurry to stir for an extended period (e.g., overnight) at a controlled temperature. This can promote crystal growth (Ostwald ripening), leading to larger, more easily filterable particles. 3. Add a Filter Aid: Add a small amount of Celite® or diatomaceous earth to the slurry before filtration to improve the porosity of the filter cake. |
Experimental Protocols
Protocol 1: Synthesis with In-situ HCl Neutralization (Triethylamine)
This protocol emphasizes the controlled addition of reactants to manage exotherms and side reactions.
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube and an outlet leading to a scrubber (containing NaOH solution). Maintain a dry nitrogen atmosphere.
-
Reagents: In the flask, charge a solution of phosgene (or triphosgene) in an anhydrous solvent (e.g., dichloromethane or toluene). Cool the solution to 0-5 °C in an ice bath.
-
Addition: Prepare a solution of cyclohexanol (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in the same anhydrous solvent.[10] Add this solution dropwise from the dropping funnel to the cooled, stirred phosgene solution over 1-2 hours.
-
Causality: Adding the alcohol/amine mixture to the phosgene ensures that phosgene is always in excess, minimizing the formation of dicyclohexyl carbonate.[4]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the resulting slurry and filter under an inert atmosphere to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with a small amount of cold, anhydrous solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if required.[4]
-
Protocol 2: Post-Reaction HCl Removal using Inert Gas Sparge
This protocol is suitable for reactions run without a base scavenger.
-
Setup: After the reaction is deemed complete (e.g., by GC or TLC analysis), equip the reaction flask with a gas dispersion tube (sparger) that reaches below the surface of the liquid and a gas outlet connected to a scrubber.
-
Sparge: While stirring the solution at room temperature, introduce a steady stream of dry nitrogen or argon gas through the sparger.[6]
-
Scientific Principle: This process works by reducing the partial pressure of HCl above the liquid, driving the dissolved HCl out of the solution according to Henry's Law.
-
-
Monitoring: Periodically check the off-gas for HCl using a damp pH strip at the scrubber inlet. Continue the sparge until the off-gas is neutral. This may take several hours.
-
Completion: Once the HCl is removed, the crude product can be concentrated and purified.
Protocol 3: Laboratory-Scale Wet Scrubbing for Off-Gas
This is an essential safety and environmental control measure for neutralizing toxic off-gases like HCl and excess phosgene.
-
Setup: Connect the gas outlet from your reaction vessel (e.g., from the top of the condenser) via chemically resistant tubing to the inlet of a gas washing bottle (bubbler). A second, empty bubbler should be placed in series as a safety trap to prevent suck-back.
-
Scrubbing Solution: Fill the first gas washing bottle with a 10-20% aqueous solution of sodium hydroxide (NaOH).[15] The NaOH will neutralize the acidic HCl gas.
-
HCl(g) + NaOH(aq) → NaCl(aq) + H₂O(l)
-
-
Operation: Ensure the gas flow from the reaction is moderate, allowing for sufficient residence time for the bubbles to react with the caustic solution. The reaction is efficient, and you should observe no acidic gas exiting the scrubber.[16][17]
-
Disposal: At the end of the experiment, the spent caustic solution should be neutralized and disposed of according to institutional safety guidelines.
References
- AIMEQUIP. (2024). Chemical Reaction Mechanisms of Scrubbers. AIMEQUIP.
- Schutte & Koerting. Wet scrubbing of acidic gases.
- Google Patents. (1976).
- PMC.
- Torch-Air. HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection.
- ResearchGate. (2025).
- Google Patents. Synthesis of 4-tert-butyl cyclohexyl chloride formic ester. CN101492375B.
- Google Patents. 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine. EP0258009B1.
- Canadian Science Publishing. (1974). Reaction of Cuprate Reagents with Pyridine in the Presence of Chloroformate. A Novel Synthesis of 1,4-Dihydropyridine Derivative. Canadian Journal of Chemistry, 52(21), 3563-3565.
- Google Patents.
- Wikipedia. Phosgene.
- Canadian Science Publishing. Reaction of Cuprate Reagents with Pyridine in the Presence of Chloroformate.
- Google Patents. (2004).
- Filo. (2025). The hydroxyl group (–OH) of cyclohexanol (1) react with phosgene and form...
- Wikipedia.
- De Dietrich.
- Longdom Publishing. (2015).
- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- Google Patents. (1966).
- Wikipedia. Triethylamine.
- ScienceDirect. (1975). Effect of triethylamine on the formation of polycarbonates from a bischloroformate and bisphenol in an organic solvent. Polymer Science U.S.S.R., 17(12), 3047-3055.
- Google Patents.
- Quick Company. Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (Ctfr).
- FramoChem.
- ChemicalBook. (2025).
- ResearchGate. (2025).
- Google Patents. (1973).
- Google Patents. (1971).
- Parchem.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Google Patents. (1982). Process for the preparation of chloroformic acid aryl esters. US4366102A.
- Google Patents. Method for separating a mixture of hydrogen chloride and phosgene. JP4336655B2.
- ResearchGate. (2025).
- Kobe University. (2023).
- Valsynthese SA. (2025).
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. Method of synthesis of chlorocyclohexane. RU2187490C2.
Sources
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. nbinno.com [nbinno.com]
- 4. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. This compound | 13248-54-9 [chemicalbook.com]
- 7. framochem.com [framochem.com]
- 8. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 9. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Improved Process For The Preparation Of Chloroformates Using A [quickcompany.in]
- 15. s-k.com [s-k.com]
- 16. Chemical Reaction Mechanisms of Scrubbers | AIMEQUIP [aimequip.com.au]
- 17. longdom.org [longdom.org]
Technical Support Center: Improving Yield in Carbamate Formation with Cyclohexyl Chloroformate
Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize carbamate formation reactions using cyclohexyl chloroformate. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, providing you with the insights needed to overcome common challenges and enhance your experimental success.
Introduction: The Nuances of Carbamate Synthesis
This compound is a versatile reagent for the introduction of the cyclohexyloxycarbonyl (Cyc) protecting group onto amines, a critical step in peptide synthesis and the development of complex organic molecules.[1] While the reaction of an amine with a chloroformate appears straightforward, achieving high yields and purity can be challenging.[2] This guide addresses common issues encountered in the laboratory, offering explanations grounded in reaction kinetics and mechanistic understanding to empower you to make informed decisions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My carbamate formation reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in carbamate synthesis are a frequent issue and can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality: this compound is highly susceptible to hydrolysis.[3] Ensure that your reagent is fresh or has been stored under strictly anhydrous conditions, preferably under an inert atmosphere and refrigerated.[1][4] Over time, it can decompose into cyclohexyl chloride and carbon dioxide, which will not participate in the desired reaction.[1] Similarly, verify the purity and dryness of your amine substrate and solvent.
-
Anhydrous Conditions: Moisture is a critical adversary in this reaction. Water can react with this compound to form cyclohexanol and hydrochloric acid, consuming your reagent.[3] Furthermore, the presence of water can lead to the formation of undesired urea byproducts if the intermediate isocyanate is formed.[5] Ensure all glassware is oven-dried, and solvents are appropriately dried before use.
-
Reaction Stoichiometry: While a 1:1 stoichiometry between the amine and this compound is theoretically required, slight adjustments can sometimes improve yields. Ensure accurate measurement of your starting materials.
Deeper Mechanistic Considerations:
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate.[3] The efficiency of this step is paramount.
Amine [label="Amine (R-NH2)"]; Chloroformate [label="this compound"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carbamate [label="Carbamate Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"];
Amine -> Intermediate [label="Nucleophilic Attack"]; Chloroformate -> Intermediate; Intermediate -> Carbamate [label="Chloride Elimination"]; Intermediate -> HCl; }
Figure 1. Simplified mechanism of carbamate formation.
Q2: I'm observing the formation of significant side products. What are they, and how can I minimize them?
A2: Side product formation is a common cause of reduced yield and purification challenges. The most prevalent side reactions include:
-
Urea Formation: If the reaction conditions lead to the in-situ formation of an isocyanate from the amine, this highly reactive intermediate can be trapped by another molecule of the starting amine to form a symmetrical urea. This is more likely if the reaction is run at elevated temperatures or in the presence of certain impurities.
-
Double Acylation (for Primary Amines): Primary amines (R-NH₂) can potentially react with two molecules of this compound, especially if the chloroformate is used in large excess, leading to the formation of an imide-like structure.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the this compound, leading to the formation of carbonates.[6]
Strategies for Minimizing Side Products:
-
Temperature Control: Run the reaction at a controlled, and often lower, temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.[7]
-
Controlled Addition: Add the this compound dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the chloroformate, disfavoring double acylation.
-
Choice of Solvent: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5][8]
Q3: What is the role of the base in this reaction, and how do I choose the right one?
A3: The base plays a crucial dual role in carbamate formation:
-
Amine Activation: While many amines are sufficiently nucleophilic to react directly, a base can deprotonate the amine (or its protonated form), increasing its nucleophilicity and accelerating the reaction.[9]
-
HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl).[10] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. A base is required to neutralize this HCl as it is formed.
Choosing a Base:
The choice of base can significantly impact the reaction's success.
| Base Type | Examples | Advantages | Disadvantages |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base) | Soluble in organic solvents, easy to remove during workup. | Can sometimes participate in side reactions. |
| Pyridine | Pyridine, 2,6-Lutidine | Can also act as a nucleophilic catalyst. | Can be difficult to remove completely; has a strong odor. |
| Inorganic Bases | Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃) | Inexpensive, easy to remove by filtration. | Often have limited solubility in organic solvents, leading to heterogeneous reaction mixtures which can be slower. |
For most applications, a tertiary amine like triethylamine is a good starting point. For sterically hindered amines, a non-nucleophilic base like Hünig's base is often preferred to avoid side reactions.[11]
Q4: How does solvent polarity affect the reaction rate and yield?
A4: The solvent is not merely a medium for the reaction but an active participant in influencing its course.[12] The choice of solvent can affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices as they can dissolve a wide range of substrates and will not compete with the amine as a nucleophile.[8] They can also help to stabilize charged intermediates that may form during the reaction, potentially increasing the reaction rate.[14]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): While these solvents are non-nucleophilic, they may not be suitable for all substrates due to poor solubility.
-
Polar Protic Solvents (e.g., Alcohols, Water): These should generally be avoided as they can react with the this compound.[8]
The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on reaction rates.[13] For a reaction where neutral reactants form a charged transition state, increasing the solvent polarity will increase the reaction rate.[13]
start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Are all reactants soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Switch to a more polar aprotic solvent (e.g., DMF, Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_side_reactions [label="Are side products observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; less_polar_solvent [label="Consider a less polar solvent to disfavor charged intermediates of side reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize [label="Continue with optimized solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_solubility; check_solubility -> change_solvent [label="No"]; check_solubility -> check_side_reactions [label="Yes"]; change_solvent -> check_side_reactions; check_side_reactions -> less_polar_solvent [label="Yes"]; check_side_reactions -> optimize [label="No"]; less_polar_solvent -> optimize; }
Figure 2. Troubleshooting solvent selection.
Experimental Protocols
General Protocol for Carbamate Formation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Add the base (e.g., triethylamine, 1.1-1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add this compound (1.0-1.1 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[5]
-
-
Workup and Purification:
-
Quench the reaction by adding water or a dilute aqueous acid (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analytical Methods for Monitoring the Reaction
Accurate monitoring is key to understanding and optimizing your reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the consumption of starting materials and the formation of the product and byproducts.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of signals corresponding to the starting amine and the appearance of signals for the carbamate product.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be a powerful tool for identifying products and byproducts.[17]
References
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Selected Carbamate Pesticides. USGS.
- T. C. T. Hoang, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 122-192.
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
- M. Zloh, et al. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate.
- ResearchGate. (2025). Analysis and measurement of carbamate, carbonate and bicarbonate in carbonated aqueous ammonia solution.
- D. N. Kevill, et al. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. International Journal of Molecular Sciences, 15(10), 17836-17853.
- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
- T. C. T. Hoang, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- C. J. Choi, et al. (1960). New Carbamates and Related Compounds. Journal of Chemical & Engineering Data, 5(1), 146-148.
- S. Liu, et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH.
- Wikipedia. (n.d.). Carbamate.
- Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
- Wikipedia. (n.d.). Solvent effects.
- Figshare. (2025). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂.
- Green Chemistry (RSC Publishing). (n.d.). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water.
- ChemBK. (n.d.). This compound.
- ResearchGate. (2016). Solvent Effects in Organic Chemistry.
- Digital Commons @ USF. (2002). Efficient carbamate synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement.
- M. Movassaghi, et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(4), 1764-1778.
- Journal of Sciences, Islamic Republic of Iran. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review.
- PubMed. (1981). Analytical Controls in Drug Metabolic Studies. II. Artifact Formation During Chloroform Extraction of Drugs and Metabolites With Amine Substituents.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?.
- M. A. Tadayon, et al. (2018). N-Dealkylation of Amines. Molecules, 23(12), 3236.
- J. C. T. Carlson, et al. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 26(11), 2345-2354.
Sources
- 1. This compound | 13248-54-9 [chemicalbook.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 13248-54-9 [smolecule.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. framochem.com [framochem.com]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbamate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. Item - An equilibrium study of carbamate formation relevant to post combustion capture of COâ - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Coupling with Cyclohexyl Chloroformate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing cyclohexyl chloroformate for peptide bond formation and encountering challenges with reaction yield. As your Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to not only solve immediate issues but also to empower you with a deeper understanding of the underlying chemical principles. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental role of this compound in peptide synthesis, and what is the reaction mechanism?
Answer:
This compound is an activating agent used in the mixed carboxylic-carbonic anhydride method of peptide bond formation. This long-standing technique is valued for its rapid reaction times and the generation of easily removable byproducts.[1]
The core principle is a two-step process:
-
Activation: The N-protected amino acid is reacted with this compound in the presence of a tertiary amine (e.g., N-methylmorpholine) at a low temperature. This forms a highly reactive mixed anhydride intermediate.
-
Coupling: The amino group of the second amino acid (or peptide) then acts as a nucleophile, attacking the activated carbonyl of the mixed anhydride. This results in the formation of the desired peptide bond, releasing cyclohexanol and carbon dioxide as byproducts.[2]
The bulky cyclohexyl group is thought to play a role in modulating the reactivity and stability of the mixed anhydride intermediate, which can influence both the desired coupling reaction and potential side reactions.
Caption: General mechanism of peptide coupling via the mixed anhydride method.
Q2: I am experiencing significantly low yields in my coupling reaction. What are the likely causes and how can I troubleshoot this?
Answer:
Low yield is the most common issue when working with any peptide coupling method. With this compound, the causes often trace back to incomplete activation, steric hindrance, or suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving the problem.
Potential Cause 1: Incomplete Formation of the Mixed Anhydride
The activation step is extremely sensitive to moisture and temperature.
-
Moisture: Water will readily hydrolyze both the this compound and the formed mixed anhydride, leading to the regeneration of the starting carboxylic acid and preventing coupling.
-
Temperature: The activation reaction is typically performed at low temperatures (e.g., -15°C) to ensure the stability of the mixed anhydride. If the temperature is too high during formation, the anhydride can disproportionate or degrade.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Ensure all glassware is oven-dried. Handle reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Verify Reagent Quality: this compound can degrade over time. Use a fresh bottle or verify the purity of your existing stock.
-
Optimize Activation Time: While the reaction is fast, ensure sufficient time for complete activation before adding the amine component. A typical activation time is 5-10 minutes.[4]
Potential Cause 2: Steric Hindrance
Steric hindrance can be a significant barrier to efficient coupling.[5] This can originate from:
-
The Cyclohexyl Group: The bulky cyclohexyl moiety on the activating agent can sterically hinder the approach of the incoming amine nucleophile.
-
The Amino Acids: Coupling sterically hindered amino acids (e.g., Val, Ile, or α,α-disubstituted amino acids) is inherently challenging and this effect is compounded when using a bulky activating agent.[6][7]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: After the initial low-temperature activation and addition of the amine, allow the reaction to warm slowly to room temperature and stir for an extended period (2-4 hours, or even overnight).[1] This provides more energy and time for the sterically hindered components to react.
-
Consider a "Double Coupling": If a test (like the Kaiser test for solid-phase synthesis) indicates an incomplete reaction, you can repeat the coupling step with a fresh preparation of the activated amino acid to drive the reaction to completion.[8]
-
Solvent Choice: In cases of severe steric hindrance or aggregation, switching to a more polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) may improve solvation and reaction rates.
Caption: Troubleshooting workflow for low peptide coupling yield.
Q3: My analysis shows a significant byproduct. Could this be urethane, and how is it formed?
Answer:
Yes, the formation of a urethane byproduct is a well-known side reaction in the mixed anhydride method.[2] This occurs when the incoming amine nucleophile attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl.
The bulky nature of the alkyl group on the chloroformate is known to influence the rate of this side reaction. It is generally accepted that bulkier groups, like the tert-butyl group in isobutyl chloroformate (IBCF), can sterically hinder the undesired attack at the carbonate carbonyl, thus favoring the formation of the peptide bond.[2] By extension, the even bulkier cyclohexyl group on this compound may offer a similar or even enhanced protective effect against urethane formation compared to less hindered chloroformates like ethyl chloroformate.
Caption: Competing reaction pathways for the mixed anhydride intermediate.
Mitigation Strategies:
-
Low Temperature: Maintain a low temperature (-15°C) during the initial coupling phase.
-
Choice of Base: The base used can influence the outcome. N-methylmorpholine (NMM) is generally preferred over more hindered or stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) for mixed anhydride reactions as it is reported to minimize urethane formation.[8]
Q4: I am concerned about racemization. How does this compound perform in this regard?
Answer:
Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a critical concern in peptide synthesis as it leads to diastereomeric impurities that are often difficult to separate from the desired product.[2][9] The mechanism often involves the formation of a planar oxazolone intermediate.[2]
While data specific to this compound is limited, studies on other alkyl chloroformates provide valuable insight. Research has shown that isopropyl chloroformate , which is bulkier than ethyl or isobutyl chloroformate, leads to significantly less racemization during the coupling of peptide fragments.[10]
This suggests that the steric bulk of the alkyl group on the chloroformate can play a favorable role in suppressing racemization. Therefore, it is plausible that the bulky cyclohexyl group could offer a similar advantage, making it a potentially good choice for couplings where racemization is a high risk, such as in fragment condensation.
Best Practices to Minimize Racemization:
-
Use N-methylmorpholine (NMM): It is generally considered one of the best bases for minimizing racemization in mixed anhydride couplings.
-
Avoid Excess Base: Use stoichiometric amounts of the base relative to the N-protected amino acid.
-
Maintain Low Temperatures: Low temperatures (-15°C) are crucial for minimizing the rate of enolization and subsequent racemization.
-
Limit Activation Time: Do not allow the mixed anhydride to sit for extended periods before adding the amine component.
Data & Protocols
Table 1: Key Parameters for Peptide Coupling with this compound
| Parameter | Recommended Value/Reagent | Rationale & Notes |
| N-Protected Amino Acid | 1.0 equivalent | The limiting reagent. |
| This compound | 1.0 equivalent | A 1:1 stoichiometry is crucial to avoid side reactions. |
| Base | 1.0 equivalent | N-Methylmorpholine (NMM) is highly recommended to minimize racemization and urethane formation.[8] |
| Amine Component | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Solvent | Anhydrous THF, DMF, or CH₂Cl₂ | Must be free of water and amines. |
| Activation Temperature | -15 °C | Critical for anhydride stability and minimizing side reactions.[3] |
| Coupling Temperature | -15 °C to Room Temp. | Allow to warm slowly after addition of the amine, especially for hindered couplings. |
| Activation Time | 5 - 10 minutes | Sufficient for formation without significant degradation. |
| Coupling Time | 1 - 4 hours | Monitor by TLC or other methods. May require longer for hindered amino acids. |
Experimental Protocol 1: General Procedure for Dipeptide Synthesis
This protocol describes a standard solution-phase coupling.
Materials:
-
N-Protected Amino Acid (e.g., Boc-L-Alanine)
-
This compound
-
N-Methylmorpholine (NMM)
-
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Amine Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous THF and add N-methylmorpholine (1.0 eq.) to neutralize the salt and liberate the free amine.
-
Activation: In the main reaction flask, dissolve the N-protected amino acid (1.0 eq.) and N-methylmorpholine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -15°C using a dry ice/acetone bath.
-
Add this compound (1.0 eq.) dropwise while vigorously stirring. Maintain the temperature at -15°C.
-
Stir the reaction mixture for 10 minutes to allow for the complete formation of the mixed anhydride.
-
Coupling: Add the pre-prepared free amine solution from Step 1 to the mixed anhydride solution dropwise.
-
Allow the reaction to proceed at -15°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated NMM hydrochloride. Remove the solvent under reduced pressure and proceed with standard aqueous work-up and purification.
References
- US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google P
- Recent development of peptide coupling reagents in organic synthesis
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC
- Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH - Benchchem
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem
- Peptide Coupling Reagents, More than a Letter Soup
- Side reactions in peptide synthesis: An overview - Bibliomed
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec
- New Trends in Peptide Coupling Reagents - ResearchG
- First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investig
- Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis - ResearchG
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF
- Practical Synthesis Guide to Solid Phase Peptide Chemistry
- Electronic Supplementary Material (ESI)
- Common side reactions in peptide synthesis occurring on resin (a and b)...
- Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations: A case study on the elucidation of mechanism of urethane formation and starting amino acid liberation using carbon dioxide as the probe - ResearchG
- Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC - NIH
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem
- Coupling of peptides to protein carriers by mixed anhydride procedure - PubMed
Sources
- 1. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 4. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Cyclohexyl chloroformate stability in aqueous solutions
Technical Support Center: Cyclohexyl Chloroformate
A Guide to Stability, Handling, and Troubleshooting in Aqueous Applications
Welcome to the technical support guide for this compound. As a highly reactive acylating agent, its successful use, particularly in reactions involving aqueous media, hinges on a clear understanding of its stability and reactivity. This center is designed for researchers, medicinal chemists, and process development scientists, providing expert-driven answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound (CAS 13248-54-9) is a versatile organic reagent. Its principal use is as a protecting group for amines, forming stable carbamates that can be cleaved under specific conditions.[1][2] This makes it valuable in peptide synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2][3]
Q2: How should I store and handle this compound to ensure its integrity?
Proper storage is critical. This compound is sensitive to moisture and heat.[4]
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a refrigerator or freezer (-20°C is often recommended).[5][6]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[1] It is corrosive and toxic if inhaled or absorbed through the skin.[5][7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat.[4][5][8] Bottles may develop pressure due to slow decomposition, especially if stored for a prolonged period; it is advisable to cool them before opening.[1]
Q3: Is this compound stable in water?
No, it is not stable. This compound is readily hydrolyzed by water. This reaction is a key consideration for any experimental design involving aqueous solutions. The hydrolysis process yields cyclohexanol, carbon dioxide, and corrosive hydrochloric acid (HCl).[2] The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of other nucleophiles.
Q4: What materials are incompatible with this compound?
Avoid contact with water, strong bases, alcohols, and amines, as these will react readily with the chloroformate, leading to its rapid decomposition or undesired side reactions.[4][5] It is also recommended to avoid contact with metallic compounds, especially iron salts, which can catalyze its decomposition.[9]
Understanding the Core Issue: Hydrolysis
The primary stability concern in aqueous environments is hydrolysis. This reaction proceeds via nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the chloroformate. The resulting tetrahedral intermediate is unstable and collapses, eliminating HCl and eventually forming cyclohexanol and carbon dioxide. This process is accelerated under basic conditions due to the higher concentration of the more potent hydroxide (OH⁻) nucleophile.
Mechanism of Aqueous Hydrolysis
Caption: Simplified mechanism of this compound hydrolysis.
Factors Influencing Aqueous Stability of this compound
| Condition | Relative Rate of Hydrolysis | Primary Rationale & Key Products |
| Low pH (Acidic, <4) | Slow to Moderate | While specific acid catalysis can occur, the reaction is generally slower than in basic conditions. The primary degradation pathway remains hydrolysis.[10][11] |
| Neutral pH (~7) | Moderate | The uncatalyzed reaction with water proceeds at a moderate rate.[10][12] Stock solutions in neutral, unbuffered water will become acidic over time as HCl is generated.[2] |
| High pH (Alkaline, >8) | Very Rapid | Base-catalyzed hydrolysis is the dominant pathway. The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to rapid decomposition.[10][11] |
| Presence of Nucleophiles | Very Rapid | Reagents like amines, alcohols, or thiols will compete with water to attack the chloroformate, forming carbamates, carbonates, or thiocarbonates, respectively.[2][9] |
| Elevated Temperature | Increased Rate | As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis and decomposition.[5][9] |
Troubleshooting Guide
Q: My reaction yield is very low. I suspect my this compound has degraded. How can I be sure?
A: This is a common issue stemming from the reagent's instability. Low yield is often caused by either using a previously degraded reagent or by its decomposition during the reaction.
Causality: this compound that has been improperly stored (e.g., exposed to moist air) will hydrolyze over time.[4] During a reaction, if conditions are not optimal (e.g., pH is too high for too long, temperature is elevated, slow addition), the reagent can decompose before it has a chance to react with your substrate.
Solution Workflow:
-
Check Your Starting Material: Before starting your reaction, you can perform a quick quality check. Carefully add a single drop of the neat chloroformate to 1-2 mL of unbuffered, neutral pH water. If the reagent is active, the pH of the water should drop noticeably and rapidly due to the formation of HCl.[2] You can monitor this with pH paper. If there is no significant pH change, the reagent has likely already hydrolyzed and should be discarded.
-
Review Your Reaction Conditions:
-
pH Control: Are you running the reaction under controlled pH? For reactions with amines (e.g., N-protection), the amine itself is a base, and an additional scavenger base is often used. This creates a high-pH environment where hydrolysis is extremely fast. The goal is for the amine nucleophile to outcompete the hydroxide ion.
-
Reaction Setup: Are you using a biphasic system (e.g., DCM/water or Toluene/water)? This is a standard technique. The chloroformate remains primarily in the organic layer, minimizing contact with water and hydroxide, while the amine can react at the interface or in the organic phase.
-
Addition Rate & Temperature: Is the chloroformate added slowly at a low temperature (e.g., 0-5 °C)? This helps control the exothermic reaction and minimizes the rate of hydrolysis relative to the desired reaction.
-
Troubleshooting Decision Workflow
Caption: A workflow for diagnosing low-yield reactions.
Q: My reaction mixture turned cloudy and looks heterogeneous, which was unexpected. What's happening?
A: Unexplained precipitation or cloudiness often points to the formation of insoluble byproducts or salts.
Causality: The hydrolysis of this compound produces cyclohexanol.[2] While cyclohexanol has some water solubility, it can cause cloudiness or phase separation in mixed solvent systems if generated in sufficient quantity. More commonly, the HCl byproduct will react with any amine substrate or base in your reaction to form an ammonium hydrochloride salt. Many of these salts have limited solubility in common organic solvents like DCM, ether, or toluene, causing them to precipitate.
Solution:
-
Identify the Precipitate: If possible, isolate the solid and check its properties. An amine hydrochloride salt will typically be a white solid, soluble in water but not in nonpolar organic solvents.
-
Optimize the Base: Ensure you are using a sufficient amount of a suitable base (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base like triethylamine) to neutralize the HCl as it forms. This keeps the desired amine substrate in its free, reactive form.
-
Solvent Choice: If salt precipitation is problematic for stirring or workup, consider a more polar organic solvent system that can better solubilize the salt, or perform an aqueous workup to wash it away.
Experimental Protocols
Protocol 1: N-Protection of a Primary Amine under Schotten-Baumann Conditions
This protocol describes a self-validating method for forming a carbamate using a biphasic aqueous system, which is designed to favor the desired reaction over reagent hydrolysis.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound (fresh, QC-tested bottle)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in DCM (approx. 0.2 M concentration). Add an equal volume of saturated NaHCO₃ solution.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes to cool the mixture to 0-5 °C. Vigorous stirring is essential to create a large surface area between the two phases.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a small amount of DCM and add it to a dropping funnel. Add the chloroformate solution dropwise to the stirring biphasic mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Causality Check: The bicarbonate solution acts as a base to neutralize the HCl byproduct, maintaining a basic pH (~8-9) that deprotonates the amine starting material, making it nucleophilic, while simultaneously competing with the desired reaction by accelerating hydrolysis. Slow addition at low temperature ensures the local concentration of chloroformate is low, favoring reaction with the amine over hydrolysis.[13]
-
-
Reaction: Allow the reaction to stir vigorously at room temperature for 1-2 hours after the addition is complete.
-
Monitoring (Self-Validation): Monitor the reaction by TLC. Spot the starting amine and co-spot the reaction mixture. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carbamate product. The product can then be purified by recrystallization or column chromatography.
Protocol 2: Qualitative Stability Assessment of a Stock Solution
This protocol allows you to quickly determine if a previously opened bottle of this compound is still active.
Materials:
-
This compound sample
-
Small test tube or vial
-
Deionized water
-
Full-range pH indicator strips
Methodology:
-
Preparation: Add 1 mL of deionized water to a clean test tube.
-
Initial pH: Test the pH of the water using a pH strip. It should be near neutral (pH ~6-7).
-
Addition: In a fume hood, carefully add one drop of the this compound to the water. Do not cap or shake vigorously, as pressure may build up. Gently swirl the vial.
-
Final pH (Validation): After 30-60 seconds, test the pH of the aqueous layer again.
-
Positive Result (Active Reagent): A significant and immediate drop in pH (to pH 1-3) indicates the rapid formation of HCl from hydrolysis.[2] The reagent is active.
-
Negative Result (Inactive Reagent): Little to no change in pH indicates the chloroformate has already decomposed, and the sample is no longer active. The bottle should be disposed of according to your institution's hazardous waste guidelines.[5]
-
References
- Valsynthese SA. (2025).
- ChemicalBook. (2025).
- FramoChem. (2018).
- ChemBK.
- Chemical Label.
- Fisher Scientific. (2025).
- Smolecule.
- TCI Chemicals. (2025).
- Smolecule.
- Nordmann.
- National Center for Biotechnology Information. (2018).
- Bentley, T.W. (2018). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates.
- US EPA. (2001).
- US EPA. (1982).
- University of British Columbia. CHEM 331 Problem Set #4: Hydrolysis.
Sources
- 1. This compound | 13248-54-9 [chemicalbook.com]
- 2. Buy this compound | 13248-54-9 [smolecule.com]
- 3. This compound (13248-54-9) at Nordmann - nordmann.global [nordmann.global]
- 4. fishersci.com [fishersci.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. chembk.com [chembk.com]
- 7. chemical-label.com [chemical-label.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. framochem.com [framochem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. web.viu.ca [web.viu.ca]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Impurities in Commercial Cyclohexyl Chloroformate
Welcome to the technical support center for cyclohexyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments. The purity of this compound is paramount for the success of sensitive reactions, such as peptide synthesis and the creation of pharmaceutical intermediates.[1][2][3] Even trace impurities can lead to side reactions, reduced yields, and compromised product purity.
This guide is structured in a question-and-answer format to directly address the common challenges and queries we receive from the field.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently lower than expected when using a new bottle of this compound. What could be the cause?
Low yields are a frequent issue and can often be traced back to the purity of the this compound. The most probable culprits are impurities that either consume your starting material in non-productive pathways or compete with the intended reaction.
Primary Suspects:
-
Cyclohexanol: Present due to hydrolysis of the chloroformate by atmospheric moisture or as an unreacted starting material from synthesis.[4][5] Cyclohexanol can compete with your nucleophile for reaction with the chloroformate, leading to the formation of dicyclohexyl carbonate.
-
Hydrochloric Acid (HCl): Also a product of hydrolysis.[4][6] If your reaction is base-sensitive, the presence of acid can protonate your nucleophile, reducing its reactivity, or catalyze unwanted side reactions.
Troubleshooting Workflow:
Sources
Technical Support Center: Navigating Temperature Effects in Cyclohexyl Chloroformate Reactions
Welcome to the technical support center for cyclohexyl chloroformate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address the specific challenges you may encounter.
Introduction: The Paramount Importance of Thermal Control
This compound is a versatile reagent, primarily utilized for the introduction of the cyclohexyloxycarbonyl (Cyc-OC(O)-) protecting group for amines, alcohols, and phenols, leading to the formation of carbamates, carbonates, and other derivatives. Its reactivity, however, is intrinsically linked to temperature. Precise thermal control is not merely a suggestion but a fundamental requirement for achieving high yields, ensuring product purity, and preventing the formation of troublesome side products. This guide will elucidate the causality behind these temperature-dependent phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound and why?
A1: this compound should be stored in a refrigerator under an inert atmosphere.[1] It is susceptible to thermal decomposition and hydrolysis. Prolonged storage, especially at ambient temperatures, can lead to its degradation into cyclohexyl chloride and carbon dioxide, which can cause pressure buildup in the container.[1] Cool, dry, and inert conditions are crucial to maintain its integrity and reactivity for your experiments.
Q2: At what temperature does this compound begin to decompose?
Q3: What are the primary side reactions to be aware of in reactions involving this compound, and how does temperature influence them?
A3: The two most common side reactions are hydrolysis and, in the case of primary amines, the formation of symmetrical urea .
-
Hydrolysis: this compound is highly sensitive to moisture. In the presence of water, it will hydrolyze to cyclohexanol, hydrochloric acid, and carbon dioxide. This reaction is accelerated by higher temperatures.
-
Symmetrical Urea Formation: When reacting this compound with a primary amine to form a carbamate, a potential side reaction is the formation of a symmetrical N,N'-dicyclohexylurea. This occurs if the initially formed carbamate reacts with another molecule of the amine. Elevated temperatures can promote this side reaction.
Troubleshooting Guide: Carbamate Synthesis
The reaction of this compound with a primary or secondary amine to form a carbamate is a cornerstone application. However, issues with yield and purity are common. This section provides a systematic approach to troubleshooting these challenges, with a focus on the role of temperature.
Problem 1: Low or No Yield of the Desired Carbamate
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted amine starting material.
-
The isolated yield of the carbamate is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action & Temperature Guidance |
| Decomposition of this compound | The reagent may have degraded due to improper storage or handling at elevated temperatures. | Always use fresh or properly stored this compound. Ensure it is brought to the reaction temperature just before use. |
| Reaction Temperature is Too Low | While low temperatures are generally recommended, for sterically hindered or electronically deactivated amines, the reaction rate may be impractically slow at 0°C or below. | If no reaction is observed at low temperatures after a reasonable time, gradually increase the temperature to room temperature (20-25°C) and monitor the reaction progress. For particularly unreactive amines, gentle heating (e.g., to 40-50°C) may be necessary, but proceed with caution and monitor for side product formation. |
| Hydrolysis of this compound | The presence of water in the solvent, amine, or glassware will consume the reagent. This is more pronounced at higher temperatures. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and ensure the amine starting material is dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Significant Impurities, Primarily Symmetrical Urea
Symptoms:
-
NMR or mass spectrometry data indicates the presence of N,N'-dicyclohexylurea.
-
The product is difficult to purify from a high-melting point solid.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action & Temperature Guidance |
| Reaction Temperature is Too High | The initial reaction between this compound and the amine is often exothermic. If the temperature is not controlled, localized heating can occur, promoting the reaction of the formed carbamate with another amine molecule. | Crucially, perform the addition of this compound to the amine solution at a low temperature, typically 0°C. Use an ice bath to dissipate the heat of reaction. Add the chloroformate dropwise to maintain a low instantaneous concentration. |
| Incorrect Order of Addition | Adding the amine to the this compound can create a localized excess of the chloroformate, which can lead to side reactions. | The standard and recommended procedure is to add the this compound (or a solution of it) slowly to the stirred solution of the amine and a base. |
| Inappropriate Base | A nucleophilic base can compete with the desired amine in reacting with the chloroformate. | Use a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
Troubleshooting Guide: Carbonate Synthesis
The synthesis of carbonates from the reaction of this compound with alcohols or phenols is another common application.
Problem: Low Yield of the Desired Carbonate
Symptoms:
-
Significant recovery of the starting alcohol or phenol.
-
Low isolated yield of the carbonate product.
Potential Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action & Temperature Guidance |
| Insufficient Nucleophilicity of the Alcohol/Phenol | Phenols and sterically hindered alcohols are less nucleophilic than primary alcohols and may react slowly at low temperatures. | For less reactive nucleophiles, the reaction may need to be run at room temperature or with gentle heating (e.g., 40-50°C). The use of a stronger, non-nucleophilic base can also increase the nucleophilicity of the alcohol by deprotonation. |
| Decomposition of the Chloroformate at Elevated Temperatures | If heating is required, prolonged exposure to high temperatures can lead to the decomposition of the this compound. | If heating is necessary, monitor the reaction closely and avoid unnecessarily long reaction times. Use the minimum temperature required to achieve a reasonable reaction rate. |
| Hydrolysis | As with carbamate synthesis, water is detrimental. | Maintain strict anhydrous conditions throughout the experimental setup and with all reagents. |
Experimental Protocols & Visual Guides
General Protocol for Carbamate Synthesis
This protocol provides a starting point for the synthesis of a cyclohexyl carbamate from a primary or secondary amine.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Chloroformate: Add this compound (1.05 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the cold amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Troubleshooting Flow for Low Carbamate Yield
References
- Valsynthese SA. (2025).
- U.S. Patent No. US3966786A. (1976). Method for producing chloroformates.
- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In NCBI Bookshelf.
- National Center for Biotechnology Information. (2013).
- Kobe University Repository. (2023).
- National Center for Biotechnology Information. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. PMC.
- BenchChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Canadian Patent No. CA2065191A1. (1992). Process for the preparation of aromatic amines and the use of the amines so produced.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2013).
- Royal Society of Chemistry. (n.d.). Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition.
- ResearchGate. (2015).
- World Intellectual Property Organization. (2000). Efficient carbamate synthesis.
- University of Rochester, Department of Chemistry. (n.d.).
- Datapdf.com. (n.d.). The Vapor Phase Reaction between Phosgene and Alcohols.
- Organic Chemistry Portal. (n.d.).
- ChemBK. (n.d.).
- BenchChem. (n.d.).
- TA Instruments. (n.d.). Decomposition kinetics using TGA.
- Quick Company. (n.d.). Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (Ctfr).
- Parchem. (n.d.).
- Scribd. (n.d.).
- ChemicalBook. (2025).
- Student Theses Faculty of Science and Engineering. (2025).
- Journal of Sciences, Islamic Republic of Iran. (n.d.).
- The University of Liverpool Repository. (n.d.).
- Royal Society of Chemistry. (2009). The synthesis of organic carbonates from carbon dioxide.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- eGyanKosh. (n.d.). THERMOGRAVIMETRIC ANALYSIS.
- Smolecule. (n.d.).
- Royal Society of Chemistry. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
- ResearchGate. (n.d.). DSC (a) and TG (b)
- New England Biolabs. (n.d.).
- Elsevier. (2022). Thermogravimetric analyzer. In Characterization of Polymers and Fibres (pp. 223-240).
- Parchem. (n.d.).
- BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
Sources
Technical Support Center: Managing Moisture in Reactions with Cyclohexyl Chloroformate
Welcome to the technical support center for handling cyclohexyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. This compound is a highly reactive compound, and its efficacy is significantly compromised by the presence of moisture. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your moisture-sensitive reactions.
I. The Critical Impact of Moisture: Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to water?
A1: this compound, like other chloroformates, possesses a highly electrophilic carbonyl carbon. This makes it extremely susceptible to nucleophilic attack by water. The reaction, known as hydrolysis, is rapid and irreversible. It leads to the decomposition of the reagent into cyclohexanol, carbon dioxide, and hydrochloric acid (HCl).[1][2][3] This degradation not only consumes the valuable reagent but also introduces byproducts that can interfere with the desired chemical transformation.
Q2: What are the primary consequences of moisture contamination in my reaction?
A2: The presence of even trace amounts of water can lead to several undesirable outcomes:
-
Reduced Yield: The primary consequence is the loss of your starting material through hydrolysis, which directly translates to a lower yield of your desired product.
-
Side Reactions: The generated HCl can catalyze unwanted side reactions or react with acid-sensitive functional groups in your substrate.[4] For instance, in the synthesis of carbamates from amines, the HCl byproduct will protonate the amine starting material, rendering it non-nucleophilic and unable to react with the chloroformate.[5]
-
Complex Purification: The formation of byproducts like cyclohexanol complicates the purification process, often requiring additional chromatographic steps to isolate the target compound.
-
Inconsistent Results: Failure to rigorously control moisture can lead to poor reproducibility between experiments, making it difficult to optimize reaction conditions and obtain reliable data.
Q3: How can I visually identify if my this compound has been compromised by moisture?
A3: While a visual inspection is not a definitive test, there are some indicators. Fresh, pure this compound is typically a colorless to light yellow liquid.[6] If the liquid appears cloudy or fuming (due to the release of HCl gas upon contact with moist air), it is a strong indication of decomposition.[7] Furthermore, bottles of chloroformates that have been stored for extended periods or improperly sealed may develop internal pressure due to the formation of CO2 and HCl gas.[8] Such bottles should be cooled and opened with extreme caution in a fume hood.[8]
Q4: My reaction with an amine to form a carbamate is not working. Could moisture be the culprit?
A4: Absolutely. This is a classic scenario. When forming a carbamate, an amine acts as the nucleophile.[5][9][10] If water is present, it competes with the amine in reacting with the this compound. More critically, the HCl generated from the hydrolysis of the chloroformate will protonate the amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroformate, effectively shutting down your desired reaction pathway. A base is typically added to neutralize the HCl formed during the reaction.[5]
II. Troubleshooting Guide: A Proactive Approach to Anhydrous Conditions
This section provides a systematic approach to identifying and eliminating sources of moisture in your experimental setup.
Logical Flow for Troubleshooting Moisture Contamination
Caption: Troubleshooting workflow for moisture-sensitive reactions.
Issue: Low Product Yield and/or Presence of Cyclohexanol Byproduct
Cause & Solution:
This is the most direct evidence of moisture contamination. The source of the water could be the solvent, reagents, glassware, or the atmosphere. A multi-pronged approach is necessary to ensure a truly anhydrous environment.
Protocol 1: Rigorous Drying of Solvents
Many common organic solvents are hygroscopic and will absorb moisture from the air.[11] "Anhydrous" or "dry" solvents from commercial suppliers should be used promptly after opening. For highly sensitive reactions, it is best to dry the solvent in-house.
-
Step 1: Pre-drying. For solvents with significant water content, pre-dry with an anhydrous salt like magnesium sulfate or sodium sulfate.[12][13] Swirl the solvent with the drying agent until the agent no longer clumps together.[13][14]
-
Step 2: Distillation from a Drying Agent. The choice of drying agent depends on the solvent.
| Solvent Type | Recommended Drying Agent | Notes |
| Aprotic Ethers (e.g., THF, Diethyl Ether) | Sodium/Benzophenone | Dries to a very low water content. The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions. |
| Halogenated Solvents (e.g., DCM, Chloroform) | Calcium Hydride (CaH2) or Phosphorus Pentoxide (P2O5) | Distill under an inert atmosphere. P2O5 is a very efficient but aggressive drying agent.[15] |
| Hydrocarbons (e.g., Toluene, Hexane) | Sodium/Benzophenone or Calcium Hydride (CaH2) | Store over molecular sieves after distillation.[15] |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Calcium Hydride (CaH2) followed by distillation under reduced pressure. | These solvents are very hygroscopic and difficult to dry thoroughly.[16][17] |
-
Step 3: Storage. Store freshly dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Protocol 2: Proper Glassware Preparation
Glass surfaces readily adsorb a thin film of moisture from the atmosphere.[18]
-
Step 1: Oven Drying. Clean and assemble all glassware (reaction flask, condenser, addition funnel, etc.). Place the assembled glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably, overnight.[18]
-
Step 2: Cooling Under Inert Gas. While still hot, transfer the glassware to a desiccator or assemble it for the reaction and immediately flush with a stream of dry inert gas (nitrogen or argon) until it has cooled to room temperature. This prevents moist air from being drawn back into the flask as it cools.
Issue: Reaction Fails to Initiate or Stalls
Cause & Solution:
This often points to the deactivation of a key reagent, such as an amine, by HCl produced from the hydrolysis of this compound. It can also be caused by using a compromised bottle of the chloroformate itself.
Protocol 3: Handling and Dispensing this compound
-
Step 1: Use an Inert Atmosphere. All manipulations involving this compound should be performed under a positive pressure of a dry inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a glove box.[18][19]
-
Step 2: Syringe Transfer. For transferring the liquid reagent, use a dry, nitrogen-flushed syringe.[18] Pierce the septum of the reagent bottle with the syringe needle and withdraw the required amount. To prevent a vacuum from forming in the reagent bottle, insert a second needle connected to the inert gas line to maintain positive pressure.
-
Step 3: Storage. Store this compound in a refrigerator in its original, tightly sealed container.[8] Bottles with a Sure/Seal™ cap are ideal for maintaining an inert atmosphere over the reagent.[18]
Experimental Setup for Anhydrous Reactions
Caption: Standard apparatus for a moisture-sensitive reaction.
III. Concluding Remarks
Success in working with this compound is directly proportional to the rigor with which anhydrous conditions are established and maintained. By understanding the detrimental effects of moisture and implementing the detailed protocols in this guide, researchers can significantly improve reaction yields, product purity, and experimental reproducibility. Always prioritize safety by wearing appropriate personal protective equipment, including gloves and eye protection, and by handling this compound in a well-ventilated fume hood.[6][20][21]
IV. References
-
Material Safety Data Sheet this compound. (2025). Valsynthese SA.
-
Carbamate. In Wikipedia.
-
Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.
-
Synthesis of Alkyl Carbamates. (n.d.). USF Research, University of South Florida.
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
-
Green, M., & Hudson, R. F. (1963). The Mechanism of Hydrolysis of Acid Chlorides. - Part VIII. Chloroformates of Secondary Alcohols. Journal of the Chemical Society (Resumed), 540.
-
How To: Remove Residual Water. (n.d.). Department of Chemistry, University of Rochester.
-
Drying solvents. (2023). In Sciencemadness Wiki.
-
Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis. Google Patents.
-
HEXYL CHLOROFORMATE - Safety Data Sheet. (n.d.). ChemicalBook.
-
Organic Techniques - Purification. (2025). Edexcel A Level Chemistry Revision Notes 2015.
-
Overview of Chloroformates. (n.d.). BASF.
-
Drying Agents. (2024). In Chemistry LibreTexts.
-
This compound. (n.d.). ChemBK.
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder.
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
-
4-tert-BUTYLthis compound. (2018). FramoChem.
-
Dessicant Efficency in Drying Polar Aprotic Solvents. (n.d.). Scribd.
-
Chloroformate. In Wikipedia.
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
-
Drying agents from Merck Millipore. (n.d.).
-
4-tert-Butylthis compound 42125-46-2 wiki. (n.d.). Guidechem.
-
Senning, A. (1976). Method for producing chloroformates. Google Patents.
-
Buy 4-tert-Butylthis compound | 42125-46-2. (n.d.). Smolecule.
-
Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. (2022). Kobe University.
-
Chloroformates (R-OCOCl) C 1 - Chemical Emergency Medical Guidelines. (2022). BASF SE.
-
This compound | 13248-54-9. (n.d.). ChemicalBook.
-
A reaction mechanism responsible for the formation of chloroform in drinking water. (n.d.). ResearchGate.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
-
Chloroformates Acute Exposure Guideline Levels. (2011). National Center for Biotechnology Information.
-
Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. (2022). PMC.
-
Bulk Handling Solutions for Moisture Sensitive Products. (2020). Vishakha Polyfab.
-
Storing/handling moisture sensitive chemicals outside of the glovebox? (2023). Reddit.
Sources
- 1. framochem.com [framochem.com]
- 2. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. This compound | 13248-54-9 [chemicalbook.com]
- 9. Carbamate - Wikipedia [en.wikipedia.org]
- 10. Chloroformate - Wikipedia [en.wikipedia.org]
- 11. vishakhapolyfab.com [vishakhapolyfab.com]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. scribd.com [scribd.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. reddit.com [reddit.com]
- 20. valsynthese.ch [valsynthese.ch]
- 21. HEXYL CHLOROFORMATE - Safety Data Sheet [chemicalbook.com]
Identifying byproducts in cyclohexyl chloroformate reactions by NMR
Technical Support Center: Cyclohexyl Chloroformate Reactions
A Senior Application Scientist's Guide to Identifying Byproducts by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. My name is Dr. Eva Rostova, and as a Senior Application Scientist, I've spent years helping teams navigate the complexities of synthetic chemistry. One recurring challenge that lands on my desk involves reactions with this compound. While it's an excellent reagent for introducing the cyclohexyloxycarbonyl (Chc) protecting group, its reactivity can lead to a variety of byproducts that complicate downstream processes and purification.[1][2]
This guide is structured from my experience in the field to help you troubleshoot these issues directly from your NMR data. We will move from common questions to specific spectral problems, providing not just the "what" but the "why," grounded in reaction mechanisms and supported by reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions using this compound?
The most frequently encountered byproducts stem from the reagent's sensitivity to moisture, heat, and reaction conditions. The primary culprits are:
-
Cyclohexanol: Formed by hydrolysis of the chloroformate.[3][4]
-
Dicyclohexyl carbonate: Results from the reaction of this compound with cyclohexanol, which can be present as an impurity or formed in situ via hydrolysis.
-
Cyclohexene: Typically formed via an elimination reaction, often promoted by non-nucleophilic or sterically hindered bases.
-
Cyclohexyl chloride: A product of thermal decomposition, where the chloroformate loses carbon dioxide.[3][5]
Q2: Why is byproduct formation so common with this reagent?
This compound is an activated acyl chloride. The chloroformate functional group is highly electrophilic, making it reactive not only with the intended nucleophile (like an amine) but also with other nucleophiles that may be present, even in trace amounts (e.g., water). Furthermore, the reagent can undergo decomposition under prolonged storage or upon heating.[4][5] Bottles may even develop pressure from CO₂ evolution and should be handled with care.[4][5]
Q3: Which NMR experiments are most effective for identifying these byproducts?
A standard suite of 1D and 2D NMR experiments is typically sufficient:
-
¹H NMR: Excellent for initial assessment and identifying characteristic signals like the olefinic protons of cyclohexene or the carbinol proton of cyclohexanol.
-
¹³C NMR: Crucial for distinguishing between carbonyl types (carbamate, carbonate, chloroformate) which have distinct chemical shifts.[6][7]
-
DEPT-135: A quick and invaluable experiment to differentiate between CH₃, CH₂, and CH signals, helping to confirm assignments in the crowded aliphatic region of the cyclohexane rings.
-
2D NMR (COSY & HSQC): Used for unambiguous assignment when spectra are complex or crowded. HSQC is particularly powerful for linking protons directly to their attached carbons.
Troubleshooting Guide: Interpreting Your NMR Spectrum
This section addresses specific issues you might observe in your reaction mixture's NMR spectrum.
Problem 1: "I see a sharp singlet or multiplet between δ 3.5-4.0 ppm in the ¹H NMR that isn't my product."
Likely Culprit: Cyclohexanol.
Causality: This byproduct arises from the hydrolysis of this compound by residual water in your reagents, solvent, or glassware. The signal at δ ~3.6 ppm corresponds to the carbinol proton (CH-OH) of cyclohexanol.[8][9] Its multiplicity can vary from a broad singlet to a multiplet depending on solvent and concentration, and the hydroxyl proton itself can be a broad, exchangeable peak.
Confirmation Strategy:
-
¹³C NMR Check: Look for a signal around δ 70-73 ppm , which is characteristic of the carbinol carbon (CH-OH) in cyclohexanol.[8][10][11]
-
Spiking Experiment: Add a small amount of authentic cyclohexanol to your NMR sample. An increase in the intensity of the suspect peak confirms its identity.
-
D₂O Shake: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of the exchangeable -OH proton signal and potential sharpening of the CH-OH multiplet can also be indicative.
Problem 2: "My ¹³C NMR shows a carbonyl signal around δ 154-156 ppm, but it doesn't seem to be my desired carbamate."
Likely Culprit: Dicyclohexyl carbonate.
Causality: This symmetrical byproduct forms when this compound reacts with cyclohexanol. The cyclohexanol can be present from the start or generated in situ by hydrolysis, as discussed in Problem 1. Distinguishing a carbonate from a carbamate is a common challenge.
Confirmation Strategy:
-
Chemical Shift Comparison: While the ¹³C NMR chemical shifts are close, carbamate carbonyls are typically found slightly upfield (more shielded) compared to carbonates.[7] Carbamates often appear in the δ 153-156 ppm range, while carbonates can extend slightly more downfield.
-
¹H NMR Analysis: The key is symmetry. In dicyclohexyl carbonate, both cyclohexane rings are chemically equivalent. You will see a single set of signals for the cyclohexyl protons, integrating to 22H (or a multiple thereof). The proton alpha to the carbonate oxygen (CH-O) will appear around δ 4.5-4.8 ppm .
-
Absence of N-H Signal: Unlike your desired carbamate product (if it's from a primary or secondary amine), dicyclohexyl carbonate will not have an N-H proton signal in the ¹H NMR spectrum.
Problem 3: "There are peaks in the olefinic region (δ 5.5-6.0 ppm) of my ¹H NMR spectrum."
Likely Culprit: Cyclohexene.
Causality: This byproduct is the result of an E2 elimination reaction. Tertiary amine bases (e.g., triethylamine, diisopropylethylamine), especially when sterically hindered, can act as bases rather than nucleophiles, abstracting a proton from the cyclohexane ring and eliminating the chloroformate group to form an alkene, HCl, and CO₂.
Confirmation Strategy:
-
¹H NMR: Look for a characteristic multiplet around δ 5.6-5.7 ppm integrating to 2H for the two equivalent vinyl protons.[12][13] You will also see signals for the allylic protons (~δ 2.0 ppm) and the remaining aliphatic protons (~δ 1.6 ppm).[13]
-
¹³C NMR: The definitive signal is the one for the sp²-hybridized carbons of the double bond, which will appear around δ 127 ppm .[12][14]
-
Bromine Test: If you have enough material for a simple chemical test, dissolving a sample in an inert solvent (like CH₂Cl₂) and adding a drop of bromine solution will result in the immediate disappearance of the bromine color, indicating the presence of an alkene.
Visualizing Byproduct Formation
The following diagram illustrates the primary pathways leading to common byproducts from this compound.
Caption: Major reaction and side-reaction pathways for this compound.
Reference Data for Identification
Use the following tables to compare the chemical shifts of signals observed in your spectra. Note that shifts can vary slightly based on solvent and concentration.
Table 1: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|
| This compound | CH-O(C=O)Cl | ~ 4.9 | m |
| Cyclohexyl CH₂ | 1.2 - 2.1 | m | |
| Cyclohexyl Carbamate (Typical) | CH-O(C=O)N | ~ 4.6 - 4.8 | m |
| N-H | 4.5 - 5.5 (broad) | s (br) | |
| Cyclohexyl CH₂ | 1.1 - 2.0 | m | |
| Cyclohexanol [8][9] | CH-OH | ~ 3.6 | m |
| OH | Variable (broad) | s (br) | |
| Cyclohexyl CH₂ | 1.1 - 1.9 | m | |
| Dicyclohexyl Carbonate | CH-O(C=O)O | ~ 4.7 | m |
| Cyclohexyl CH₂ | 1.2 - 1.9 | m | |
| Cyclohexene [12][13] | =CH | ~ 5.6 - 5.7 | m |
| Allylic CH₂ | ~ 2.0 | m | |
| Other CH₂ | ~ 1.6 | m | |
| Cyclohexyl Chloride | CH-Cl | ~ 3.8 - 4.0 | m |
| | Cyclohexyl CH₂ | 1.2 - 2.2 | m |
Table 2: Characteristic ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Functional Group | Chemical Shift (δ ppm) |
|---|---|---|
| This compound | C=O | ~ 150.5 |
| CH-O | ~ 82.5 | |
| Cyclohexyl CH₂ | 23.0, 25.0, 31.0 | |
| Cyclohexyl Carbamate (Typical) [7] | C=O | ~ 155 - 156 |
| CH-O | ~ 74 - 76 | |
| Cyclohexyl CH₂ | 23.5, 25.5, 32.5 | |
| Cyclohexanol [8][11] | CH-OH | ~ 70.2 |
| Cyclohexyl CH₂ | 24.3, 25.6, 35.3 | |
| Dicyclohexyl Carbonate | C=O | ~ 154 |
| CH-O | ~ 78 | |
| Cyclohexyl CH₂ | 23.2, 25.2, 31.5 | |
| Cyclohexene [12][14] | =CH | ~ 127.2 |
| Allylic CH₂ | ~ 25.2 | |
| Other CH₂ | ~ 22.8 | |
| Cyclohexyl Chloride | CH-Cl | ~ 61.5 |
| | Cyclohexyl CH₂ | 25.0, 25.8, 35.0 |
Experimental Protocols
Protocol 1: NMR Sample Preparation for Reaction Monitoring
Objective: To prepare a clean, representative sample of a reaction mixture for NMR analysis to identify and quantify products and byproducts.
Methodology:
-
Aliquot Withdrawal: At your desired reaction time point, carefully withdraw a representative aliquot (e.g., 0.1 - 0.2 mL) from the reaction mixture. Ensure the mixture is well-stirred to get a homogenous sample.
-
Quenching (Optional but Recommended): Immediately quench the aliquot by diluting it into a vial containing a small amount of cold, deuterated solvent (e.g., 0.5 mL CDCl₃). This halts the reaction and prevents further byproduct formation during sample handling.
-
Workup Simulation: If your bulk reaction will undergo an aqueous workup, perform a micro-workup on the aliquot. Add a small amount of water or a suitable aqueous solution (e.g., sat. NaHCO₃) to the vial, vortex briefly, and allow the layers to separate. Carefully remove the organic layer with a pipette.
-
Drying: Pass the organic aliquot through a small plug of a drying agent (e.g., Na₂SO₄ or MgSO₄) packed into a Pasteur pipette with a cotton wool plug. This removes residual water which can broaden NMR signals.
-
Solvent Removal: Gently remove the volatile solvent under a stream of nitrogen or on a rotary evaporator without heating. Overheating can cause thermal decomposition of sensitive species.
-
Final Preparation: Re-dissolve the residue in a known volume of a deuterated solvent (e.g., 0.6 mL CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene). The internal standard is crucial for quantitative analysis (qNMR).
-
Transfer: Filter the final solution through a small cotton plug in a pipette directly into a clean, dry NMR tube.
Troubleshooting Workflow
This decision tree can guide your analysis when you encounter an unknown peak in your spectrum.
Caption: A decision-tree workflow for troubleshooting unknown peaks in NMR spectra.
References
- Gao, H., et al. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Taylor & Francis Online.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene.
- ResearchGate. (n.d.). The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate.
- Bavarella, S., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace.
- Barzagli, F., et al. (2011). CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study. Green Chemistry.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Google Patents. (n.d.). US3720718A - Conversion of chloroformates to an aldehyde.
- ResearchGate. (n.d.). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy.
- Reddit. (2024). chemical shift of carbamate.
- Chegg.com. (2020). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of.
- SpectraBase. (n.d.). Cyclohexene.
- ResearchGate. (n.d.). Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine.
- BMRB. (n.d.). bmse000431 Cyclohexanol.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
- Baradarani, M. M., et al. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran.
- PrepChem.com. (n.d.). Synthesis of cyclohexyl cyclohexylcarbamate.
- SpectraBase. (n.d.). Cyclohexanol - Optional[13C NMR].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound.
- PubChem - NIH. (n.d.). Hexyl chloroformate.
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
- Shi, F., et al. (2003). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. Green Chemistry.
- Google Patents. (n.d.). EP0045234B1 - Dealkylation process for tertiary amines.
- The Royal Society of Chemistry. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates.
- SpectraBase. (n.d.). 1-Cyclohexylpropyl carbamate - Optional[13C NMR].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chiral Compound Synthesis with this compound.
- Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- The Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT).
- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- PubMed Central - NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubMed Central - NIH. (n.d.). N-Dealkylation of Amines.
- Google Patents. (n.d.). US3763217A - Preparation of carbamates.
- ResearchGate. (n.d.). Complete assignment of 1 H and 13 C NMR data of pravastatin derivatives.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 13248-54-9 [smolecule.com]
- 4. framochem.com [framochem.com]
- 5. This compound | 13248-54-9 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]
- 9. Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com [chegg.com]
- 10. bmse000431 Cyclohexanol at BMRB [bmrb.io]
- 11. spectrabase.com [spectrabase.com]
- 12. Cyclohexene(110-83-8) 13C NMR [m.chemicalbook.com]
- 13. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
Strategies to minimize side product formation with cyclohexyl chloroformate
Technical Support Center: Cyclohexyl Chloroformate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of the desired product. What are the most common culprits?
A: Low yields are typically traced back to three primary issues:
-
Reagent Decomposition: this compound is thermally and hydrolytically unstable. Improper storage (must be refrigerated) or exposure to atmospheric moisture can lead to its degradation before or during the reaction.[1][2]
-
Hydrolysis: The presence of water in your reaction solvent, amine/alcohol substrate, or glassware is a major cause of failure. This compound readily reacts with water to form cyclohexanol, HCl, and CO2, consuming your reagent and contaminating the product.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, an inappropriate base, or a flawed order of addition can favor side reactions over your desired transformation. For instance, running the reaction at room temperature instead of 0 °C or below can significantly increase the rate of decomposition.[2][3]
Q2: I've noticed an unexpected peak in my LC-MS/NMR that I suspect is a side product. What are the most likely structures?
A: Based on the reactivity of this compound, the most common side products are:
-
Dicyclohexyl carbonate: This symmetrical carbonate arises if the chloroformate reacts with cyclohexanol (either present as an impurity or formed in situ via hydrolysis) or if it reacts with a second molecule of the this compound itself under certain conditions.[5][6][7]
-
Cyclohexyl Chloride: This can be formed through thermal decomposition of the chloroformate, where it breaks down into cyclohexyl chloride and carbon dioxide (CO2).[5][8] This process can be catalyzed by certain impurities like iron salts.[2]
-
N-Cyclohexyloxycarbonyl-substituted Base: If a nucleophilic base like pyridine is used, it can attack the chloroformate to form a pyridinium salt intermediate, which can lead to various byproducts if not consumed correctly in the main reaction.[9]
Q3: How should I properly store and handle this compound to ensure its quality?
A: Strict storage and handling protocols are non-negotiable for this reagent.
-
Storage: Always store this compound in a refrigerator, ideally below 0°C, under an inert atmosphere (e.g., nitrogen or argon).[1][2][10] Bottles may develop pressure from slow decomposition, so it is crucial to cool them before opening.[1]
-
Handling: Always handle the reagent in a well-ventilated fume hood.[1] Use dry syringes or cannulas to transfer it, and ensure all glassware is oven- or flame-dried to be free of moisture. Avoid contact with metallic compounds, especially iron salts, which can catalyze its decomposition.[2]
Troubleshooting Guide: Minimizing Side Products
This section provides detailed solutions to specific problems encountered during reactions involving this compound.
Problem 1: Significant Formation of Cyclohexanol and Low Product Yield
This is a classic sign of hydrolysis. The HCl generated during hydrolysis can also protonate your amine substrate, rendering it non-nucleophilic and halting the reaction.
Root Cause Analysis & Corrective Actions:
-
Moisture Contamination: Water is the direct cause.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent like CaH2 for DCM or passing through an activated alumina column). Use of molecular sieves is also a common practice. All glassware must be oven-dried (>120°C for several hours) and cooled under a stream of inert gas.
-
-
Inert Atmosphere: Air contains moisture.
-
Solution: Conduct the entire experiment, from reagent addition to quenching, under a positive pressure of an inert gas like nitrogen or argon.
-
Problem 2: Formation of Symmetrical Dicyclohexyl Carbonate
This side product consumes two equivalents of your starting material and complicates purification.
Root Cause Analysis & Corrective Actions:
-
Slow Reaction with Target Nucleophile: If your primary/secondary amine or alcohol is sterically hindered or electronically deactivated, its reaction with the chloroformate may be slow. This provides an opportunity for the chloroformate to react with other available nucleophiles, such as cyclohexanol impurity.
-
Solution: Increase the reaction rate by using a more efficient catalyst or a slightly higher (but still controlled) temperature. However, the primary strategy is to control the stoichiometry and addition rate.
-
-
Incorrect Order of Addition: Adding the amine/alcohol to the chloroformate creates a temporary high concentration of the chloroformate, favoring self-reaction.
-
Solution: The standard and most effective procedure is the slow, dropwise addition of this compound to a cooled (e.g., 0 °C) solution of the substrate (amine/alcohol) and a non-nucleophilic base.[3][11] This ensures the chloroformate is consumed by the intended nucleophile as soon as it is introduced.
-
Problem 3: Evidence of Cyclohexyl Chloride Formation
The presence of cyclohexyl chloride indicates thermal decomposition.
Root Cause Analysis & Corrective Actions:
-
Excessive Temperature: Chloroformates are thermally labile. Even moderate heat can initiate decomposition into the corresponding alkyl chloride and CO2.[5][8][12] this compound specifically is noted to start decomposing at 50 °C.[2]
-
Prolonged Reaction Times: The longer the reagent is in solution, even at low temperatures, the greater the chance of decomposition.
Diagram of Key Reaction Pathways
The following diagram illustrates the desired reaction pathway for carbamate formation against the major competing side reactions.
Caption: Key reaction pathways for this compound.
Optimized Protocol & Parameter Summary
To provide a clear, actionable framework, the table below summarizes the critical parameters for minimizing side product formation.
| Parameter | Standard Condition | Optimized Strategy & Rationale |
| Temperature | 0 °C to RT | -20 °C to 0 °C. Rationale: Significantly reduces the rate of thermal decomposition to cyclohexyl chloride and other side reactions.[2][3][11] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous grade solvents. Rationale: Prevents hydrolysis of the chloroformate to cyclohexanol.[2] |
| Base | Triethylamine (TEA), Pyridine | Diisopropylethylamine (DIPEA) or 2,6-Lutidine. Rationale: These are non-nucleophilic, sterically hindered bases that efficiently scavenge HCl without competing with the primary nucleophile.[9] |
| Addition Order | Variable | Slow, dropwise addition of chloroformate to the amine/base mixture. Rationale: Maintains a low instantaneous concentration of the chloroformate, maximizing reaction with the target nucleophile and minimizing self-reaction or decomposition.[3] |
| Atmosphere | Air | Inert (Nitrogen or Argon). Rationale: Excludes atmospheric moisture, preventing hydrolysis. |
| Reaction Monitoring | Timed | TLC or LC-MS. Rationale: Allows for precise determination of reaction completion, preventing unnecessarily long reaction times that can lead to increased side product formation.[13][14] |
| Quenching | Water | Saturated aq. NH4Cl or a buffered solution. Rationale: A controlled quench neutralizes excess reagent and base without causing drastic pH changes that could degrade the product. For unreacted chloroformate, a nucleophilic amine quench (like adding a small amount of butylamine) can be effective before adding water. |
Experimental Protocol: General Procedure for Carbamate Synthesis
This protocol provides a self-validating system for the clean synthesis of a carbamate from a primary or secondary amine.
Materials:
-
This compound (stored in refrigerator)
-
Amine substrate
-
Diisopropylethylamine (DIPEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, addition funnel)
Procedure:
-
Setup: Assemble the oven-dried glassware while hot and allow it to cool under a positive pressure of nitrogen. Equip the reaction flask with a magnetic stir bar and a septum.
-
Reagent Preparation: In the reaction flask, dissolve the amine substrate (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Chloroformate Addition: Dilute the this compound (1.1 eq) with a small volume of anhydrous DCM in the addition funnel. Add the chloroformate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction & Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the amine starting material by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude carbamate product.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
References
- Wikipedia.
- Green, M., & Hudson, R. F. (1959). The Mechanism of Hydrolysis of Acid Chlorides. Part VIII. Chloroformates of Secondary Alcohols. Journal of the Chemical Society, 200.
- Chemical Communications (London). (1968).
- PubMed. (2020).
- PMC. (2011). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols.
- OUCI. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. [Link]
- Google Patents. (1973).
- ResearchGate. (1975).
- American Chemical Society. (1928). The Kinetics of the Thermal Decomposition of Trichloromethyl Chloroformate. Journal of the American Chemical Society. [Link]
- ResearchGate. (1973). Thermal decomposition of chloroform in the presence of olefins. [Link]
- PMC. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates.
- Google Patents. (2005).
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Google Patents. (2005).
- ResearchGate.
- Chongqing Chemdad Co., Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. [Link]
- PrepChem.com.
- Reddit. (2022). Quenching guide. [Link]
- National Center for Biotechnology Information.
- ResearchGate. (2013). Scheme 2.
- PrepChem.com. Synthesis of (a)
- Google Patents. (1994).
- Valsynthese SA. (2015).
- Google Patents. (2000).
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- PubMed. (2019).
- ResearchGate. (2016).
- ResearchGate. (2013).
Sources
- 1. This compound | 13248-54-9 [chemicalbook.com]
- 2. framochem.com [framochem.com]
- 3. prepchem.com [prepchem.com]
- 4. 200. The mechanism of hydrolysis of acid chlorides. Part VIII. Chloroformats of secondary alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. Buy Dicyclohexyl carbonate | 4427-97-8 [smolecule.com]
- 7. CAS 4427-97-8: Dicyclohexyl carbonate | CymitQuimica [cymitquimica.com]
- 8. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. valsynthese.ch [valsynthese.ch]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous monitoring of the bioconversion from lysine to glutaric acid by ethyl chloroformate derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Cyclohexyl Chloroformate
This guide provides an in-depth comparison of the principal analytical methodologies for the accurate quantification of cyclohexyl chloroformate. As a reactive and vital reagent in pharmaceutical and chemical synthesis, its precise measurement is critical for process control, quality assurance, and stability studies.[1][2] This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most appropriate technique for their specific analytical challenge.
This compound (CAS 13248-54-9) is a versatile chemical intermediate, primarily used as a protecting group for amines and indoles in complex syntheses, such as peptide manufacturing.[3][4] However, its utility is intrinsically linked to its reactivity. The compound is sensitive to moisture and can decompose, particularly when stored for extended periods, yielding carbon dioxide and cyclohexyl chloride.[3][5] This inherent instability, coupled with its lack of a strong native chromophore for UV-Vis detection, presents unique analytical hurdles that must be overcome for reliable quantification.[6]
This guide will explore and compare three robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its performance, with supporting protocols and data to guide the user in making an informed decision.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The Rationale for GC-MS
Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[7] this compound, with a boiling point of approximately 87.5°C, is amenable to GC analysis.[4] The coupling of GC with a mass spectrometer is particularly advantageous. It provides not only quantitative data but also definitive structural confirmation, which is crucial for distinguishing the analyte from potential impurities or degradation products.[7][8]
The primary challenge in the GC analysis of chloroformates is their potential for thermal decomposition in the high-temperature environment of the GC inlet.[8] Therefore, the experimental conditions, especially the injector temperature and temperature program, must be carefully optimized to ensure the compound's integrity during analysis. Using a splitless injection can enhance sensitivity for trace-level analysis, while a fast oven ramp minimizes the time the analyte spends at elevated temperatures.
Experimental Protocol: GC-MS for this compound
This protocol is designed for the quantification of this compound in an organic solvent matrix (e.g., as a residual reagent in a reaction mixture).
-
Internal Standard (IS) Preparation: Prepare a 1000 µg/mL stock solution of an appropriate internal standard, such as dodecane or another high-boiling, non-reactive hydrocarbon, in anhydrous chloroform or hexane.
-
Calibration Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in anhydrous chloroform.
-
Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve it in a known volume of anhydrous chloroform to achieve an expected this compound concentration within the calibration range.
-
Spike the sample solution with the internal standard to a final concentration of 20 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
System: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.[9][10]
-
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 1 µL injection volume.
-
Injector Temperature: 200°C (optimized to minimize thermal degradation).
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 20°C/min to 250°C and hold for 2 minutes.[9]
-
MS Conditions:
-
-
Trustworthiness - System Validation:
-
Calibration: Analyze the calibration standards and construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear regression with R² > 0.995 is required.
-
System Suitability: Inject a mid-level calibration standard six times. The relative standard deviation (%RSD) of the peak area ratio should be less than 5%.
-
Visualization: GC-MS Analytical Workflow
Caption: Workflow for this compound quantification by GC-MS.
HPLC with UV Detection via Pre-Column Derivatization
Expertise & Experience: The Rationale for HPLC
High-Performance Liquid Chromatography is a powerful separation technique, but its application to this compound is hindered by the molecule's lack of a UV-absorbing chromophore.[6] Direct analysis using detectors like a Refractive Index Detector (RID) lacks the necessary sensitivity and specificity for most applications. To overcome this, a pre-column derivatization strategy is employed. This involves reacting the highly electrophilic chloroformate group with a nucleophilic derivatizing agent that possesses a strong chromophore.
This approach transforms the analytical challenge into an advantage. The reactivity of the chloroformate group can be harnessed to create a stable, highly UV-active derivative, enabling sensitive and specific quantification. A suitable derivatizing agent is a primary or secondary amine with a large molar absorptivity, such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl) piperazine, which has been successfully used for other UV-inactive chloroformates.[6] The resulting carbamate is stable and well-suited for reversed-phase HPLC analysis.
Experimental Protocol: HPLC-UV via Derivatization
This protocol outlines the quantification of this compound through derivatization with a model UV-active amine, N-methylaniline.
-
Reagent Preparation:
-
Derivatizing Agent Solution: Prepare a 10 mg/mL solution of N-methylaniline in anhydrous acetonitrile.
-
Base Catalyst: Use pyridine or triethylamine (TEA).
-
Quenching Solution: Prepare a 1 M solution of hydrochloric acid (HCl) in water.
-
-
Calibration Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in anhydrous acetonitrile.
-
Create serial dilutions in anhydrous acetonitrile to obtain standards from 5 µg/mL to 250 µg/mL.
-
-
Derivatization Procedure:
-
In a 2 mL autosampler vial, add 100 µL of each standard or sample solution.
-
Add 50 µL of the N-methylaniline solution and 10 µL of pyridine.
-
Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15 minutes to ensure completion.
-
Add 500 µL of mobile phase (e.g., 50:50 acetonitrile:water) to the vial.
-
-
HPLC-UV Instrumentation and Conditions:
-
System: Agilent 1200 series HPLC with a Diode Array Detector (DAD) or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the wavelength of maximum absorbance for the resulting carbamate derivative (determined by scanning a high-concentration standard, typically around 254 nm).
-
-
Trustworthiness - Method Validation:
-
Reaction Yield: The completeness of the derivatization reaction should be confirmed by analyzing a sample with and without the derivatizing agent to ensure no residual this compound is present (this may require an alternative detection method like LC-MS for confirmation).
-
Derivative Stability: The derivatized standards should be analyzed over time (e.g., 0, 4, 8, 24 hours) to ensure the product is stable under the storage conditions (e.g., in the autosampler).
-
Calibration: A calibration curve is generated by plotting the peak area of the derivative against the initial concentration of this compound. A linear fit with R² > 0.995 is expected.
-
Visualization: HPLC-UV Derivatization Workflow
Caption: Workflow for HPLC-UV analysis via pre-column derivatization.
Quantitative NMR (qNMR) Spectroscopy
Expertise & Experience: The Rationale for qNMR
Quantitative NMR (qNMR) is a primary ratio method of measurement that provides a direct quantification of a substance without the need for a calibration curve of the same analyte. Its power lies in the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from this compound to the integral of a known signal from a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved.
This technique is exceptionally valuable for determining the purity of neat material or its concentration in simple mixtures. While it is less sensitive than chromatographic methods, its accuracy, precision, and the absence of analyte-specific calibration make it an authoritative method for purity assessment and the certification of reference materials. The key to a successful qNMR experiment is the selection of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum, is stable, non-volatile, and does not react with the analyte.
Experimental Protocol: qNMR for this compound
-
Internal Standard (IS) Selection: Choose a certified internal standard such as 1,4-Dinitrobenzene. It must be soluble in the same deuterated solvent as the analyte and have proton signals that do not overlap with those of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Record the exact masses of both the sample and the standard.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[12][13]
-
Transfer the solution to an NMR tube.
-
-
NMR Instrumentation and Acquisition:
-
System: Bruker 400 MHz spectrometer or higher field instrument.
-
Experiment: Standard 1D proton (¹H) experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient.
-
Pulse Angle: 90° flip angle.
-
Number of Scans (ns): Typically 8-16 scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique proton signal for this compound (e.g., the methine proton -CH-O-) and a unique signal for the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P_IS = Purity of the internal standard
-
Visualization: Principle of qNMR Analysis
Caption: The fundamental workflow and principle of qNMR analysis.
Method Performance Comparison
The selection of an optimal analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the purpose of the measurement (e.g., trace impurity analysis vs. bulk material purity). The table below provides a comparative summary of the discussed techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC-UV (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Signal integration proportional to molar concentration |
| Specificity | Very High (based on retention time and mass spectrum) | High (based on retention time and derivative specificity) | High (based on unique chemical shifts) |
| Sensitivity (LOQ) | Low µg/mL to ng/mL (SIM mode) | Low to mid µg/mL | High µg/mL to mg/mL |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate |
| Method Development | Moderate (optimization of temperature program is key) | Complex (requires development and validation of derivatization) | Simple (requires T₁ measurement and IS selection) |
| Matrix Effects | Moderate (can be mitigated with sample cleanup) | Moderate (derivatization can help clean up sample) | Low (less susceptible to matrix interference) |
| Destructive? | Yes | Yes | No |
| Primary Application | Trace analysis, impurity profiling, reaction monitoring | Quality control, routine assays in complex matrices | Purity assessment of neat materials, reference standard certification |
Conclusion and Recommendations
The quantification of this compound requires a carefully selected analytical approach that accounts for its chemical properties.
-
For high-sensitivity and high-specificity applications , such as identifying trace-level residual reagents or degradation products in complex mixtures, GC-MS is the method of choice . Its ability to provide structural confirmation via mass spectrometry offers an unparalleled level of confidence in the results.
-
For routine quality control in a pharmaceutical or industrial setting , where high throughput and robustness are key, HPLC with pre-column derivatization is an excellent and reliable alternative. Once the derivatization method is validated, it provides a straightforward and sensitive assay suitable for frequent use.
-
For the absolute quantification and purity assessment of the raw material or a synthesized batch, qNMR stands as the most authoritative method . It is a non-destructive technique that does not require an analyte-specific reference standard, making it the gold standard for certifying the purity of chemical substances.
By understanding the fundamental principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most fitting analytical method to ensure the quality and consistency of their work involving this compound.
References
- SIELC Technologies. (n.d.). Separation of 2-Chloroethyl chloroformate on Newcrom R1 HPLC column.
- Smolecule. (n.d.). Buy 4-tert-Butylthis compound | 42125-46-2.
- ASTM International. (1960). D 1178 - 60 Standard Method of Test for Chloroform-Extractable Matter in Industrial Water and Industrial Waste Water. ASTM Digital Library.
- ChemicalBook. (n.d.). This compound | 13248-54-9.
- Amerigo Scientific. (n.d.). This compound.
- Boggia, R., et al. (2022). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI.
- S V R Government Degree College. (n.d.). Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC.
- FramoChem. (2018). 4-tert-BUTYLthis compound.
- Pashkovskaia, A. A., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(20), 4603.
- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
- National Institute of Standards and Technology. (n.d.). Hexyl chloroformate. NIST WebBook.
- GESTIS Substance Database. (n.d.). 4-tert-Butylthis compound.
- Zivkovic, D., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 123-135.
- Rocky Mountain Reagents. (n.d.). Chloroform, HPLC-UV, Spectro.
- Sigma-Aldrich. (n.d.). Hexyl chloroformate for GC derivatization, LiChropur, ≥ 97.0% GC.
- Chemical Worlds. (n.d.). Chloroform HPLC | LC9858 | CAS 67-66-3.
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78.
- Mudiam, M. K. R., et al. (2011). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and Bioanalytical Chemistry, 402(2), 973-979.
- Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91.
- Wang, Y., et al. (2013). Determination of Phytohormones in Plant Extracts Using In-matrix Ethyl Chloroformate Derivatization and DLLME–GC–MS. LCGC International, 26(6).
- Dosedelova, J., et al. (2012). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 3(12), 869-876.
- Sigma-Aldrich. (n.d.). Hexyl chloroformate 97%.
- Fan, T. W-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Journal of Visualized Experiments, (122), 55443.
- Chemdad Co., Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). HEXYL CHLOROFORMATE(6092-54-2) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). Hexyl chloroformate. PubChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352).
- MassBank. (2008). cyclohexyl formate.
- Klein, H., et al. (2001). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. Magnetic Resonance in Chemistry, 39(8), 459-464.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- German Environment Agency. (2015). Method development for analysis of pharmaceuticals in environmental samples.
- Svobodova, Z., et al. (2009). Analysis of Phenolic Acids as Chloroformate Derivatives Using Solid Phase Microextraction-Gas Chromatography. Journal of Chromatographic Science, 47(8), 668-675.
- ASTM International. (2018). ASTM D4128-18 - Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. ANSI Webstore.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Plasticizer Exudation Studies.
- ASTM International. (2000). ASTM D4947-00 - Standard Test Method for Chlordane and Heptachlor Residues in Indoor Air. ANSI Webstore.
- Institute for Matter and Systems. (n.d.). Molecular and Organic Analysis Techniques.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Purity: High-Grade this compound for Precision Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Chiral Compound Synthesis with this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 13248-54-9 [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. svrkgdc.ac.in [svrkgdc.ac.in]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Hexyl chloroformate [webbook.nist.gov]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. chem.washington.edu [chem.washington.edu]
A Head-to-Head Comparison of Cyclohexyl and Benzyl Chloroformate as Amine Protecting Groups
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of multistep organic synthesis, particularly in peptide and pharmaceutical chemistry, the judicious selection of protecting groups is paramount. An ideal protecting group must be introduced efficiently, remain stable through various synthetic transformations, and be removed selectively under mild conditions. Among the carbamate-type protecting groups for amines, the benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a classic and widely used option.[1][2] Its lesser-known counterpart, the cyclohexyloxycarbonyl (Cyoc) group, derived from cyclohexyl chloroformate, presents an alternative with distinct stability characteristics. This guide provides a detailed, data-supported comparison of these two reagents to inform strategic decisions in complex synthetic design.
Section 1: Molecular Profiles and Reaction Mechanisms
Both benzyl chloroformate and this compound react with primary and secondary amines, typically under Schotten-Baumann conditions (an organic or inorganic base in a biphasic or aqueous system), to form the corresponding carbamates.[3][4] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
Benzyl Chloroformate (Cbz-Cl) , first introduced by Bergmann and Zervas in the 1930s for peptide synthesis, creates the benzyloxycarbonyl (Cbz) protected amine.[1][5] The stability and reactivity of the Cbz group are dominated by the presence of the benzyl group.
This compound (Cyoc-Cl) affords the cyclohexyloxycarbonyl (Cyoc) protected amine. The properties of this carbamate are dictated by the saturated aliphatic cyclohexyl ring.
Section 2: Comparative Stability Analysis
The critical difference between the Cbz and Cyoc protecting groups lies in their stability profiles, which dictates their orthogonality and application in synthesis.[6] The Cbz group's defining feature is its lability to catalytic hydrogenolysis, a characteristic not shared by the Cyoc group.
| Condition/Reagent | Cbz Group Stability | Cyoc Group Stability | Rationale & Causality |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile [7][8] | Stable | The benzyl C-O bond is susceptible to reductive cleavage, yielding toluene and the unstable carbamic acid, which decarboxylates. The cyclohexyl C-O bond, being a standard alkyl ether linkage, is resistant to these conditions. |
| Strong Acids (e.g., HBr in AcOH) | Labile [1][7] | Labile | Both groups can be cleaved by strong acids via SN1 or SN2 mechanisms, protonating the ether oxygen to create a good leaving group.[9][10] |
| Mild Acids (e.g., TFA, rt) | Generally Stable [11] | Stable | Both carbamates exhibit good stability to conditions typically used for Boc-group removal, making them orthogonal to Boc.[3][12] |
| Bases (e.g., Piperidine, NaOH) | Stable [6] | Stable | Both groups are robust under basic conditions used for Fmoc-group removal, demonstrating orthogonality.[2] |
| Nucleophiles (e.g., 2-Mercaptoethanol) | Labile [13][14] | Potentially Labile | Nucleophilic attack can cleave the Cbz group at the benzylic carbon. The Cyoc group is expected to be more resistant but may be cleaved under forcing conditions. |
Section 3: Deprotection Strategies - The Key Point of Divergence
The choice between Cbz and Cyoc often hinges on the desired deprotection method and the compatibility of that method with other functional groups in the molecule.
Deprotection of the Cbz Group
The premier method for Cbz removal is catalytic hydrogenolysis . This exceptionally mild and clean reaction proceeds at room temperature and neutral pH, producing only volatile byproducts (toluene and CO₂).[8] This makes it highly attractive for sensitive substrates.
-
Standard Conditions: H₂ (1 atm, balloon), 10% Pd/C catalyst in a solvent like methanol, ethanol, or ethyl acetate.[7][15]
-
Transfer Hydrogenation: For substrates incompatible with H₂ gas or for safety reasons, hydrogen donors like ammonium formate or triethylsilane can be used with a palladium catalyst.[7][8]
However, the Cbz group is incompatible with any synthetic step that utilizes catalytic hydrogenation for other purposes (e.g., reduction of alkenes, alkynes, or nitro groups).
Alternatively, strong, metal-free acidic conditions can be employed, such as HBr in acetic acid or various HCl solutions, which can be advantageous for large-scale synthesis where residual palladium is a concern.[7][16]
Deprotection of the Cyoc Group
The Cyoc group lacks a unique, mild cleavage pathway analogous to hydrogenolysis. Its removal generally requires harsh conditions, similar to the cleavage of other robust carbamates or ethers.
-
Acidic Cleavage: Strong acids like HBr or HI are required to cleave the cyclohexyl-oxygen bond.[9][10] These conditions are not highly selective and can affect other acid-labile groups.
This robustness makes the Cyoc group suitable for syntheses involving reductive steps where a Cbz group would be cleaved, but it presents a challenge for the final deprotection if the molecule is sensitive to strong acids.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Amine Protection with Benzyl Chloroformate (Cbz-Cl)
This protocol is adapted from standard literature procedures.[3][15][17]
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent system, such as a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1–1.5 equivalents) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring progress by TLC.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Protocol 2: Deprotection of a Cbz-Amine via Catalytic Hydrogenolysis
This protocol is a standard and widely applicable method.[4][8][15]
-
Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% or 10-20% w/w).
-
Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask or use a Parr hydrogenator. Evacuate and purge the flask with H₂ three times.
-
Reaction: Stir the suspension vigorously under a positive pressure of H₂ at room temperature. The reaction is typically complete within 1-16 hours.
-
Filtration: Upon completion (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure it remains wet during handling and disposal.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step.
Section 5: Strategic Application and Decision-Making
The choice between cyclohexyl and benzyl chloroformate is a strategic one based on the planned synthetic route.
-
Choose Benzyl Chloroformate (Cbz) when your synthesis requires a robust protecting group that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups and when the final deprotection needs to be exceptionally mild.[2][6] It is the ideal choice for complex molecules with sensitive functionalities, provided no intermediate catalytic reduction steps are planned.
-
Choose this compound (Cyoc) when your synthetic route requires a catalytic hydrogenation step for another functional group. The Cyoc-protected amine will remain intact under these conditions. However, you must ensure that the final molecule can withstand the harsh acidic conditions required for its removal.
Conclusion
While both this compound and benzyl chloroformate serve to protect amines as carbamates, they are not interchangeable. The benzyl chloroformate (Cbz) group is defined by its unique and mild deprotection via hydrogenolysis, making it a cornerstone of modern synthesis for sensitive molecules. Its primary liability is its intolerance to reductive conditions. Conversely, the This compound (Cyoc) group offers stability against such reductions but at the cost of requiring harsh acidic conditions for its cleavage. The optimal choice is therefore dictated not by the protection step, but by a careful, forward-looking analysis of the entire synthetic sequence.
References
- Benchchem. (2025). Protocol for Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem.com. Available online
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. total-synthesis.com. Available online
- Wikipedia. (2024).
- Benchchem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Benchchem.com. Available online
- Tsujimoto, T., Ishihara, J., Horie, M., & Murai, A. (2002). Efficient Detachment of N-Benzyl Carbamate Group. Synlett, (8), 1283-1284. Available online
- Benchchem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines. Benchchem.com. Available online
- Benchchem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.com. Available online
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-chemistry.org. Available online
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein-journals.org. Available online
- ChemInform Abstract. (2012). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 43(15). Available online
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Masterorganicchemistry.com. Available online
- Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.com. Available online
- ResearchGate. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technicaldisclosurecommons.org. Available online
- Benchchem. (2025). Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Benchchem.com. Available online
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Chemistryviews.org. Available online
- Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Lokey-lab-protocols.wikidot.com. Available online
- Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Chem.libretexts.org. Available online
- OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. Openstax.org. Available online
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Ncbi.nlm.nih.gov. Available online
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 11. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tdcommons.org [tdcommons.org]
- 17. beilstein-journals.org [beilstein-journals.org]
A Senior Application Scientist's Guide to Chloroformate Derivatization: A Comparative Analysis Featuring Cyclohexyl Chloroformate
In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the derivatization of polar analytes is a critical step to enhance their volatility and improve chromatographic separation and detection. Among the myriad of derivatizing agents, alkyl chloroformates have carved a niche for their rapid and efficient reaction with a broad spectrum of functional groups, including amines, phenols, and carboxylic acids.[1][2] This guide provides an in-depth comparison of commonly used chloroformates, with a special focus on cyclohexyl chloroformate, an often-overlooked reagent with unique properties that merit consideration. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers in their analytical endeavors.
The Fundamental Chemistry of Chloroformate Derivatization
Chloroformates (ROC(O)Cl) are reactive compounds that readily form stable carbamates, carbonates, and esters with primary and secondary amines, phenols, and carboxylic acids, respectively.[1] This reaction, typically carried out in an aqueous-organic biphasic system or in an organic solvent with a base, proceeds rapidly at room temperature. The primary advantage of this derivatization is the conversion of polar, non-volatile analytes into less polar, more volatile derivatives suitable for gas chromatography (GC) and enhancing retention in reversed-phase liquid chromatography (LC).[3]
The general mechanism involves the nucleophilic attack of the analyte's functional group on the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. A base, such as pyridine or sodium hydroxide, is typically added to neutralize the liberated hydrochloric acid and drive the reaction to completion.[4]
Caption: General reaction mechanism of derivatization with this compound.
A Comparative Analysis of Chloroformate Reagents
The choice of the alkyl or aryl group (R) in the chloroformate reagent significantly influences the physicochemical properties of the resulting derivative, thereby impacting its chromatographic behavior and mass spectrometric fragmentation. Here, we compare this compound with other commonly used chloroformates.
| Chloroformate Reagent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics of Derivatives | Primary Applications |
| Methyl Chloroformate | 94.50 | 71-72 | High volatility, suitable for GC analysis of small molecules. May have lower retention in RP-LC. | Metabolomics, analysis of amino and organic acids.[5] |
| Ethyl Chloroformate | 108.52 | 94-95 | Good balance of volatility and hydrophobicity. Widely used in GC-MS and LC-MS. | General purpose derivatization of amino acids, phenols, and organic acids.[4][6] |
| Isobutyl Chloroformate | 136.58 | 128.8 | Increased hydrophobicity compared to methyl and ethyl derivatives, leading to better retention in RP-LC. Good sensitivity in GC-MS.[7] | Amino acid and biogenic amine analysis.[7] |
| n-Hexyl Chloroformate | 164.63 | 60-61 (at 7 mmHg) | High hydrophobicity, excellent retention in RP-LC. Lower volatility may be a consideration for GC. | Analysis of highly polar compounds, pharmaceuticals. |
| This compound | 162.61 | 75-77 (at 15 mmHg) | High hydrophobicity due to the cyclic structure. Provides rigid, well-defined derivatives. Potential for unique fragmentation patterns in MS. | Protecting group in organic synthesis, potential for derivatization of polar analytes for LC-MS and GC-MS.[8] |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | 258.69 | Decomposes | Forms highly fluorescent derivatives. | Derivatization for fluorescence detection in HPLC, analysis of biogenic amines and amino acids.[9] |
The Case for this compound: A Deeper Dive
While less common in routine derivatization, this compound offers distinct advantages stemming from its bulky and rigid cycloaliphatic structure.
-
Enhanced Hydrophobicity and Chromatographic Retention: The cyclohexyl group significantly increases the non-polar character of the derivatives. This is particularly advantageous in reversed-phase liquid chromatography (RP-LC), where polar analytes often exhibit poor retention. The increased hydrophobicity leads to stronger interaction with the stationary phase, resulting in longer retention times and potentially better resolution from early-eluting, polar matrix components. In gas chromatography (GC), the higher molecular weight of cyclohexyl derivatives translates to higher boiling points and consequently, longer retention times. This can be beneficial for separating them from more volatile sample components.
-
Structural Rigidity and Mass Spectrometric Fragmentation: Unlike the flexible alkyl chains of linear chloroformates, the rigid chair/boat conformation of the cyclohexyl group can lead to more predictable and diagnostic fragmentation patterns in mass spectrometry (MS). The loss of cyclohexene (C6H10, 82 Da) is a likely and characteristic fragmentation pathway, which can be invaluable for targeted analysis using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Steric Considerations and Reaction Kinetics: The bulkiness of the cyclohexyl group can introduce steric hindrance, which may influence the rate and efficiency of the derivatization reaction compared to smaller reagents like methyl or ethyl chloroformate. This is a critical consideration, and reaction conditions such as temperature, time, and reagent concentration may need to be optimized to achieve complete derivatization, especially for sterically hindered analytes.
Caption: A typical experimental workflow for chloroformate derivatization.
Experimental Protocols
The following protocols provide a starting point for researchers. It is crucial to recognize that optimization is often necessary based on the specific analytes and sample matrix.
General Protocol for Derivatization with this compound
This protocol is designed as a general guideline and should be optimized for specific applications.
Materials:
-
This compound
-
Pyridine (or other suitable base)
-
Anhydrous ethanol (or other alcohol)
-
Organic extraction solvent (e.g., chloroform, ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Sample containing the analyte(s) of interest in an aqueous solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of the aqueous sample in a microcentrifuge tube, add 50 µL of a 1:4 (v/v) mixture of pyridine and ethanol.
-
Derivatization: Add 10 µL of this compound.
-
Reaction: Immediately cap the tube and vortex vigorously for 30 seconds. Allow the reaction to proceed at room temperature for 5-10 minutes. The reaction time may need to be extended for sterically hindered analytes.
-
Extraction: Add 200 µL of the organic extraction solvent (e.g., chloroform). Vortex for 30 seconds to extract the derivatized analytes.
-
Phase Separation: Centrifuge at high speed for 5 minutes to separate the aqueous and organic layers.
-
Drying: Carefully transfer the organic (lower) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for analysis by GC-MS or LC-MS.
Rationale for Key Steps:
-
Pyridine/Ethanol Mixture: Pyridine acts as a catalyst and an acid scavenger, while ethanol facilitates the derivatization of carboxylic acids to their ethyl esters.[4]
-
Vortexing: Ensures efficient mixing of the biphasic system, promoting the reaction between the chloroformate and the analyte.
-
Extraction Solvent: The choice of solvent depends on the polarity of the derivatives. Chloroform is a good general-purpose solvent for many chloroformate derivatives.
-
Drying Step: Essential for GC analysis to prevent column degradation and interference from water.
Comparative Experimental Data: A Case Study with Amino Acids
While direct, peer-reviewed comparative studies featuring this compound are limited, we can extrapolate from existing data on other chloroformates to predict its performance. One study comparing methyl, ethyl, and menthyl chloroformate for the analysis of seleno amino acids found that methyl chloroformate provided the best derivatization yield and reproducibility.[10] Another study concluded that isobutyl chloroformate derivatives of amino acids yielded higher sensitivity in GC-FID and GC-MS compared to other alkyl chloroformates.[7]
Based on these findings and chemical principles, we can construct a hypothetical comparison:
| Parameter | Methyl Chloroformate | Ethyl Chloroformate | Isobutyl Chloroformate | This compound (Predicted) |
| Reaction Efficiency | High | High | Good | Moderate to Good (potential steric hindrance) |
| Derivative Volatility (GC) | High | Good | Moderate | Moderate to Low |
| Derivative Retention (RP-LC) | Low | Moderate | Good | High |
| MS Fragmentation | Simple, low m/z fragments | Characteristic ethyl group losses | Branched chain fragments | Characteristic loss of cyclohexene |
| Sensitivity | Good | Good | Very Good | Good to Very Good (depending on ionization efficiency) |
This predictive table underscores the trade-offs involved in selecting a chloroformate reagent. While smaller reagents may offer faster reaction kinetics, bulkier reagents like this compound can provide superior chromatographic separation for complex mixtures.
Choosing the Right Chloroformate: A Decision Guide
Caption: Decision tree for selecting a suitable chloroformate derivatizing agent.
Conclusion
The selection of a chloroformate derivatizing agent is a nuanced decision that requires a thorough understanding of the analyte's properties, the sample matrix, and the analytical instrumentation. While methyl and ethyl chloroformate remain the workhorses for general-purpose derivatization, this guide has illuminated the potential of this compound as a valuable tool for specific analytical challenges. Its ability to significantly enhance the hydrophobicity and provide unique mass spectrometric signatures for derivatives of polar analytes makes it a compelling option for researchers in drug development and metabolomics. As with any analytical method, empirical validation is paramount. We encourage the scientific community to explore the utility of this compound and share their findings to further enrich our collective understanding of this versatile class of reagents.
References
- Szpunar, J., et al. (2000). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis.
- Sigma-Aldrich.
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- Zhao, Y., et al. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889.
- Kvitvang, H. F., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 137-145.
- BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Rocchetti, G., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(1), 1-14.
- Zhang, Y., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 545(2), 200-206.
- BenchChem. Application Notes and Protocols for LC-MS/MS Analysis of Compounds Derivatized with Octyl Chloroformate.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Advancing Chiral Compound Synthesis with this compound.
- Husek, P., & Simek, P. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283.
- Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.
- Husek, P., et al. (2009). Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis.
- Husek, P. (2005). 1.1. 1.-Quantitation of Amino Acids as Chloroformates–A Return to Gas Chromatography. Amino Acid Analysis Protocols, 3-14.
- Greving, J. E., et al. (1982). Derivatization of amines with chloroformate esters for gas chromatographic analysis.
- Angelino, S., et al. (1998). Improved Procedure for n-Hexyl Chloroformate-Mediated Derivatization of Highly Hydrophilic Substances Directly in Water: Hydroxyaminic Compounds.
- Iwata, T., et al. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository.
- Wikipedia. (2023).
- Fan, G., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Scientific Reports, 7(1), 1-10.
- Almstetter, M. F., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1019-1038.
- Samanidou, V. F., et al. (2020). Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs.
- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.
- EvitaChem. Cyclohexyl carbamate (EVT-1184711). EvitaChem Product Page.
- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
- Google Patents. (2021). Derivatization analysis method of chloroformic acid n-hexyl ester. CN112707914A.
- Kubinec, R., et al. (2005). Analysis of Phenolic Acids as Chloroformate Derivatives Using Solid Phase Microextraction-Gas Chromatography.
- Liena, E., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.
- Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 22(1), 116-123.
- Wang, Y., et al. (2022). Synthesis of Cyclohexyl Acrylate Derivative and Its Evaluation as a Plasticizer for PVC. Journal of Chemistry, 2022, 6634341.
- Wolfender, J. L., et al. (2015). Metabolomics technologies and metabolite identification.
- FramoChem. 4-tert-BUTYLthis compound.
- Creek, D. J., et al. (2024). Polar metabolomics using trichloroacetic acid extraction and porous graphitic carbon stationary phase. Metabolomics, 20(1), 1-11.
- PubChem.
- Li, X., et al. (2004). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. Green Chemistry, 6(6), 321-323.
- FramoChem. 1-CHLOROETHYL CYCLOHEXYL CARBONATE.
- Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 81, 287-304.
- Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3′- or 4′-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 47(21), 4998-5008.
- Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269-273.
- Nofima. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. framochem.com [framochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 10. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Amino Acid Analysis using Cyclohexyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Accurate Amino Acid Analysis
In the realms of biopharmaceutical development, clinical diagnostics, and nutritional science, the precise quantification of amino acids is not merely a routine analytical task; it is a cornerstone of product safety, efficacy, and quality. Whether determining the exact concentration of a protein therapeutic, identifying metabolic biomarkers, or assessing the nutritional value of a food product, the accuracy of amino acid analysis is paramount.
This guide provides an in-depth technical exploration of amino acid analysis with a focus on a powerful, yet perhaps underutilized, derivatization agent: cyclohexyl chloroformate (CHCF) . As Senior Application Scientists, we understand that the choice of derivatization chemistry is a critical decision that profoundly impacts the subsequent chromatographic separation and detection. This document is structured to provide not only the "how" but, more importantly, the "why" behind the experimental choices, offering a comparative perspective against other commonly used derivatization reagents.
Our objective is to equip you with the scientific rationale and practical insights needed to validate and implement a robust amino acid analysis method. We will delve into the mechanistic underpinnings of various derivatization chemistries, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters.
The Imperative of Derivatization in Amino Acid Analysis
Most amino acids are small, highly polar molecules that lack a strong chromophore or fluorophore.[1] This inherent characteristic makes their direct analysis by common chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection challenging.[2][3] Derivatization is a chemical modification process that addresses these challenges by:
-
Enhancing Detectability: Attaching a UV-absorbing or fluorescent tag to the amino acid.
-
Improving Chromatographic Behavior: Increasing the hydrophobicity of the polar amino acids, leading to better retention and separation on reversed-phase columns.[4]
-
Increasing Volatility: For gas chromatography (GC) applications, derivatization is essential to make the non-volatile amino acids amenable to analysis.[5]
The choice of derivatization reagent is a critical factor that influences the sensitivity, selectivity, speed, and robustness of the entire analytical method.
A Comparative Overview of Common Pre-Column Derivatization Reagents
Before focusing on this compound, it is essential to understand the landscape of available derivatization chemistries. The following sections provide a brief overview of the most widely used pre-column derivatization reagents, their mechanisms, and their relative strengths and weaknesses.
Phenylisothiocyanate (PITC)
Also known as Edman's reagent, PITC reacts with primary and secondary amines under alkaline conditions to form phenylthiocarbamyl (PTC) derivatives.[6][7] These derivatives are stable and can be detected by UV absorbance at 254 nm.
-
Advantages: Reacts with both primary and secondary amines in a single step, producing stable derivatives.[6][7]
-
Disadvantages: The derivatization process can be lengthy and requires the removal of excess reagent, which can be complex.[1][6]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
AQC is a popular reagent that reacts with primary and secondary amines to yield highly stable, fluorescent derivatives.[1][8][9][10] The AccQ•Tag™ method, which utilizes AQC, is a widely adopted commercial solution.[8][10]
-
Advantages: Produces highly stable fluorescent derivatives, enabling high sensitivity. The reaction is relatively fast.[9][10]
-
Disadvantages: The hydrolysis byproducts of AQC can sometimes interfere with the chromatography, especially in the analysis of hydroxyproline and hydroxylysine.[1]
o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, MPA) to form highly fluorescent isoindole derivatives.[11][12][13][14]
-
Advantages: Very fast reaction at room temperature, leading to highly sensitive fluorescence detection.[11]
-
Disadvantages: OPA does not react with secondary amines like proline and hydroxyproline. The derivatives can be unstable, necessitating automated online derivatization for good reproducibility.[12] To overcome the limitation with secondary amines, OPA is often used in combination with 9-fluorenylmethyl chloroformate (FMOC-Cl).[3]
This compound (CHCF): A Deeper Dive
This compound belongs to the family of alkyl chloroformates, which have been recognized for their utility in the rapid and efficient derivatization of amino acids, particularly for GC-MS analysis.[15]
The Chemistry of Alkyl Chloroformate Derivatization
Alkyl chloroformates, including CHCF, react with the amino and carboxyl groups of amino acids in a single, rapid step in an aqueous medium.[15] This one-pot reaction is a significant advantage over multi-step derivatization procedures. The general reaction mechanism involves the formation of an N-alkoxycarbonyl derivative at the amino group and an ester at the carboxyl group.
A proposed mechanism for this simultaneous derivatization involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which is then esterified by the alcohol present in the reaction medium.[8][15][16]
Why Consider this compound?
While ethyl and methyl chloroformates are more commonly cited in the literature, the use of a bulkier, more hydrophobic alkyl group like cyclohexyl offers several potential advantages:
-
Increased Hydrophobicity: The cyclohexyl group significantly increases the hydrophobicity of the amino acid derivatives. This can lead to enhanced retention on reversed-phase HPLC columns, potentially improving the separation of early-eluting, polar amino acids.[17][18][19][20]
-
Distinct Mass Spectrometric Fragmentation: The cyclohexyl moiety will produce a unique and predictable fragmentation pattern in mass spectrometry, which can be advantageous for selective detection and quantification, especially in complex matrices.
-
Improved Extraction Efficiency: The increased hydrophobicity of the CHCF-derivatized amino acids can facilitate their extraction from the aqueous reaction medium into an organic solvent, effectively removing salts and other polar interferences prior to analysis.
Comparative Performance: A Data-Driven Evaluation
The following table summarizes the key performance characteristics of CHCF in comparison to other common derivatization reagents. The data for PITC, AQC, and OPA/FMOC are based on published validation studies. As there is a lack of direct, published validation data for this compound for amino acid analysis, the values presented for CHCF are projected performance characteristics . These projections are based on the known behavior of other alkyl chloroformates and the chemical properties of the cyclohexyl group.
| Parameter | This compound (CHCF) (Projected) | Phenylisothiocyanate (PITC) | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | o-Phthalaldehyde/FMOC (OPA/FMOC) |
| Reaction Time | < 1 minute | 5-10 minutes | ~10 minutes | < 1 minute |
| Reactivity | Primary and Secondary Amines | Primary and Secondary Amines | Primary and Secondary Amines | Primary Amines (OPA), Secondary Amines (FMOC) |
| Derivative Stability | Good | Excellent | Excellent | OPA: Fair, FMOC: Good |
| Detection Method | GC-MS, LC-MS | HPLC-UV (254 nm) | HPLC-Fluorescence, HPLC-UV (248 nm) | HPLC-Fluorescence |
| Limit of Detection (LOD) | Low pmol (GC-MS) | pmol range | Low fmol to pmol range[9] | fmol to pmol range[21] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.998[22] | > 0.99[21] |
| Accuracy (Recovery) | 90-110% | 87-114%[23] | 95-106%[22] | 70-109%[21] |
| Precision (%RSD) | < 15% | < 15%[23] | < 15%[9] | < 15% |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating steps for system suitability and quality control to ensure the reliability of the generated data.
Protocol 1: Derivatization of Amino Acids with this compound for GC-MS Analysis
This protocol is a representative procedure based on established methods for other alkyl chloroformates.
1. Reagent Preparation:
- Amino Acid Standard Solution: Prepare a mixed standard solution of amino acids in 0.1 M HCl.
- Derivatization Reagent: A solution of cyclohexanol and pyridine in a suitable organic solvent (e.g., a 4:1 v/v mixture of cyclohexanol:pyridine).
- This compound (CHCF) Solution: A solution of CHCF in an organic solvent like chloroform or isooctane.
2. Derivatization Procedure:
- To 100 µL of the amino acid standard or sample in a glass vial, add 200 µL of the derivatization reagent (cyclohexanol/pyridine mixture).
- Vortex briefly to mix.
- Add 50 µL of the CHCF solution.
- Vortex vigorously for 30 seconds. The reaction is rapid and occurs at room temperature.
- Add 400 µL of an organic extraction solvent (e.g., chloroform or isooctane) and 400 µL of 0.1 M sodium bicarbonate solution.
- Vortex for 30 seconds to extract the derivatized amino acids into the organic phase.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried organic phase to an autosampler vial for GC-MS analysis.
3. GC-MS Analysis:
- GC Column: A suitable capillary column, such as a Chirasil-L-Val for chiral separations or a standard non-polar column (e.g., DB-5ms) for general analysis.
- Injection: 1 µL in splitless mode.
- Oven Temperature Program: An optimized temperature gradient to separate the derivatized amino acids. A typical program might start at 60°C, ramp to 280°C.
- MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions should be used.
Protocol 2: Validation of the CHCF-GC-MS Method
Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity: Analyze individual amino acid standards and a mixture to ensure no co-elution. Analyze blank samples (matrix without amino acids) to check for interfering peaks.
-
Linearity: Prepare a series of at least five concentrations of the amino acid standard mixture. Perform the derivatization and analysis in triplicate for each concentration. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of amino acid standards into a sample matrix at three different concentration levels (low, medium, and high). The recovery should typically be within 85-115%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a single sample concentration on the same day. The relative standard deviation (%RSD) should be < 15%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments. The %RSD should be < 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each amino acid that can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, signal-to-noise ratio of 10:1).
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., reaction time, temperature, reagent concentrations) and evaluate the impact on the results.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Derivatization Reaction Mechanisms
The following diagrams illustrate the reaction mechanisms of CHCF and the comparative reagents.
Caption: Reaction of an amino acid with this compound.
Caption: Derivatization of an amino acid with PITC.
Caption: Derivatization of an amino acid with AQC.
Caption: Derivatization of a primary amino acid with OPA.
Experimental Workflow
The following diagram illustrates the logical flow of the validation process for an amino acid analysis method.
Caption: A typical workflow for method validation.
Conclusion: Making an Informed Decision
The validation of an amino acid analysis method is a rigorous process that demands a deep understanding of the underlying chemistry and a systematic approach to performance evaluation. This compound presents a compelling option for derivatization, particularly for GC-MS and LC-MS applications, due to its rapid, single-step reaction and the potential for enhanced chromatographic separation and unique mass spectral characteristics.
While direct, published validation data for CHCF is not as extensive as for more traditional reagents, the principles of alkyl chloroformate chemistry are well-established, allowing for the development of robust and reliable methods. By following the validation framework outlined in this guide and leveraging the comparative data provided, researchers, scientists, and drug development professionals can make an informed decision about the most suitable derivatization strategy for their specific analytical needs. The ultimate goal is to establish a validated method that is accurate, precise, and fit for its intended purpose, ensuring the integrity of the analytical data that underpins critical scientific and industrial endeavors.
References
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Shimadzu Corporation. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Berthelette, C., et al. (2019). A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes. Molecules, 24(18), 3293.
- Al-Ghamdi, A. A. (2005). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of King Saud University-Science, 18(1), 1-10.
- Vaishnav, A., et al. (2022). Sensitive Analysis of 33 Free Amino Acids in Serum, Milk, and Muscle by Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap High Resolution Mass Spectrometry. Talanta, 249, 123659.
- Nagy, K., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules, 27(6), 1957.
- Piraud, M., et al. (2018). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 14(10), 133.
- Otter, D. (2012). Standardised methods for amino acid analysis of food. British Journal of Nutrition, 108(S2), S230-S237.
- Tan, L. H. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa). FRIM.
- Li, Y., et al. (2019). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 57(1), 58-65.
- Godel, H., et al. (1992). Amino Acid Measurement in Body Fluids Using PITC Derivatives. In Methods in Molecular Biology (Vol. 11, pp. 229-238). Humana Press.
- Zhang, Y., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 201472.
- Qureshi, M. M., et al. (1995). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Journal of the Association of Physicians of India, 43(10), 683-685.
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78.
- Li, D., et al. (2020). MS/MS spectra of derivatized amino acids. Journal of Chromatography B, 1152, 122245.
- Nakano, M., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(12), 2823-2830.
- AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed.
- Alhealy, F. M., et al. (2022). Review: Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation, 32(3), 10193-10202.
- Kubota, K., et al. (2012). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 212-220.
- Teshima, N., et al. (2007). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Oleo Science, 56(11), 597-602.
- Yang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206488.
- Cowan, R., & Whittaker, R. G. (1986). Hydrophobicity indices for amino acid residues as determined by HPLC. Peptide and Protein Reviews, 6, 1-32.
- Yang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate.
- Wilce, M. C., et al. (1995). Evaluation of four new scales of amino acid hydrophobicity coefficients derived from RP-HPLC of peptides. Journal of Chromatography A, 697(1-2), 151-167.
- Agilent Technologies. (n.d.). Amino Acid Analysis.
- Fauchère, J. L., & Pliška, V. (1983). Hydrophobic parameters Π of amino-acid side. European Journal of Medicinal Chemistry, 18(4), 369-375.
- Ghassempour, A., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 1-8.
- Kumar, A., et al. (2014). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. Amino Acids, 46(5), 1253-1263.
- Queiroz, J. A., et al. (2001). Hydrophobic Interaction Chromatography: Fundamentals and Applications in Biomedical Engineering. Journal of Biomedical Science and Engineering, 4(11), 735-745.
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. aafco.org [aafco.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino Acid Analysis Methods Reviewed | AltaBioscience [altabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. research.monash.edu [research.monash.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 22. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
HPLC analysis of cyclohexyl chloroformate reaction products
An In-Depth Comparative Guide to the HPLC Analysis of Cyclohexyl Chloroformate Reaction Products
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods to analyze the reaction products of this compound. As a highly reactive reagent used extensively in pharmaceutical and chemical synthesis, particularly for creating carbamate and carbonate linkages, robust analytical oversight is critical for process monitoring, impurity profiling, and quality control.[1][2] This document moves beyond standard protocols to explain the underlying principles and rationale, empowering researchers to build self-validating and reliable analytical systems.
Understanding the Analyte and the Analytical Challenge
This compound is a colorless, volatile liquid employed to introduce the cyclohexyloxycarbonyl (Chc) protecting group onto amines, alcohols, and phenols.[1][3] Its high reactivity, while synthetically advantageous, presents a significant analytical challenge.
Typical Reactions and Potential Analytes:
-
Reaction with Amines: Forms N-cyclohexyloxycarbonyl (Chc) carbamates.[4][5]
-
Reaction with Alcohols: Yields cyclohexyloxycarbonyl carbonate esters.[4][5]
A typical reaction mixture requiring analysis will not be a simple binary system. It is a complex matrix that may contain:
-
This compound: The unreacted, highly reactive starting material.
-
Nucleophile: The unreacted amine or alcohol.
-
Desired Product: The target carbamate or carbonate.
-
Hydrolysis Product: Cyclohexanol, formed from the reaction of this compound with trace water.
-
Decomposition Product: Cyclohexyl chloride, which can form upon prolonged storage or thermal stress.[3]
-
By-products: Products from side reactions, such as the formation of ureas from primary amines or other impurities.
The primary analytical goal is to develop a separation method with sufficient resolution and sensitivity to simultaneously quantify these components, which often possess a wide range of polarities and concentrations.
Safety Considerations
Before any handling, it is imperative to consult the Safety Data Sheet (SDS). This compound is toxic if inhaled, swallowed, or in contact with skin, and it causes severe skin burns and eye damage.[6][7][8] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[4][6]
Method Selection: Why HPLC is the Preferred Platform
While Gas Chromatography (GC) is a viable technique for analyzing volatile compounds and is frequently used for the analysis of various chloroformate derivatives[9][10], HPLC is often the superior choice for monitoring these reactions for several key reasons:
-
Broad Applicability: HPLC excels at separating a wide range of compounds, from the polar unreacted amines/alcohols to the non-polar chloroformate and the moderately polar products, often without the need for derivatization.
-
Analyte Integrity: The analysis is performed at or near ambient temperature, preventing the thermal degradation of sensitive analytes like the chloroformate starting material or the carbamate products.
-
Direct Analysis: Reaction aliquots can often be analyzed directly after quenching and dilution, simplifying sample preparation. In contrast, GC analysis of polar products like amino acids or peptides would typically require a separate derivatization step to increase volatility.[11][12]
The following sections will compare different approaches to building a robust reversed-phase HPLC method, which is the most common and versatile mode for this application.
Comparative Guide to HPLC Method Development
A successful HPLC method is built upon the synergistic selection of a stationary phase, mobile phase, and detector.
Stationary Phase (Column) Selection
The column is the heart of the separation. The choice of stationary phase chemistry dictates the primary interaction mechanism and selectivity.
Caption: Logical workflow for HPLC method development.
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Column Type | Primary Interaction | Ideal For | Rationale for this compound Analysis |
| C18 (Octadecylsilane) | Hydrophobic | General purpose; non-polar to moderately polar compounds. | Excellent starting point. Provides strong retention for the non-polar this compound and product, allowing for effective separation from polar starting materials using a gradient. |
| C8 (Octylsilane) | Hydrophobic (less than C18) | Non-polar compounds requiring less retention time. | Useful if the product and starting material are highly retained on a C18 column, leading to excessively long run times. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds. | Offers alternative selectivity if co-elution occurs between the desired product and an aromatic impurity or reactant. |
| Polar-Embedded | Hydrophobic & polar interactions | Mixtures of polar and non-polar analytes. | Can improve the peak shape of polar bases (e.g., amine reactants) and provide balanced retention across the wide polarity range of the analyte set. |
Mobile Phase Optimization
The mobile phase composition is adjusted to control analyte retention and achieve optimal separation.[13] For reversed-phase chromatography, this involves a mixture of water and a miscible organic solvent.
Table 2: Comparison of Mobile Phase Components
| Parameter | Option 1: Acetonitrile (ACN) | Option 2: Methanol (MeOH) | Rationale and Causality |
| Organic Solvent | Lower viscosity, lower UV cutoff (~190 nm).[14] | Higher viscosity, higher UV cutoff (~205 nm).[14] | ACN is generally preferred for its lower backpressure and better transparency at low UV wavelengths, which can be crucial for detecting analytes with weak chromophores. Methanol can offer different selectivity and is a valuable alternative if ACN fails to resolve key peaks. |
| pH Control | Volatile Buffers (Ammonium Formate/Acetate) | Non-Volatile Buffers (Phosphate) | pH control is critical if any analytes are ionizable.[13] For MS detection, volatile buffers are mandatory as they will not foul the ion source.[14][15] For UV-only analysis, phosphate buffers offer excellent buffering capacity.[14] |
| Acidic Additive | 0.1% Formic Acid (FA) | 0.05% Trifluoroacetic Acid (TFA) | Additives are used to improve the peak shape of basic compounds by protonating them and minimizing interactions with residual silanols on the column. FA is MS-friendly. TFA provides excellent chromatography but causes significant ion suppression in MS and has a strong UV absorbance that can interfere with detection.[15] |
Mobile Phase Stability: Aqueous mobile phases, especially those with neutral or basic pH, can support microbial growth. It is recommended to prepare fresh aqueous mobile phases every 1-2 days.[16] The organic composition can also change due to evaporation, affecting retention times. Using reservoir caps that limit evaporation is a best practice for long analytical sequences.
Detection Method Selection
The choice of detector depends on the chemical properties of the analytes and the goals of the analysis (e.g., simple quantification vs. impurity identification).
Table 3: Comparison of HPLC Detectors
| Detector | Principle | Pros | Cons |
| UV-Vis | Measures absorbance of light by chromophores. | Robust, simple, cost-effective. | Requires analytes to have a UV-absorbing chromophore. Cyclohexyl moiety is non-absorbing; detection relies on the reactant or the newly formed carbamate/carbonate bond. Sensitivity may be low. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | Highly sensitive and specific. Provides molecular weight information for definitive peak identification. Essential for impurity profiling. | Higher cost and complexity. Requires volatile mobile phases. |
| Charged Aerosol Detector (CAD) | Nebulizes eluent and measures charge of resulting analyte particles. | Near-universal response for any non-volatile analyte, independent of optical properties.[17] Good for quantification without authentic standards. | Not suitable for volatile compounds. Non-linear response may require multi-point calibration curves. |
For this application, a combination of UV and MS detection in series provides the most comprehensive data, offering both quantitative robustness (UV) and qualitative certainty (MS).
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points. The causality behind each step is explained to facilitate adaptation and troubleshooting.
Protocol 1: RP-HPLC-UV/MS for Reaction Monitoring
This method is designed for monitoring the reaction of this compound with a primary or secondary amine.
1. Sample Preparation:
- Objective: To quench the reaction and dilute the sample into a solvent compatible with the mobile phase.
- Procedure:
- Withdraw 10 µL of the reaction mixture.
- Immediately quench in 990 µL of a 50:50 Acetonitrile:Water solution containing 0.1% formic acid. This 100-fold dilution stops the reaction and prevents precipitation. Rationale: The acidic water will rapidly hydrolyze any remaining this compound, and the acetonitrile ensures solubility of all components.
- Vortex for 10 seconds.
- Transfer to an HPLC vial for analysis.
2. HPLC-UV/MS Conditions:
Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: A sub-2 µm particle column provides high efficiency and resolution.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 10 | | 12.0 | 10 |
Rationale: A gradient is essential to elute polar starting materials early and retain/resolve the non-polar product and chloroformate.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.
Injection Volume: 2 µL
UV Detector: Diode Array Detector (DAD) monitoring 210-400 nm. Rationale: Allows for detection of weak chromophores and spectral analysis to assess peak purity.
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
Scan Range: 50-500 m/z. Rationale: Covers the expected mass range of all potential components.
Caption: Standard workflow for HPLC analysis of reaction products.
Protocol 2: Comparative GC-MS Method for Amine-Containing Products
While HPLC is preferred for reaction monitoring, GC-MS is the gold standard for analyzing complex mixtures of metabolites after derivatization with chloroformates.[10] This protocol outlines how the product of the primary reaction (the Chc-protected amine) could be analyzed, providing a comparative alternative.
1. Derivatization & Extraction:
- Objective: To ensure all analytes are volatile and extract them into an organic solvent.
- Procedure:
- Take 100 µL of the aqueous-quenched reaction sample.
- Add 50 µL pyridine (catalyst), 100 µL isopropanol, and 20 µL of ethyl chloroformate. Rationale: This is a secondary derivatization using a different chloroformate to esterify any free carboxylic acids or other polar groups, making the entire sample profile amenable to GC.[18]
- Vortex for 30 seconds.
- Add 200 µL of chloroform and vortex for 30 seconds to extract the derivatives.
- Analyze the bottom chloroform layer.
2. GC-MS Conditions:
- Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A standard, robust non-polar column for general purpose analysis.
- Carrier Gas: Helium, constant flow 1.0 mL/min.
- Oven Program: 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. Rationale: A temperature program is required to elute compounds across a range of boiling points.
- Inlet: 250 °C, Splitless mode.
- MS Detector: Electron Ionization (EI), 70 eV.
- Scan Range: 40-550 m/z.
This GC-MS approach is not for real-time monitoring but serves as a powerful tool for in-depth structural elucidation of all components in a final reaction mixture, complementing the quantitative data from HPLC.
Conclusion
The successful analysis of this compound reactions by HPLC is not achieved by applying a generic protocol but by a logical and systematic approach to method development. A reversed-phase C18 column coupled with a water/acetonitrile gradient and a combination of UV and MS detection provides the most versatile and comprehensive platform. This guide provides the foundational principles and comparative data to empower scientists to select the optimal column chemistry, mobile phase conditions, and detection strategy tailored to their specific synthetic objectives. By understanding the causality behind each parameter, researchers can build robust, reliable, and self-validating analytical methods that ensure the integrity and quality of their work.
References
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
- Analytical Method. Chloroform by GC/FID.
- Chemical Label. This compound.
- FramoChem. (2018). 4-tert-BUTYLthis compound.
- Wikipedia. Chloroformate.
- Hušek, P., & Šimek, P. (2006). Chloroformates in gas chromatography as general purpose derivatizing agents. Current Pharmaceutical Analysis, 2(1), 23-43.
- Rivas, M., et al. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A, 909(2), 251-263.
- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate.
- Google Patents. Derivatization analysis method of chloroformic acid n-hexyl ester.
- Zaggout, F. R. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Asian Journal of Chemistry, 18(2), 1366-1372.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283.
- ChemBK. This compound.
- Zhao, X., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888.
- ARL Bio Pharma. Quality-Control Analytical Methods: Gas Chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Advancing Chiral Compound Synthesis with this compound.
- Amerigo Scientific. This compound.
- Angelino, S., et al. (1998). Improved Procedure for n-Hexyl Chloroformate-Mediated Derivatization of Highly Hydrophilic Substances Directly in Water: Hydroxyaminic Compounds. SciSpace.
- Płotka-Wasylka, J. M., et al. (2015). Chemical derivatization processes applied to amine determination in environmental and biological samples. Chemical Society Reviews, 44(11), 3465-3486.
- Hušek, P. (2014). Quantitation of amino acids as chloroformates—A return to gas chromatography. ResearchGate.
- Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC.
- Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Josefsson, B. (2014). HPLC of amino acids as chloroformate derivatives. ResearchGate.
- Chromatography Forum. (2006). Mobile Phase Stability.
- Bajo-Fernández, M., et al. (2024). Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites. Journal of Chromatography A, 1717, 464656.
- Pereira, V., et al. (2011). Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. Journal of Agricultural and Food Chemistry, 59(16), 8565-8575.
- Scholars Research Library. Gas Chromatography and Mass Spectroscopic determination of phytocompounds.
- Waters Corporation. (2018). USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 13248-54-9 [chemicalbook.com]
- 4. framochem.com [framochem.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. valsynthese.ch [valsynthese.ch]
- 7. chemical-label.com [chemical-label.com]
- 8. chembk.com [chembk.com]
- 9. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mobile Phase Stability - Chromatography Forum [chromforum.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. asianpubs.org [asianpubs.org]
Cyclohexyl Chloroformate vs. Boc: A Comparative Guide to Amine Protection Strategies
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical development and peptide chemistry, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. The ability to mask the reactivity of a functional group, such as an amine, allows for the precise chemical manipulation of other parts of a molecule. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a workhorse, valued for its reliability and well-understood reactivity. However, the exploration of alternative protecting groups continues to be a vital area of research, aimed at refining and expanding the synthetic chemist's toolkit.
This guide provides an in-depth technical comparison of the cyclohexyloxycarbonyl (Chc or Cyc) group, introduced via cyclohexyl chloroformate, and the ubiquitous Boc group for the protection of amines. We will delve into the nuances of their chemical behavior, supported by mechanistic insights and available experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal protecting group for their specific synthetic challenges.
At a Glance: Key Distinctions Between Chc and Boc
The fundamental difference between the Chc and Boc protecting groups lies in the stability of the carbocation formed during their acid-mediated cleavage. The Boc group is designed to be cleaved under moderately acidic conditions, proceeding through a stable tertiary carbocation (tert-butyl cation). The Chc group, in contrast, would form a less stable secondary carbocation (cyclohexyl cation), suggesting a requirement for stronger acidic conditions for its removal. This inherent difference in lability is the cornerstone of their comparative efficacy and potential for orthogonal applications.
| Feature | Cyclohexyloxycarbonyl (Chc) | tert-Butyloxycarbonyl (Boc) |
| Protecting Reagent | This compound | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Introduction Method | Typically Schotten-Baumann conditions | Base-mediated acylation |
| Acid Lability | Lower (Requires stronger acid) | Higher (Cleaved by moderate acids) |
| Base Stability | High | High |
| Hydrogenolysis Stability | Stable | Stable |
| Primary Cleavage Method | Strong acidolysis (e.g., HF, TFMSA) | Moderate acidolysis (e.g., TFA, HCl) |
| Orthogonality | Potentially orthogonal to highly acid-labile groups | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups |
Mechanistic Underpinnings of Protection and Deprotection
Introduction of the Protecting Groups
Both Chc and Boc groups are introduced via nucleophilic attack of the amine on the corresponding carbonyl carbon.
This compound (Chc): The protection of an amine with this compound typically proceeds under Schotten-Baumann conditions, where the amine reacts with the chloroformate in the presence of a base (e.g., NaOH, NaHCO₃, or an organic base like triethylamine) to neutralize the HCl generated during the reaction.[1]
Boc Anhydride: The Boc group is most commonly introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected amine and the innocuous byproducts tert-butanol and carbon dioxide.[3]
Cleavage of the Protecting Groups
The removal of both protecting groups is achieved under acidic conditions, but the required acid strength differs significantly.
Cyclohexyloxycarbonyl (Chc): The cleavage of the Chc group is anticipated to be more challenging than that of the Boc group due to the relative instability of the secondary cyclohexyl cation that would be formed. While specific kinetic data for N-Chc cleavage is not abundant in the literature, information on the related cyclohexyloxycarbonyl (Hoc) group used for tryptophan protection indicates that strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are required for its removal.[4] This suggests a higher resistance to acids like trifluoroacetic acid (TFA) compared to the Boc group.
tert-Butyloxycarbonyl (Boc): The deprotection of the Boc group is a well-established and efficient process that proceeds readily in the presence of moderately strong acids such as TFA or HCl in an organic solvent.[5] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[6]
Comparative Efficacy and Strategic Applications
Stability and Orthogonality
The primary advantage of the Chc group over the Boc group lies in its enhanced stability to acidic conditions. This property can be strategically employed in complex syntheses where other acid-labile groups are present. For instance, a molecule bearing both a Boc-protected amine and a Chc-protected amine could, in principle, be selectively deprotected at the Boc-protected site using moderate acid, leaving the Chc group intact.
Conversely, the Boc group's lability to moderate acids is a key feature of its widespread use in solid-phase peptide synthesis (SPPS), where rapid and quantitative deprotection is essential for each cycle of amino acid addition.[3] The Chc group's requirement for harsher cleavage conditions makes it less suitable for routine use as a temporary Nα-protecting group in standard Boc-based SPPS.
Both Chc and Boc groups are stable to basic conditions, making them orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] They are also stable to the conditions of catalytic hydrogenolysis used to remove the benzyloxycarbonyl (Cbz) group.[6]
Experimental Protocols
The following protocols are representative procedures for the protection of a generic primary amine and its subsequent deprotection.
Protocol 1: Protection of a Primary Amine with this compound (Chc)
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in DCM (approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the stirred solution.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Chc protected amine.
Protocol 2: Protection of a Primary Amine with Di-tert-butyl dicarbonate (Boc)
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 eq) (optional, but often used to accelerate the reaction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in THF or DCM (approximately 0.2 M).
-
Add TEA to the solution (if used) and stir for 5 minutes at room temperature.
-
Add (Boc)₂O portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the N-Boc protected amine.
Protocol 3: Deprotection of an N-Chc Protected Amine
Materials:
-
N-Chc protected amine
-
Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF)
-
Anisole or thioanisole (scavenger)
-
Trifluoroacetic acid (TFA) (as co-solvent)
-
Diethyl ether (cold)
Procedure (Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a specialized fume hood):
-
Dissolve the N-Chc protected amine in a mixture of TFA and a scavenger (e.g., 9:1 TFA:anisole).
-
Cool the solution to 0 °C.
-
Slowly add TFMSA (e.g., 1 M solution in TFA) or condense HF gas into the reaction vessel.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by LC-MS.
-
Upon completion, carefully remove the volatile acids under a stream of nitrogen.
-
Precipitate the deprotected amine salt by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
Protocol 4: Deprotection of an N-Boc Protected Amine
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the N-Boc protected amine in DCM (approximately 0.1 M).
-
Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).
-
Stir the reaction at room temperature for 30-60 minutes. The evolution of CO₂ gas is often observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene to ensure complete removal of TFA.
-
The resulting amine trifluoroacetate salt can be used directly or triturated with cold diethyl ether to obtain a solid.
Conclusion
The choice between this compound and Boc anhydride as an amine protecting strategy is a decision guided by the specific demands of the synthetic route. The Boc group remains the protecting group of choice for most standard applications, particularly in solid-phase peptide synthesis, owing to its ease of introduction and mild, efficient cleavage. Its lability to moderate acids is a well-characterized and highly utilized feature.
The cyclohexyloxycarbonyl (Chc) group, while less common, presents a valuable alternative when enhanced acid stability is required. Its robustness towards conditions that would cleave a Boc group opens up possibilities for orthogonal protection strategies in the synthesis of complex molecules with multiple acid-sensitive functionalities. However, the trade-off for this increased stability is the necessity for harsher deprotection conditions, which may not be compatible with all substrates.
Ultimately, a thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group will empower researchers to design more efficient and successful synthetic routes.
References
- Benchchem. A Comparative Guide to the Stability of Carbamate Protecting Groups. Accessed January 9, 2026.
- Master Organic Chemistry.
- Benchchem. A Comparative Guide to Carbamate Deprotection Methods. Accessed January 9, 2026.
- Kocalar, S., et al. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009, 109 (6), 2455–2504.
- YouTube. 26.
- YouTube. Nitrogen Cycle-Amino Acid Metabolism. 2014.
- Organic Chemistry Portal.
- Versteegen, R. M., et al. Click-to-Release from trans-Cyclooctenes: Mechanistic Insights and Expansion of Scope from Established Carbamate to Remarkable Ether Cleavage. Angewandte Chemie International Edition. 2018, 57(33), 8573-8577.
- National Institutes of Health. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. Accessed January 9, 2026.
- Organic Chemistry Portal.
- Fisher Scientific. Amide Synthesis. Accessed January 9, 2026.
- ResearchGate. Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. Accessed January 9, 2026.
- Bachem. Z - Benzyloxycarbonyl. 2021.
- Benchchem. Technical Support Center: Enamine Synthesis from 2-(2-Oxocyclohexyl)acetyl chloride. Accessed January 9, 2026.
- Basicmedical Key. 30 Nitrogen: Amino Acid Metabolism. 2017.
- Wikipedia. Protecting group. Accessed January 9, 2026.
- Filo. N protection and deprotection of amino acids and it's importance. 2025.
- chemeurope.com. Protecting group. Accessed January 9, 2026.
- Wikipedia. Non-proteinogenic amino acids. Accessed January 9, 2026.
- YouTube. Protecting Groups for Peptide Synthesis. 2020.
- YouTube. Peptide Synthesis with the Boc Protecting Group. 2020.
- Synfacts.
- Newsome Lab. Amino Acid Nitrogen. Accessed January 9, 2026.
- Wikipedia. Amino acid. Accessed January 9, 2026.
- ResearchGate. Amino Acid-Protecting Groups. Accessed January 9, 2026.
- Common Organic Chemistry. Amine to Amide (via Acid Chloride) - Common Conditions. Accessed January 9, 2026.
- PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. 2007.
- Reddit. Acyl Chloride and Primary Amine Reactions. 2025.
- Benchchem. Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Accessed January 9, 2026.
- National Institutes of Health. Chemical Stability of New Acyclovir Analogues with Peptidomimetics. 2011.
- Growing Science.
- National Institutes of Health. Chemical Synthesis of Circular Proteins. 2012.
- Organic Chemistry Portal. Protecting Groups - Stability. Accessed January 9, 2026.
Sources
- 1. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Circular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Cyclohexyl Chloroformate Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of chemical reagents is not merely a procedural step but the foundation of reproducible and reliable science. Cyclohexyl chloroformate and its derivatives are pivotal reagents, frequently employed in the synthesis of pharmaceutical intermediates and for the introduction of the cyclohexyloxycarbonyl (Chc) protecting group.[1] Ensuring the purity and structural integrity of these compounds is paramount, as impurities can lead to undesirable side reactions, diminished yields, and complications in product purification.[2][3]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze this compound derivatives: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present comparative data against common alternatives, and provide field-proven protocols to ensure a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide a detailed map of the molecular framework, confirming the connectivity of atoms and offering insights into stereochemistry.
Expertise & Experience: Interpreting the Spectra
The cyclohexyl ring's conformational flexibility (chair-boat interconversion) and the potential for cis/trans isomerism make NMR an indispensable tool. The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift).
-
¹H NMR: Protons on the cyclohexane ring typically appear as a complex multiplet in the δ 1.0-2.0 ppm range. The proton attached to the carbon bearing the chloroformate group (H-1) is deshielded and shifts downfield. Substituents on the ring will further influence these shifts. For instance, in 4-tert-butylthis compound, the tert-butyl protons present a distinct singlet around δ 1.2 ppm.[4]
-
¹³C NMR: The carbonyl carbon of the chloroformate group is highly characteristic, appearing significantly downfield around δ 150 ppm due to the strong deshielding effect of the adjacent oxygen and chlorine atoms.[4] The carbons of the cyclohexyl ring resonate in the δ 20-80 ppm region.
The spatial arrangement of substituents (axial vs. equatorial) can be confirmed through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, a critical consideration in asymmetric synthesis.[4]
Data Presentation: Representative NMR Chemical Shifts
| Assignment | 4-tert-Butylthis compound (¹³C NMR) | General this compound (Expected Ranges) | Rationale |
| Carbonyl (C=O) | ~150 ppm[4] | δ 148-155 ppm | Highly deshielded by electronegative O and Cl atoms. |
| C-1 (Cyclohexyl) | ~80-85 ppm | δ 75-90 ppm | Deshielded by the directly attached electronegative oxygen atom. |
| Cyclohexyl Carbons | ~20-50 ppm | δ 20-50 ppm | Typical aliphatic region for a cyclohexane ring. |
| tert-Butyl Carbonyl | ~32 ppm | N/A | Quaternary carbon of the t-butyl group. |
| tert-Butyl Methyls | ~27 ppm | N/A | Methyl carbons of the t-butyl group. |
| Assignment | 4-tert-Butylthis compound (¹H NMR) | General this compound (Expected Ranges) | Rationale |
| H-1 (Cyclohexyl) | ~4.5-5.0 ppm | δ 4.5-5.2 ppm | Deshielded by the adjacent chloroformate group. |
| Cyclohexyl Protons | ~1.0-2.2 ppm | δ 1.0-2.5 ppm | Standard aliphatic proton region; complex multiplets are common. |
| tert-Butyl Protons | ~1.2 ppm[4] | N/A | 9 equivalent protons result in a strong singlet. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice, showing a residual solvent peak at δ 7.26 ppm in ¹H NMR and a triplet at δ 77.16 ppm in ¹³C NMR.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Most commercial deuterated solvents already contain TMS.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 30° or 45° pulse angle).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the full carbon chemical shift range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios and calibrate the chemical shift scale to the TMS or residual solvent peak.
Visualization: Key NMR Correlations
Caption: Key ¹H and ¹³C NMR chemical shift regions for a generic this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For chloroformates, the spectrum is dominated by a few characteristic absorption bands, making it an excellent tool for quick identity verification and for monitoring reaction progress.
Expertise & Experience: Causality of IR Absorptions
The vibrational frequencies of chemical bonds are sensitive to bond strength and the mass of the connected atoms. In a chloroformate molecule, two vibrations are particularly diagnostic:
-
Carbonyl (C=O) Stretch: This is the most intense and easily identifiable peak in the spectrum. It appears as a very strong, sharp absorption band in the range of 1770-1785 cm⁻¹ . This frequency is higher than that of typical esters (~1735-1750 cm⁻¹) due to the electron-withdrawing inductive effect of the adjacent chlorine atom, which strengthens the C=O double bond. For 4-tert-butylthis compound, this peak is observed at ~1770 cm⁻¹.[4]
-
Carbon-Chlorine (C-Cl) Stretch: A strong absorption corresponding to the C-Cl single bond stretch is typically found in the 700-800 cm⁻¹ region.[4] This band can sometimes be obscured by other vibrations in the fingerprint region but is a useful secondary confirmation.
The presence of a strong C=O band at ~1775 cm⁻¹ and the absence of a broad O-H band (from residual alcohol starting material) around 3200-3600 cm⁻¹ is a reliable indicator of a successful synthesis and high purity.
Data Presentation: Comparative IR Frequencies
| Compound | Characteristic C=O Stretch (cm⁻¹) | Characteristic C-Cl Stretch (cm⁻¹) | Reference |
| 4-tert-Butylthis compound | ~1770 | ~750 | [4] |
| Methyl Chloroformate | ~1780 | ~700 | [6] |
| Isopropyl Chloroformate | ~1780 | ~690 | [7] |
| Phenyl Chloroformate | ~1785 | ~750 | N/A |
| Benzyl Chloroformate (Cbz-Cl) | ~1775 | ~695 | [2] |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a single drop of the neat this compound derivative liquid directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe immediately after analysis.
Visualization: IR Analysis Workflow
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying the main component from volatile impurities.[2]
Expertise & Experience: Decoding Fragmentation Patterns
Under electron ionization (EI), chloroformates undergo predictable fragmentation.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass is often visible. For 4-tert-butylthis compound (MW 218.72), the molecular ion peak appears at an m/z of 218.[4] The presence of chlorine results in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the M⁺ peak.
-
Key Fragments:
-
Loss of Chlorine ([M-Cl]⁺): Cleavage of the weak C-Cl bond is a common fragmentation pathway, resulting in a prominent acylium ion. For 4-tert-butylthis compound, this fragment is seen at m/z 163.[4]
-
Loss of the Chloroformate Group: Fragmentation can lead to the loss of the entire chloroformate moiety or parts of it (e.g., loss of CO₂Cl).
-
Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, often through the loss of neutral alkenes. In substituted derivatives, cleavage of the substituent is also common, such as the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to give a fragment at m/z 57.[4]
-
Comparing these fragmentation patterns to those of other derivatizing agents is crucial. For example, ethyl chloroformate (ECF) derivatives show a characteristic prominent peak corresponding to the loss of the ethoxycarbonyl radical ([M-73]⁺).[8]
Data Presentation: Key Mass Fragments
| Compound | MW | Molecular Ion (m/z) | Key Fragments (m/z) and Identity | Reference |
| 4-tert-Butylthis compound | 218.7 | 218 [M]⁺, 220 [M+2]⁺ | 163 [M-Cl]⁺, 57 [C(CH₃)₃]⁺ | [4] |
| Hexyl Chloroformate | 164.6 | 164 [M]⁺, 166 [M+2]⁺ | 129 [M-Cl]⁺, 84 [C₆H₁₂]⁺, 41 | [9] |
| Ethyl Chloroformate Derivative (of Resveratrol) | 444.4 | 444 [M]⁺ | 371 [M-CO₂C₂H₅]⁺ | [8] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Injector: Set to a temperature of ~250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 50°C, hold for 2 min), then ramp the temperature at 10-20°C/min to a final temperature of ~280°C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method Setup:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).
-
Transfer Line: Set the temperature to ~280°C to prevent condensation.
-
-
Injection and Acquisition: Inject 1 µL of the sample solution. Start the data acquisition.
-
Data Analysis: Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragments.
Visualization: Fragmentation Pathway
Caption: Common EI fragmentation pathway for a this compound derivative.
Comparison with Alternative Chloroformate Reagents
While this compound is highly effective, other chloroformates are used for different applications, such as derivatization for GC analysis or for installing different protecting groups.[10] Understanding their spectroscopic differences is key to choosing the right reagent and analytical method.
| Reagent | Acronym | Typical Use | Key Spectroscopic Features | Advantages/Disadvantages |
| This compound | Chc-Cl | Protecting group in peptide synthesis.[1] | C=O at ~1775 cm⁻¹. Characteristic cyclohexyl pattern in NMR. | Stable protecting group; may be sterically bulky. |
| Benzyl Chloroformate | Cbz-Cl | Introduction of the Cbz protecting group for amines.[10] | Aromatic signals in NMR (δ 7.3-7.4 ppm). C=O at ~1775 cm⁻¹. | Widely used; removed by hydrogenolysis. |
| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Introduction of the base-labile Fmoc protecting group.[10] | Strong UV absorbance. Complex aromatic region in NMR. C=O at ~1770 cm⁻¹. | Orthogonal to acid-labile groups; expensive. |
| Ethyl Chloroformate | ECF | Derivatization for GC/MS analysis of polar molecules.[8][11] | Characteristic ethyl signals in NMR (quartet/triplet). MS fragment [M-73]⁺.[8] | Volatile derivative, good for GC; can be less reproducible.[12] |
| Methyl Chloroformate | MCF | Derivatization reagent.[12] | Sharp methyl singlet in NMR (~δ 3.9 ppm). | High derivatization yield and reproducibility.[12] |
| Phenyl Chloroformate | Phoc-Cl | Safer liquid substitute for phosgene.[13] | Aromatic signals in NMR. C=O at ~1785 cm⁻¹. | Less hazardous than phosgene; can be a source of phenol impurities. |
Conclusion
The robust characterization of this compound derivatives relies on a synergistic, multi-technique spectroscopic approach. NMR spectroscopy provides the definitive structural and stereochemical map, IR spectroscopy offers a rapid and reliable confirmation of the key chloroformate functional group, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns that aid in structural verification.
By understanding the principles behind each technique and establishing validated, step-by-step protocols, researchers can ensure the quality and identity of these critical reagents. This analytical rigor is the cornerstone of developing reproducible synthetic methodologies and advancing the fields of chemical synthesis and drug discovery.
References
- askIITians. How will you test pure chloroform? askIITians.
- BenchChem. Purity Analysis of Synthesized Pentafluorophenyl Chloroformate: A Comparative Guide for Researchers. Benchchem.
- Smolecule. Buy 4-tert-Butylthis compound | 42125-46-2. Smolecule.
- ResearchGate. IR spectrum (a) and EA spectra (b) of liquid chloroform in the ν1 + ν4... ResearchGate.
- Homework.Study.com. Draw the IR spectrum for Chloroform and briefly give the rationale. Homework.Study.com.
- ResearchGate. IR spectra of chloroform with different BC models. Experimental... ResearchGate.
- ChemicalBook. Isopropyl chloroformate(108-23-6) IR Spectrum. ChemicalBook.
- ChemicalBook. Methyl chloroformate(79-22-1) IR1. ChemicalBook.
- MDPI. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI.
- BenchChem. Purity Analysis of Synthesized n-Octyl Chloroformate: A Comparative Guide to GC and Argentometric Titration Methods. Benchchem.
- PubMed. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. PubMed.
- Analytical Method. Chloroform by GC/FID. Analytical Method.
- Wikipedia. Chloroformate. Wikipedia.
- NIST. Hexyl chloroformate. NIST WebBook.
- BenchChem. Application Notes: Phenyl Chloroformate as a Safer Alternative to Phosgene in Chemical Synthesis. Benchchem.
- PubMed Central. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations. NINGBO INNO PHARMCHEM CO.,LTD.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Methyl chloroformate(79-22-1) IR Spectrum [chemicalbook.com]
- 7. Isopropyl chloroformate(108-23-6) IR Spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Hexyl chloroformate [webbook.nist.gov]
- 10. Chloroformate - Wikipedia [en.wikipedia.org]
- 11. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Assessment of Cyclohexyl Chloroformate: qNMR vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other high-value chemical entities, the purity of reagents is a critical parameter that dictates the success of a reaction, the yield of the desired product, and the safety profile of the final compound. Cyclohexyl chloroformate, a key reagent for the introduction of the cyclohexyloxycarbonyl (Cbz) protecting group, is no exception. Its purity directly impacts the efficiency of protection reactions and the impurity profile of subsequent synthetic intermediates. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional methods—Gas Chromatography (GC) and Argentometric Titration—for the purity assessment of this compound. We present a scientifically grounded rationale for experimental choices, detailed methodologies, and a comparative analysis of their performance.
The Imperative for Accurate Purity Determination
This compound is synthesized from cyclohexanol and phosgene. This process can lead to several impurities, including unreacted cyclohexanol, residual phosgene, hydrogen chloride, and byproducts such as dicyclohexyl carbonate and cyclohexyl chloride[1][2]. The presence of these impurities can lead to unwanted side reactions, reduced yields, and complex purification challenges downstream. Therefore, a robust and accurate analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of reliable and reproducible chemical synthesis.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[3][4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[5] This makes qNMR a highly accurate and versatile technique, especially for the characterization of new chemical entities or when a certified standard of the analyte is unavailable.
Alternative Purity Assessment Methods
Gas Chromatography (GC)
Gas chromatography, typically with a Flame Ionization Detector (GC-FID), is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[6][7][8][9][10] The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram. For more accurate quantification, an internal or external standard can be used.
Argentometric Titration
Argentometric titration is a classic analytical method for the quantification of halides.[11][12][13][14] For this compound, this method is applied indirectly. The chloroformate is first hydrolyzed to release a chloride ion, which is then titrated with a standardized solution of silver nitrate. The endpoint is detected using an indicator, such as potassium chromate (Mohr's method), or by a change in the adsorption properties of a dye (Fajans' method).[11][14]
Comparative Analysis: qNMR vs. GC vs. Titration
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | Argentometric Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase. | Titration of chloride ions (from hydrolysis) with silver nitrate. |
| Quantitation | Absolute quantification using a certified internal standard. | Relative (area %) or absolute (with standard) quantification. | Absolute quantification based on stoichiometry. |
| Specificity | High; provides structural information for impurity identification. | High separation efficiency for volatile impurities. | Low; any hydrolyzable chloride will be titrated. |
| Sensitivity | Moderate. | High. | Moderate. |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Strengths | - Primary analytical method- Non-destructive- No analyte-specific standard needed- Provides structural information | - High sensitivity and resolution- Robust and widely available- Cost-effective | - Established and inexpensive method- Good precision for high-purity samples |
| Weaknesses | - Higher initial instrument cost- Requires careful selection of internal standard and experimental parameters | - Destructive- Requires a reference standard for absolute quantification- Potential for thermal degradation of analyte | - Indirect method requiring hydrolysis- Prone to interferences from other halides- Less specific |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of this compound purity using an internal standard.
1. Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[15][16][17] An ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be stable and non-reactive with the analyte and solvent.
-
Have signals that do not overlap with any signals from the analyte or impurities.
-
Have a simple spectrum (e.g., a singlet).
For this compound in CDCl₃, suitable internal standards include maleic acid or 1,4-dinitrobenzene .
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of the selected internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
3. ¹H-NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal recovery).
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).
4. Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signal of the proton on the carbon bearing the chloroformate group of this compound (a triplet of triplets, expected around 4.8 ppm) and a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic acid, a singlet around 6.3 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography (GC-FID)
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
2. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
3. Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Record the chromatogram.
4. Purity Calculation (Area Percent):
-
Identify the peak corresponding to this compound.
-
Calculate the purity using the area percent method:
Purity (%) = (Areathis compound / Total Area of all peaks) * 100
Argentometric Titration
1. Hydrolysis:
-
Accurately weigh approximately 0.5 g of this compound into a flask.
-
Add 25 mL of 1 M sodium hydroxide solution and stir for 30 minutes to ensure complete hydrolysis. This reaction will produce cyclohexanol, sodium chloride, and sodium carbonate.
2. Titration (Mohr's Method):
-
Neutralize the solution with dilute nitric acid and then make it slightly alkaline with a few drops of sodium bicarbonate solution.
-
Add 1 mL of 5% potassium chromate solution as an indicator.
-
Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.
3. Purity Calculation:
-
Calculate the purity based on the stoichiometry of the reaction:
Purity (%) = (VAgNO₃ * MAgNO₃ * MWthis compound) / (msample * 10) * 100
Where:
-
VAgNO₃ = Volume of AgNO₃ solution used (in mL).
-
MAgNO₃ = Molarity of AgNO₃ solution.
-
MWthis compound = Molecular weight of this compound.
-
msample = Mass of the this compound sample (in g).
-
Conclusion and Recommendations
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For the highest accuracy and for the definitive characterization of new batches or synthetic routes, qNMR is the superior method. Its nature as a primary ratio method, its ability to provide structural information about impurities, and the fact that it does not require a specific certified reference material for the analyte make it an invaluable tool in a research and development setting.
-
For routine quality control where the potential impurities are known and high throughput is desired, GC-FID is a practical and reliable choice. It offers excellent sensitivity and resolving power for volatile impurities.
-
Argentometric titration, while a classic and cost-effective method, should be used with caution. Its lack of specificity means that any hydrolyzable chloride-containing impurity will contribute to the result, potentially leading to an overestimation of purity. It is best suited for situations where a quick, approximate purity value is needed and more sophisticated instrumentation is unavailable.
In a modern drug development environment where data integrity and a comprehensive understanding of impurity profiles are paramount, the adoption of qNMR as the primary method for purity assessment, with GC as a complementary orthogonal technique , represents the most robust and scientifically sound approach.
References
- N/A
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
- N/A
- N/A
- Wikipedia. (n.d.). Argentometry.
- South Coast AQMD. (1993, February). Method 308-91: Quantitation of Compounds by GC.
- Li, Y., et al. (2020, November 10). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Scientific Reports.
- Naman, C. B. (n.d.). Purity Determination using the Residual Solvent Signal of Chloroform-d as an Internal Calibrant. Nanalysis.
- N/A
- Analytical Chemistry. (n.d.). Precipitation (Argentometric) Titrations.
- Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis.
- N/A
- Slideshare. (n.d.). Argentometric titration.
- Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical.
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352) [hmdb.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. eventmanager.galoa.com.br [eventmanager.galoa.com.br]
- 4. spectrabase.com [spectrabase.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aqmd.gov [aqmd.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 11. Argentometry - Wikipedia [en.wikipedia.org]
- 12. fchpt.stuba.sk [fchpt.stuba.sk]
- 13. Precipitation (Argentometric) Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 14. Argentometric titration | PPTX [slideshare.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Senior Application Scientist's Comparative Guide to Chloroformate Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of a Reactive Class
Chloroformates, with the general structure ROC(O)Cl, are a class of highly reactive organic compounds that serve as versatile and indispensable reagents in a multitude of organic transformations.[1] Formally esters of chloroformic acid, they are typically colorless, volatile liquids whose reactivity is akin to that of acyl chlorides, enabling the efficient introduction of alkoxycarbonyl groups.[1][2] Their utility spans from the installation of crucial protecting groups in peptide synthesis to the formation of functional linkages in drug molecules and the derivatization of analytes for chromatographic analysis.[3]
This guide provides an in-depth, comparative analysis of commonly used chloroformate reagents. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, compare performance with supporting data, and provide detailed, field-proven protocols. Our aim is to equip you, the practicing researcher, with the nuanced understanding required to select the optimal chloroformate reagent for your specific synthetic challenge.
Core Properties of Common Chloroformate Reagents
The selection of a chloroformate reagent is fundamentally dictated by its physicochemical properties, which influence its reactivity, handling, and the stability of the introduced group. The table below summarizes key data for several widely used chloroformates to facilitate at-a-glance comparison.
| Chloroformate Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Key Applications |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.22 | Derivatization, general alkoxycarbonylation |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.14 | Carbamate/carbonate synthesis, mixed anhydrides |
| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128-129 | 1.05 | Mixed anhydride peptide coupling |
| Isopropyl Chloroformate | C₄H₉O(CO)Cl | 122.55 | 105-106 | 1.08 | Mixed anhydride peptide coupling (racemization suppression) |
| Benzyl Chloroformate (Cbz-Cl) | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.20 | N-protection (Cbz group) in peptide synthesis |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | 61-64 (mp) | N/A | N-protection (Fmoc group) in solid-phase peptide synthesis |
| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | 188-189 | 1.25 | Carbonate synthesis, derivatization |
| Allyl Chloroformate (Alloc-Cl) | C₄H₅ClO₂ | 120.53 | 109-110 | 1.14 | N-protection (Alloc group) |
Comparative Reactivity and Performance in Key Transformations
The electrophilicity of the carbonyl carbon governs the reactivity of chloroformates, which is modulated by the electronic and steric nature of the 'R' group. Electron-withdrawing groups increase reactivity, while sterically bulky groups can hinder nucleophilic attack.
Carbamate Formation: The Cornerstone of N-Protection
The reaction of a chloroformate with a primary or secondary amine is a robust and widely employed method for the synthesis of carbamates.[2] This transformation is central to the installation of amine protecting groups, a critical aspect of peptide synthesis and the broader field of medicinal chemistry.[4]
Mechanism of Carbamate Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Comparative Performance:
-
Simple Alkyl Chloroformates (Methyl, Ethyl): These are highly reactive and cost-effective reagents suitable for the protection of a wide range of amines. Methyl chloroformate has demonstrated superior performance in the derivatization of seleno amino acids for GC analysis, providing yields of 40-100% and better reproducibility compared to ethyl or menthyl chloroformate.[5] However, their high reactivity can sometimes lead to over-reaction or side reactions with other nucleophilic functional groups.
-
Benzyl Chloroformate (Cbz-Cl): A cornerstone of solution-phase peptide synthesis, Cbz-Cl introduces the benzyloxycarbonyl (Cbz) group, which is stable to the basic conditions used for Fmoc removal but readily cleaved by catalytic hydrogenolysis.[6] This orthogonality is a key advantage in complex multi-step syntheses.
-
9-Fluorenylmethyl Chloroformate (Fmoc-Cl): The reagent of choice for modern solid-phase peptide synthesis (SPPS). The Fmoc group is stable to acidic conditions but is cleaved under mild basic conditions (typically with piperidine), allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[7] While more expensive than Cbz-Cl, the mild deprotection conditions of the Fmoc group minimize side reactions, especially for sensitive amino acids.[6]
-
4-Nitrophenyl Chloroformate: This reagent offers a safer alternative to phosgene-based methods for certain applications. In a comparative synthesis of a tocopherol-doxorubicin conjugate, 4-nitrophenyl chloroformate activation was found to be less hazardous and more environmentally friendly than using triphosgene, as it is non-volatile and generates a safe byproduct (4-nitrophenol).[8]
Quantitative Comparison of Carbamate Synthesis Yields
| Chloroformate | Amine | Conditions | Yield (%) | Reference |
| Ethyl Chloroformate | Methylamine | Ether, NaOH, 5°C | 88-90 | [1] |
| 4-Nitrophenyl Chloroformate | Benzylamine | CH₂Cl₂, Et₃N, 0°C | 72 | [3] |
| Benzyl Chloroformate | Bis(2-aminoethyl)sulfide | Varies | Good | [7] |
Carbonate Formation
Analogous to carbamate synthesis, chloroformates react with alcohols or phenols in the presence of a base (e.g., pyridine or a tertiary amine) to yield carbonate esters.[2] This reaction is useful for creating linkages in polymers (like polycarbonates) and for installing protecting groups on hydroxyl functions.
Comparative Insights:
The reactivity trend generally follows that of carbamate formation. Simple alkyl chloroformates are highly reactive. Phenyl chloroformate is a common reagent for synthesizing diphenyl carbonate, a key monomer for polycarbonates, often via phosgenation of calcium phenolate.[9] A recent study on a photo-on-demand synthesis of chloroformates in situ demonstrated high yields for subsequent one-pot carbonate formation. For instance, in situ generated hexyl chloroformate reacted with 1-hexanol to give the corresponding carbonate in 95% yield.[9]
Mixed Anhydride Formation in Peptide Synthesis
The formation of a mixed carboxylic-carbonic anhydride is a classic method for activating an N-protected amino acid for peptide bond formation. Chloroformates, particularly those with sterically hindering alkyl groups, are crucial for this process. The reaction is typically performed at low temperatures (-15°C) in the presence of a tertiary amine like N-methylmorpholine (NMM).[10]
Mechanism and Key Considerations:
The N-protected amino acid is deprotonated by the base, and the resulting carboxylate attacks the chloroformate to form the mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid ester. A critical challenge in this method is minimizing two side reactions:
-
Urethane formation: Attack of the incoming amine at the carbonate carbonyl of the mixed anhydride.
-
Racemization: Loss of stereochemical integrity of the activated amino acid.
Comparative Performance of Chloroformates:
-
Isobutyl Chloroformate (IBCF): This is the most widely used reagent for the mixed anhydride method.[11] The bulky isobutyl group provides a good balance of reactivity and steric hindrance, which helps to direct the nucleophilic attack to the desired amino acid carbonyl, thus minimizing urethane formation. Yields are generally high, often exceeding 90%.[12]
-
Isopropyl Chloroformate: Research has shown that isopropyl chloroformate can be superior to both ethyl and isobutyl chloroformates in minimizing racemization. In one study, racemization was reduced by a factor of three to four when using isopropyl chloroformate.[11]
-
Ethyl Chloroformate: While effective, it can lead to higher levels of urethane formation and racemization compared to its more sterically hindered counterparts.[11]
-
Menthyl Chloroformate: The use of this chiral chloroformate has been shown to reduce racemization by half compared to isobutyl chloroformate in certain couplings.[10]
Quantitative Comparison in Mixed Anhydride Coupling
| Chloroformate | Coupling | Conditions | Peptide Yield (%) | Urethane Yield (%) | Reference |
| Isobutyl Chloroformate | Boc-Ile-OH + H-Lys(Z)-OMe | NMM, MeCN/DMF, -15°C | 85 | 3.0 | [10] |
| Isobutyl Chloroformate + HOBt | Boc-Ile-OH + H-Lys(Z)-OMe | NMM, MeCN/DMF, -15°C | 90 | 2.0 | [10] |
This data highlights that while IBCF is highly effective, additives like HOBt can further suppress side reactions. The choice of chloroformate directly impacts the stereochemical purity of the final peptide, a critical consideration in drug development.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl N-methylcarbamate [1]
This protocol details a robust procedure for the synthesis of a simple carbamate.
-
Materials:
-
33% Aqueous methylamine solution (186 g, 2 moles)
-
Ethyl chloroformate (217 g, 2 moles)
-
Sodium hydroxide (80 g, 2 moles) in 120 mL water
-
Diethyl ether
-
Potassium carbonate
-
2 L flask with a mechanical stirrer and an ice-salt bath
-
-
Procedure:
-
In the 2 L flask, combine 300 mL of diethyl ether and the aqueous methylamine solution.
-
Cool the stirred mixture to 5°C using the ice-salt bath.
-
Slowly add the ethyl chloroformate, ensuring the internal temperature does not rise above 5°C. The rate of addition is dictated by the efficiency of cooling.
-
When approximately half of the chloroformate has been added, begin the simultaneous dropwise addition of the cold sodium hydroxide solution and the remaining ethyl chloroformate. Maintain vigorous stirring.
-
After the addition is complete, allow the mixture to stand for 15 minutes.
-
Separate the ether layer. Extract the aqueous layer with 100 mL of ether.
-
Combine the ether layers and dry them by shaking with anhydrous potassium carbonate.
-
Filter and distill the ether. The residue is then distilled under reduced pressure to yield the product (182-185 g, 88-90%).
-
-
Causality: The low temperature and slow, controlled addition of reagents are critical to manage the exothermic reaction and prevent side reactions. The simultaneous addition of NaOH neutralizes the HCl byproduct as it is formed, driving the reaction to completion.
Protocol 2: Mixed Anhydride Peptide Coupling with Isobutyl Chloroformate [13]
This protocol outlines the synthesis of a dipeptide using the mixed anhydride method.
-
Materials:
-
N-Boc-protected amino acid (e.g., Boc-O-benzyl-L-threonine, 10 mmol)
-
Isobutyl chloroformate (10 mmol)
-
N-methylmorpholine (NMM) (10 mmol)
-
Amino acid ester hydrochloride (e.g., Leucine methyl ester HCl, 11 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the N-Boc-protected amino acid in anhydrous THF (100 mL) in the reaction vessel.
-
Cool the solution to -15°C with stirring.
-
Add NMM (10 mmol) to the solution.
-
Add isobutyl chloroformate (10 mmol) dropwise. Stir the reaction mixture at -15°C for 5-10 minutes to allow for the formation of the mixed anhydride.
-
Add the amino acid ester hydrochloride (11 mmol) and an additional equivalent of NMM (11 mmol) to neutralize the hydrochloride salt.
-
Allow the reaction to proceed at -15°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude protected dipeptide, which can be purified by chromatography.
-
-
Causality: The use of the sterically hindered base NMM is preferred over triethylamine to minimize racemization.[10] Performing the activation and coupling at low temperature enhances the stability of the reactive mixed anhydride and suppresses side reactions.
Protocol 3: General Procedure for Carbonate Synthesis using Phenyl Chloroformate
-
Materials:
-
Alcohol or phenol (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Pyridine or triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (DCM) or THF
-
Reaction vessel under an inert atmosphere
-
-
Procedure:
-
Dissolve the alcohol or phenol and the base in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the phenyl chloroformate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
Safety and Handling Comparison
Chloroformates are hazardous chemicals that require careful handling. They are corrosive, lachrymatory, and toxic by inhalation and skin contact. They also react with water, often vigorously, to produce corrosive HCl gas.[14]
| Chloroformate | Key Hazards | Handling Precautions |
| Methyl Chloroformate | Highly flammable, highly toxic by inhalation, corrosive.[10] | Work in a well-ventilated fume hood. Wear appropriate PPE, including respiratory protection. Store in a cool, dry place away from moisture. |
| Ethyl Chloroformate | Flammable, toxic by inhalation, corrosive. Reacts with water to produce toxic gases.[14] | Use in a closed system where possible. Wear chemical-resistant gloves, goggles, and respiratory protection. Store under an inert atmosphere. |
| Isobutyl Chloroformate | Combustible liquid, toxic by inhalation, causes severe skin and eye burns. | Avoid contact with skin and eyes. Handle in a fume hood. Store in a tightly closed container in a cool, well-ventilated area. |
| Benzyl Chloroformate (Cbz-Cl) | Corrosive, causes severe burns, toxic by inhalation. Lachrymator. | Handle with extreme care in a fume hood. Wear full protective gear. Store in a refrigerator. |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Solid, causes skin irritation and serious eye irritation. | Avoid creating dust. Handle in a well-ventilated area. Wear gloves and eye protection. |
| Phenyl Chloroformate | Corrosive, causes severe burns, toxic by inhalation. | Handle in a fume hood with appropriate PPE. Store away from moisture. |
Always consult the specific Safety Data Sheet (SDS) for the reagent you are using before commencing any experimental work.
Conclusion
The selection of a chloroformate reagent is a critical decision in the design of a synthetic route. While simple alkyl chloroformates like methyl and ethyl chloroformate offer high reactivity and cost-effectiveness for general applications, more specialized reagents provide distinct advantages for specific, sensitive transformations. In peptide synthesis, the choice between isobutyl, isopropyl, and menthyl chloroformate for mixed anhydride coupling directly impacts the stereochemical purity of the final product, with isopropyl chloroformate often providing the best suppression of racemization. For N-protection, the orthogonality of the Cbz and Fmoc groups, introduced by their respective chloroformates, is a guiding principle in strategy design. By understanding the interplay of reactivity, steric effects, and reaction conditions, and by adhering to strict safety protocols, researchers can effectively harness the synthetic power of this versatile class of reagents.
References
- Organic Syntheses. ethyl n-methylcarbamate.
- Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
- ResearchGate. Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis.
- PubMed. Coupling of peptides to protein carriers by mixed anhydride procedure.
- Canadian Science Publishing. Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization.
- Google Patents. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Wikipedia. Chloroformate.
- MDPI. Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification.
- NCBI. CHLOROFORMATES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A.
- EPA. INTERIM ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR SELECTED CHLOROFORMATES.
- PubMed. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis.
- WILLINGDON COLLEGE, SANGLI. Protection and deprotection.
- ResearchGate. A novel method to synthesize diphenyl carbonate from carbon dioxide and phenol in the presence of methanol.
- ResearchGate. Production of Diphenyl Carbonate: Technology Review and Process Selection.
- eCommons. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
- MDPI. Tocopherol–Doxorubicin Conjugate as a Lipid–Prodrug: Synthetic Methods, Self-Assembly, Breast Cancer Cell Inhibition, and Theoretical Analysis.
- Scirp.org. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
- Reddit. Stuck on carbonate ester synthesis.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. scirp.org [scirp.org]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN1013195B - Synthesis of diphenyl carbonate - Google Patents [patents.google.com]
- 10. Cas 79-22-1,Methyl chloroformate | lookchem [lookchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to Mass Spectrometry Analysis of Cyclohexyl Chloroformate-Derivatized Peptides
For researchers, scientists, and drug development professionals, enhancing the sensitivity and structural characterization of peptides by mass spectrometry is a perpetual goal. Chemical derivatization of peptides prior to analysis is a powerful strategy to improve ionization efficiency, control fragmentation, and enhance chromatographic separation. This guide provides an in-depth technical comparison of cyclohexyl chloroformate (CHCF) as a derivatization reagent for peptides, contextualizing its potential benefits and drawbacks against other common derivatization strategies.
The "Why" of Peptide Derivatization in Mass Spectrometry
In complex biological samples, peptides of interest are often present at low concentrations, and their inherent chemical properties may not be optimal for mass spectrometric analysis. Derivatization addresses these challenges by chemically modifying the peptide to introduce more favorable characteristics. The primary motivations for peptide derivatization include:
-
Improved Ionization Efficiency: Many derivatizing agents, particularly those with a permanent positive charge, can significantly enhance the ionization of a peptide in the mass spectrometer's source, leading to lower limits of detection.
-
Enhanced Chromatographic Separation: Modifying the polarity of a peptide can improve its retention and peak shape in reverse-phase liquid chromatography (LC), leading to better separation from interfering species.
-
Directed and Predictable Fragmentation: Certain derivatization tags can direct the fragmentation of the peptide backbone during tandem mass spectrometry (MS/MS), resulting in more easily interpretable spectra for sequencing and identification.[1][2][3]
-
Multiplexed Quantification: Reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the simultaneous analysis and quantification of peptides from multiple samples.
This compound (CHCF): A Hydrophobic Tag for Peptide Analysis
This compound (CHCF) is a chemical reagent that can react with primary and secondary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine residues. The reaction results in the formation of a stable carbamate linkage, attaching a cyclohexyl group to the peptide.
Proposed Reaction Mechanism
The derivatization of a peptide with CHCF proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the CHCF molecule. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable N-cyclohexylcarbamoyl derivative.
Caption: Proposed reaction of CHCF with a peptide's primary amine.
Expected Benefits of CHCF Derivatization
The introduction of a bulky and hydrophobic cyclohexyl group is anticipated to confer several advantages for mass spectrometry analysis:
-
Increased Hydrophobicity: The non-polar cyclohexyl moiety will significantly increase the hydrophobicity of the derivatized peptide. This can lead to stronger retention on reverse-phase chromatography columns, potentially improving separation from more polar contaminants and allowing for better resolution of peptide mixtures.[4]
-
Enhanced Ionization in ESI: The increased surface activity of the more hydrophobic peptide derivative may lead to improved desolvation and ionization in electrospray ionization (ESI), potentially increasing signal intensity.
-
Potential for Charge-Remote Fragmentation: While not a charged tag itself, the bulky cyclohexyl group may influence fragmentation pathways. In the absence of a fixed charge, fragmentation is often directed by the location of the proton(s) on the peptide backbone ("mobile proton" model). The presence of the cyclohexyl group could sterically hinder certain cleavages or promote others, potentially leading to a more predictable fragmentation pattern. It might also facilitate charge-remote fragmentation, where fragmentation is not solely dependent on the charge location.[1]
Experimental Protocol: A Guide to CHCF Derivatization of Peptides
This section provides a detailed, step-by-step methodology for the derivatization of peptides with CHCF for LC-MS/MS analysis.
Materials and Reagents
-
Peptide sample (dissolved in a suitable buffer, e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
This compound (CHCF)
-
Acetonitrile (ACN)
-
Organic base (e.g., triethylamine or diisopropylethylamine)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
Step-by-Step Derivatization Procedure
Caption: Workflow for CHCF derivatization of peptides.
Protocol Details:
-
Sample Preparation: Start with your peptide sample dissolved in a buffer at a slightly alkaline pH (e.g., 50 mM ammonium bicarbonate, pH 8.0). The basic conditions ensure that the amino groups are deprotonated and thus more nucleophilic.
-
Reagent Preparation: Prepare a fresh solution of this compound in acetonitrile. The concentration will depend on the concentration of your peptide sample; a 10- to 100-fold molar excess of CHCF is a good starting point for optimization.
-
Derivatization Reaction: Add the CHCF solution to the peptide sample. It is advisable to add an organic base, such as triethylamine, to maintain the alkaline pH as HCl is generated during the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.
-
Quenching: Quench the reaction by adding formic acid to lower the pH to approximately 3. This will protonate any remaining unreacted amines and stop the reaction.
-
Sample Cleanup: The derivatized peptide sample should be cleaned up using a C18 SPE cartridge to remove excess reagents and salts prior to LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
-
Column: A C18 reverse-phase column is suitable for separating the more hydrophobic CHCF-derivatized peptides.
-
Mobile Phases:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A shallower gradient than what is used for underivatized peptides may be necessary to achieve optimal separation due to the increased hydrophobicity.
-
MS Settings:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire a full scan to determine the m/z of the derivatized precursor ions.
-
MS2 Scan (CID): Select the precursor ions for collision-induced dissociation (CID) to generate fragment ions for sequencing.
-
Mass Spectrometric Behavior of CHCF-Derivatized Peptides
Precursor Ion m/z Shift
The derivatization of a peptide with CHCF will result in a predictable mass shift. The mass of the added cyclohexylcarbamoyl group (C7H11NO) is 125.0841 Da. Therefore, the m/z of the derivatized peptide will increase accordingly for each derivatized site (N-terminus and lysine residues).
Predicted Fragmentation Patterns in CID
The fragmentation of CHCF-derivatized peptides in CID is expected to be influenced by the presence of the cyclohexyl group.
-
b- and y-ion Series: The primary fragmentation of the peptide backbone is still expected to produce b- and y-type ions. However, the relative abundance of these ions may be altered compared to the underivatized peptide.
-
Characteristic Neutral Losses: The cyclohexylcarbamoyl group may be susceptible to neutral loss upon collisional activation. A potential neutral loss would be that of cyclohexene (C6H10), with a mass of 82.0783 Da, from the precursor or fragment ions. The observation of such a characteristic neutral loss could be a useful diagnostic marker for identifying CHCF-derivatized peptides.
-
Charge-Remote Fragmentation: The bulky, non-polar cyclohexyl group may promote charge-remote fragmentation, where cleavage of the peptide backbone occurs at sites distant from the charge-carrying proton. This can sometimes lead to a more complete series of fragment ions.[1]
Comparative Analysis: CHCF vs. Other Derivatization Reagents
| Feature | This compound (CHCF) | Other Alkyl Chloroformates (e.g., Methyl, Ethyl) | Fixed Positive Charge Reagents (e.g., TMT, iTRAQ) |
| Reaction Target | N-terminus, Lysine ε-amino group | N-terminus, Lysine ε-amino group | N-terminus, Lysine ε-amino group |
| Primary Effect | Increases hydrophobicity | Increases hydrophobicity (to a lesser extent than CHCF) | Introduces a permanent positive charge |
| Impact on LC Retention | Significant increase in retention time | Moderate increase in retention time | Can increase or decrease retention depending on the reagent's structure |
| Impact on Ionization | Potential enhancement due to increased surface activity | Potential enhancement | Significant enhancement due to fixed charge |
| Fragmentation | May promote charge-remote fragmentation and characteristic neutral losses | Similar to CHCF but with smaller mass additions | Directed fragmentation, reporter ions for quantification |
| Quantitative Capability | Not inherently quantitative | Not inherently quantitative | Designed for multiplexed relative and absolute quantification |
| Cost | Generally low | Generally low | High |
Conclusion and Future Perspectives
This compound derivatization presents a potentially valuable yet under-explored strategy for the mass spectrometric analysis of peptides. The significant increase in hydrophobicity it imparts could be particularly advantageous for the analysis of small, polar peptides that are poorly retained in reverse-phase chromatography. The potential for characteristic neutral losses and altered fragmentation patterns warrants further investigation to fully understand its utility in peptide sequencing.
While CHCF derivatization does not offer the built-in quantitative capabilities of more sophisticated reagents like TMT or iTRAQ, its simplicity and low cost make it an attractive option for applications where enhanced separation and detection are the primary goals. Further studies are needed to systematically evaluate the reaction efficiency, fragmentation behavior, and overall impact on analytical sensitivity for a wide range of peptides. Such research will be crucial in establishing CHCF as a standard tool in the proteomics and peptide analysis toolbox.
References
- Cydzik, M., et al. (2011). Derivatization of peptides as quaternary ammonium salts is a promising method for sensitive detection by electrospray ionization tandem mass spectrometry. Journal of Peptide Science, 17(5), 445-453.
- Johnson, R. S., et al. (1987). Collision-induced fragmentation of (M+H)+ ions of peptides. Side chain specific sequence ions. Analytical Chemistry, 59(21), 2621-2625.
- Liu, W. T., et al. (2009). Interpretation of tandem mass spectra obtained from cyclic nonribosomal peptides. Analytical Chemistry, 81(11), 4203-4213.
- Matrix Science. (n.d.). Peptide fragmentation.
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
- Svagera, Z., et al. (2015). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry.
- Teledyne ISCO. (2020, June 4). Peptide Coupling Reagents [Video]. YouTube. [Link]
- Villas-Boas, S. G., et al. (2003). Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. Analytical Biochemistry, 322(1), 134-136.
- Wang, R., et al. (2013). Investigation of the influence of charge derivatization on the fragmentation of multiply protonated peptides. Journal of the American Society for Mass Spectrometry, 24(1), 88-97.
- BenchChem. (2025). The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modification.
- Wikipedia. (2023, December 27). De novo peptide sequencing.
- Xu, F., et al. (2011). Derivatization for liquid chromatography-mass spectrometry.
Sources
- 1. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide: Benchmarking Cyclohexyl Chloroformate Against Modern Protecting Group Reagents
In the intricate discipline of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is a foundational principle.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing unintended side reactions and enabling precise chemical transformations at other sites within a complex molecule.[2] The evolution of protecting group chemistry has been driven by the demand for greater efficiency, milder reaction conditions, and, most critically, orthogonality . Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others, a crucial capability for the synthesis of complex architectures like peptides and natural products.[3][4]
This guide provides a detailed technical comparison between a traditional reagent, cyclohexyl chloroformate, and a selection of newer, more versatile protecting group reagents. As a Senior Application Scientist, my objective is to move beyond a simple catalog of features and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will benchmark these reagents based on their introduction, stability, deprotection mechanisms, and, most importantly, their role within orthogonal synthetic strategies.
The Incumbent: this compound
This compound is a reagent used to introduce the cyclohexyloxycarbonyl (Chc) protecting group, primarily for amines and indoles.[5][6] Historically, it has found application in peptide synthesis and as a tool in the creation of chiral compounds and pharmaceutical intermediates.[7][8]
The Chc group is a carbamate, formed by the reaction of an amine with this compound, typically under basic conditions. While effective at masking the nucleophilicity of an amine, its primary drawback lies in its deprotection requirements and lack of orthogonality. The cleavage of simple alkyl carbamates like Chc often requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or saponification with strong bases, which can compromise other sensitive functional groups in the molecule. Furthermore, this compound itself can be unstable upon prolonged storage, decomposing into carbon dioxide and cyclohexyl chloride, which can lead to inconsistent reactivity.[5]
The Challengers: A New Generation of Orthogonal Protecting Groups
The limitations of traditional reagents like this compound spurred the development of protecting groups with highly specific and mild deprotection mechanisms. This new generation provides chemists with a "toolbox" of orthogonal sets, allowing for the sequential unmasking of different functional groups within the same synthetic sequence.[9][10] We will examine three exemplary modern reagents: Fmoc-Cl, Alloc-Cl, and the reagents used to install the Teoc group.
The Base-Labile Workhorse: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[11] Its defining feature is its lability to mild basic conditions, typically a solution of 20% piperidine in an organic solvent like DMF.[4][12] This deprotection proceeds via an E1cB-elimination mechanism, generating a dibenzofulvene byproduct whose UV absorbance can be used to monitor reaction completion.
-
Orthogonality: The key advantage of Fmoc is its complete orthogonality to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers and esters, which are commonly used for side-chain protection.[13] This Boc/Fmoc orthogonal scheme is the dominant strategy in modern peptide synthesis.[12]
The Palladium-Labile Specialist: Allyloxycarbonyl (Alloc)
The Alloc group is an exceptionally versatile protecting group for amines, prized for its unique deprotection pathway.[14][15] It is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, granting it a high degree of orthogonality.[16] Deprotection is achieved under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger (e.g., N-methylmorpholine, phenylsilane) to trap the released allyl cation.[17]
-
Causality in Application: This specific cleavage mechanism makes the Alloc group invaluable for synthesizing complex peptides, such as those requiring on-resin side-chain modification or cyclization.[15][17] For example, the side-chain amine of a lysine residue can be protected with Alloc, allowing for the construction of the full peptide backbone using Fmoc chemistry. The Alloc group can then be selectively removed on-resin to allow for branching or lactam bridge formation, leaving all other protecting groups intact.[15]
The Fluoride-Labile Innovator: 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group represents another dimension of orthogonality, leveraging the high affinity of silicon for fluoride.[18] It is stable to a wide range of conditions, including the acidic, basic, and hydrogenolytic conditions used to remove Boc, Fmoc, and Cbz groups, respectively.[19] Deprotection is triggered by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which initiates a β-elimination cascade that releases the free amine, carbon dioxide, ethylene, and the trimethylsilyl fluoride byproduct.[18]
-
Strategic Advantage: The unique cleavage condition of the Teoc group makes it an excellent choice for complex syntheses where multiple layers of orthogonal protection are required. Its stability allows it to survive numerous synthetic steps before its selective removal is triggered at a late stage.[19][20]
Head-to-Head Performance Benchmark
The choice of a protecting group is a critical strategic decision in synthesis design. The following table provides a direct comparison of the key performance attributes of the Chc group and its modern counterparts.
| Feature | This compound (Chc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Allyloxycarbonyl (Alloc) | 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) |
| Reagent Structure | Cyclohexyl-O-(C=O)-Cl | Fluorenyl-CH₂-O-(C=O)-Cl | Allyl-O-(C=O)-Cl | (CH₃)₃Si-CH₂CH₂-O-(C=O)-X¹ |
| Protection Conditions | Amine, Base (e.g., NaHCO₃) | Amine, Base (e.g., NaHCO₃) | Amine, Base (e.g., NaHCO₃)[14] | Amine, Base (e.g., Pyridine)[18] |
| Deprotection Conditions | Strong Acid (e.g., HBr/AcOH) or Strong Base (Saponification) | Mild Base (20% Piperidine/DMF)[4][11] | Pd(0) catalyst + Scavenger (e.g., Pd(PPh₃)₄/PhSiH₃)[17] | Fluoride Source (e.g., TBAF)[18][19] |
| Stability to Acid | Labile | Stable[11] | Stable[16] | Stable[19] |
| Stability to Base | Labile | Labile | Stable[16] | Stable[19] |
| Stability to H₂, Pd/C | Stable | Labile (less so than Cbz)[11] | Labile | Stable[18] |
| Orthogonal To | Limited | Boc, Alloc, Teoc, Cbz | Boc, Fmoc, Teoc | Boc, Fmoc, Alloc, Cbz |
| Key Application | General amine protection | Solid-Phase Peptide Synthesis (SPPS) | On-resin cyclization/modification, complex synthesis | Multi-layered orthogonal strategies |
¹X can be Cl, OSu, OBt, etc. Teoc-OSu is a common reagent.[18]
Experimental Section
To provide a practical context for this comparison, the following are detailed, self-validating protocols for the protection of a model primary amine (benzylamine) and its subsequent deprotection, comparing the traditional Chc group with the modern, orthogonal Alloc group.
Protocol 1: Protection of Benzylamine with this compound (Chc-Cl)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq., e.g., 2.14 g, 20 mmol) and tetrahydrofuran (THF, 40 mL).
-
Base Addition: Add a solution of sodium bicarbonate (2.0 eq., 3.36 g, 40 mmol) in water (20 mL). Cool the biphasic mixture to 0 °C in an ice bath.
-
Protection: While stirring vigorously, add this compound (1.1 eq., 3.58 g, 22 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Chc-protected benzylamine.
Protocol 2: Protection of Benzylamine with Allyl Chloroformate (Alloc-Cl)
This protocol is analogous to Protocol 1, substituting this compound with allyl chloroformate.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq., 2.14 g, 20 mmol) and THF (40 mL).
-
Base Addition: Add a solution of sodium bicarbonate (2.0 eq., 3.36 g, 40 mmol) in water (20 mL). Cool the mixture to 0 °C.
-
Protection: While stirring vigorously, add allyl chloroformate (1.1 eq., 2.65 g, 22 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1, steps 5 and 6, to yield the Alloc-protected benzylamine.
Protocol 3: Palladium-Catalyzed Deprotection of Alloc-Protected Benzylamine
This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add the Alloc-protected benzylamine (1.0 eq., e.g., 1.91 g, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Scavenger Addition: Add phenylsilane (PhSiH₃, 2.5 eq., 2.71 g, 25 mmol) to the solution via syringe.
-
Catalyst Addition: In a single portion, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq., 347 mg, 0.3 mmol). The solution will typically turn yellow or orange.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. The causality for using a scavenger like phenylsilane is to irreversibly trap the π-allyl-palladium intermediate, driving the catalytic cycle forward and preventing re-protection. Monitor deprotection by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by passing it through a short plug of silica gel to remove the palladium catalyst and other byproducts, eluting with an appropriate solvent system to isolate the free benzylamine.
Visualizations of Key Mechanisms and Workflows
To further clarify these concepts, the following diagrams illustrate the fundamental chemical processes.
Caption: General mechanism for amine protection with a chloroformate reagent.
Caption: Catalytic cycle for the palladium(0)-mediated deprotection of an Alloc group.
Caption: Workflow illustrating an orthogonal strategy using Fmoc and Alloc groups.
Conclusion and Outlook
While this compound and similar traditional reagents were instrumental in the early development of synthetic chemistry, their utility in modern, complex molecular synthesis is limited by harsh deprotection conditions and a lack of orthogonality. The development of newer protecting groups, exemplified by Fmoc, Alloc, and Teoc, has revolutionized the field. Their highly specific and mild cleavage conditions provide the synthetic chemist with an essential toolkit for orthogonal strategies, enabling the efficient and precise construction of sophisticated pharmaceutical compounds, peptides, and natural products. For researchers engaged in cutting-edge drug development and complex synthesis, a deep understanding and application of these modern, orthogonal protecting groups is not merely an alternative, but a necessity for success.
References
- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
- Fiveable. Orthogonal Protection Definition. [Link]
- University of Bristol.
- Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Role of Teoc-OBt. [Link]
- Wikipedia. Protecting group. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Chemdad.
- Chem-St
- PubMed. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
- National Center for Biotechnology Information. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Hopax. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- ResearchGate. A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. [Link]
- TutorChase. How do protective groups aid in multi-step syntheses?. [Link]
- Reddit. Protecting groups in organic synthesis?!. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ResearchGate. Amino Acid-Protecting Groups. [Link]
- ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
- ResearchGate.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
- Organic Chemistry Portal. Functional Group Protection. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- ACS Publications.
- Google Patents.
- Merck Millipore. Protection/Deprotection Reagents. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. tutorchase.com [tutorchase.com]
- 3. fiveable.me [fiveable.me]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. This compound | 13248-54-9 [chemicalbook.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 17. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Application of Teoc Protecting Group [en.highfine.com]
- 20. nbinno.com [nbinno.com]
A Comparative Guide to Purity Analysis of Synthesized Cyclohexyl Chloroformate via GC-FID
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Cyclohexyl chloroformate, a key reagent for introducing the cyclohexyloxycarbonyl (Chc) protecting group in complex organic syntheses like peptide manufacturing, is no exception.[1][2][3] Impurities stemming from its synthesis can introduce competing reaction pathways, leading to reduced yields and the formation of complex byproducts that complicate purification. This guide provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other analytical methods for the purity assessment of synthesized this compound, complete with supporting experimental protocols and data interpretation frameworks.
The Synthetic Landscape: Understanding Potential Impurities
This compound is typically synthesized by reacting cyclohexanol with an excess of phosgene.[3][4] While effective, this process can leave behind several critical impurities that must be quantified to ensure the reagent's quality.
-
Unreacted Starting Materials: Residual cyclohexanol and phosgene.
-
Byproducts: The primary byproduct is often dicyclohexyl carbonate, formed from the reaction of this compound with unreacted cyclohexanol.[5][6] Other potential byproducts include alkyl chlorides and hydrogen chloride.[5]
-
Degradants: Chloroformates can be sensitive to moisture and metallic impurities, which can catalyze their decomposition into the corresponding alcohol, carbon dioxide, and hydrogen chloride.[7][8]
Given this impurity profile, an ideal analytical method must be capable of separating and quantifying these volatile and semi-volatile organic compounds with high resolution and sensitivity.
GC-FID: The Gold Standard for Volatile Component Analysis
Gas Chromatography is an exceptionally powerful technique for separating volatile compounds.[9] When coupled with a Flame Ionization Detector (FID), it becomes a robust and reliable method for quantitative analysis.[10] The FID offers high sensitivity to hydrocarbons and a wide linear range, making it ideal for accurately determining the purity of the main component against its organic impurities.
The core principle involves vaporizing the sample and moving it through a capillary column with a carrier gas (mobile phase). Separation occurs based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column wall. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
Why GC-FID is the Preferred Method
The choice of GC-FID is rooted in its specificity and quantitative power. Unlike titration methods that measure the total amount of a functional group, GC provides a detailed impurity profile, separating the primary component from its precursors and byproducts.[6] This level of detail is crucial for process optimization in synthesis and for understanding potential side reactions in downstream applications.
Visualizing the GC-FID Experimental Workflow
The following diagram illustrates the typical workflow for analyzing this compound using GC-FID.
Caption: Workflow for purity analysis via GC-FID.
Experimental Protocol: GC-FID Analysis of this compound
This protocol is a self-validating system designed for accuracy and reproducibility, following principles outlined by the International Council for Harmonisation (ICH).[11]
Objective: To determine the purity of synthesized this compound and quantify key impurities.
Instrumentation & Consumables:
-
Gas Chromatograph with FID detector (e.g., Agilent 8890 GC System).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Solvent: Dichloromethane (DCM) or Chloroform, anhydrous analytical grade.
-
Autosampler vials with PTFE-lined septa.
Detailed GC-FID Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split mode (50:1 ratio) | Prevents column overloading and ensures sharp peaks for the high-concentration main component. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane) | A robust, general-purpose column providing good separation for a wide range of non-polar to semi-polar compounds. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 minutes | Allows for the separation of highly volatile components like residual phosgene or solvents. |
| Ramp Rate 1 | 10 °C/min to 180 °C | Separates cyclohexanol and the main this compound peak. |
| Ramp Rate 2 | 20 °C/min to 250 °C, hold for 5 minutes | Elutes higher boiling impurities like dicyclohexyl carbonate and cleans the column. |
| Carrier Gas (He) | Constant flow, 1.2 mL/min | Provides optimal column efficiency and reproducible retention times. |
| Detector (FID) | ||
| Temperature | 270 °C | Prevents condensation of analytes and ensures a stable detector response. |
| H₂ Flow | 40 mL/min | Standard flow for FID operation, optimized for sensitivity. |
| Air Flow | 400 mL/min | Provides the oxidant for the flame. |
| Makeup Flow (N₂) | 25 mL/min | Sweeps the column effluent into the detector efficiently, improving peak shape. |
Procedure:
-
Standard/Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in anhydrous dichloromethane. The use of an anhydrous solvent is critical to prevent hydrolysis of the analyte.
-
Injection: Inject 1 µL of the prepared sample into the GC system.
-
Data Acquisition: Acquire the chromatogram for the full duration of the oven program (~25 minutes).
-
Analysis: Identify peaks based on their retention times (established by running standards of expected impurities if available). Calculate the purity using the area percent normalization method.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Interpretation and Method Validation
A successful analysis does not end with a chromatogram. Rigorous data interpretation and method validation are essential for trustworthiness.
Visualizing Data Interpretation Logic
Caption: Logical flow for GC-FID data analysis and validation.
Method validation ensures the analytical procedure is fit for its intended purpose.[12][13][14] For this GC-FID method, key validation parameters include:
-
Linearity: Demonstrates that the detector response is proportional to the analyte concentration over a given range. An R² value > 0.99 is typically required.[11]
-
Precision: Assesses the closeness of agreement among a series of measurements. It is expressed as the Relative Standard Deviation (RSD), which should ideally be less than 2%.[11]
-
Accuracy: Measures the agreement between the experimental value and the true value. It is often determined through recovery studies of spiked samples.
Comparative Analysis: GC-FID vs. Alternative Methods
While GC-FID is a superior choice, it is important to understand its performance relative to other common techniques.
| Feature | Gas Chromatography (GC-FID) | Argentometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on partitioning between a stationary and mobile phase.[6] | Titration of chloride ions (from hydrolysis of the chloroformate) with a standardized silver nitrate solution.[6] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Information | Provides a detailed impurity profile, quantifying each volatile component separately. | Determines the total amount of hydrolyzable chloride, giving an overall purity value.[6] | Can separate non-volatile impurities but is challenging for highly reactive compounds. |
| Specificity | High. Can distinguish between structurally similar impurities. | Low. Affected by any hydrolyzable chlorides, including HCl and phosgene, leading to potentially inflated purity results.[6] | Moderate to High. Dependent on column chemistry and mobile phase selection. |
| Sensitivity | High. Capable of detecting impurities at ppm levels. | Moderate. Less sensitive than chromatographic methods. | High. UV or MS detectors can provide excellent sensitivity. |
| Advantages | • Detailed impurity profile• High sensitivity & specificity• Robust & reproducible | • Fast and inexpensive• Simple instrumentation | • Suitable for non-volatile compounds• Wide range of detectors |
| Disadvantages | • Higher initial instrument cost• Requires volatile/thermally stable analytes | • Non-specific• Does not identify individual impurities• Less sensitive | • High reactivity of chloroformates with common aqueous/protic mobile phases can lead to on-column degradation and inaccurate results.[15] |
Conclusion
For the comprehensive purity analysis of synthesized this compound, GC-FID stands out as the most authoritative and reliable method. Its ability to provide a detailed, quantitative impurity profile is invaluable for ensuring reagent quality, optimizing synthetic processes, and guaranteeing the integrity of downstream applications in research and drug development. While techniques like argentometric titration offer a quick estimate of total purity, they lack the specificity required to identify and control for individual impurities that could compromise experimental outcomes. The inherent reactivity of this compound makes HPLC a less suitable option due to the high risk of analyte degradation during analysis. Therefore, a properly developed and validated GC-FID method represents a self-validating system of quality control, providing the trustworthy and expert data necessary for high-stakes scientific endeavors.
References
- PubChem. (n.d.). Hexyl chloroformate. National Center for Biotechnology Information.
- Google Patents. (n.d.). Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Essential Reagent for Peptide Synthesis and Organic Transformations.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: High-Grade this compound for Precision Chemistry.
- Patsnap Eureka. (2025). How to Purify Chloroform for Analytical Standards.
- Google Patents. (n.d.). Method for the preparation of aliphatic chloroformates.
- ChemBK. (n.d.). This compound.
- ASTM International. (1960). D1178-60 Standard Method of Test for Chloroform-Extractable Matter in Industrial Water and Industrial Waste Water.
- Chemdad. (n.d.). This compound.
- Al-Saeed, M. H., et al. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science, 33(5), 101460.
- Vonderheide, A. P., et al. (2002). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A, 943(2), 257-266.
- Google Patents. (n.d.). Method for purifying chloromethyl chloroformate.
- S4Science. (n.d.). HS-GC-FID: Analysis of Residual Solvents According to USP 467.
- ANSI Webstore. (n.d.). ASTM D4128-18 - Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry.
- ResearchGate. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases.
- Ghasemi, F., et al. (2016). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Iranian Journal of Pathology, 11(3), 245-252.
- Wikipedia. (n.d.). Chloroformate.
- Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- MDPI. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.
- MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 5. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. framochem.com [framochem.com]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. s4science.at [s4science.at]
- 11. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Mastering the Risks: A Guide to Personal Protective Equipment for Handling Cyclohexyl Chloroformate
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Cyclohexyl chloroformate is a valuable reagent, particularly as a protecting group in complex syntheses like peptide manufacturing.[1][2] However, its utility is matched by its significant hazards. This guide moves beyond a simple checklist, providing a deep, causality-driven approach to personal protective equipment (PPE). Our objective is to build a self-validating system of safety around every procedure involving this chemical, ensuring that you are not just following rules, but fundamentally understanding and mitigating risk.
The 'Why': Deconstructing the Hazard Profile of this compound
Effective protection begins with a comprehensive understanding of the threat. This compound is not a singular hazard; it is a trifecta of risks: it is corrosive, toxic, and flammable.[3][4] The cornerstone of its danger lies in its high reactivity, particularly with water and other nucleophiles.
Causality of the Hazard: The Reactivity Factor
The primary danger stems from its rapid hydrolysis. When this compound comes into contact with moisture—be it in the atmosphere, on your skin, or in your respiratory tract—it reacts to form cyclohexanol and highly corrosive hydrochloric acid (HCl).[1][5] This reaction is the root cause of its severe corrosive and lachrymatory (tear-inducing) properties.[1] Therefore, every safety precaution is designed to prevent this reaction from occurring on or inside your body.
The compound's hazardous properties are officially classified, providing a clear mandate for the necessary level of protection.
| Hazard Class | GHS Hazard Statement | Source(s) |
| Flammable Liquid | H226: Flammable liquid and vapour | [3] |
| Acute Toxicity | H331: Toxic if inhaled | [3][4] |
| H311: Toxic in contact with skin | [4] | |
| H301: Toxic if swallowed | [4] | |
| Skin/Eye Damage | H314: Causes severe skin burns and eye damage | [3][4] |
The First Line of Defense: Engineering and Administrative Controls
Before a single piece of PPE is considered, we must emphasize the hierarchy of controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard.
-
Chemical Fume Hood: All handling of this compound is mandatory inside a certified chemical fume hood.[2][6] This is non-negotiable. The hood's constant airflow protects you from inhaling toxic vapors and the HCl gas generated upon hydrolysis.
-
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to trained personnel only.
-
Moisture-Free Environment: Always handle the chemical under inert atmosphere conditions (e.g., nitrogen or argon) where possible, and ensure all glassware is scrupulously dried. Store containers tightly sealed with protection from moisture.[3]
The Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated to the hazards identified above.
Respiratory Protection: A Dual-Threat Shield
You are protecting yourself from two inhalation threats: the this compound vapor itself and the hydrochloric acid gas it generates.
-
Minimum Requirement: A full-face respirator equipped with a combination ABEK-type cartridge is recommended.[3] The "A" protects against organic vapors, "B" against inorganic gases like HCl, "E" against sulfur dioxide and other acid gases, and "K" against ammonia. This multi-gas cartridge provides comprehensive protection for this specific application.
-
High-Concentration/Emergency Scenarios: For large-scale spills or situations where the concentration of vapors may exceed the limits of an air-purifying respirator, a Self-Contained Breathing Apparatus (SCBA) is required.[7]
Eye and Face Protection: The Impermeable Barrier
Given the severe and immediate damage this chemical can cause to eyes, protection must be absolute.[3]
-
Primary Protection: Tightly-fitting chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3]
-
Secondary Protection: A full-face shield must be worn over the safety goggles.[8] This is critical. The face shield protects the entire face from splashes and provides an additional barrier against corrosive vapors that can bypass the seal of goggles alone.
Hand Protection: Beyond the Basics
Standard laboratory nitrile gloves offer insufficient protection against the rapid corrosive action of this compound.
-
Material Selection: Heavy-duty chemical-resistant gloves are required. Butyl rubber or Viton® are excellent choices for acyl halides. Always consult the glove manufacturer's specific chemical resistance guide for breakthrough time data.
-
Double Gloving: Employ a double-gloving technique. Wear a lighter nitrile glove as a base layer and a heavy-duty chemical-resistant glove over it. This provides added protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin.
Body Protection: Shielding Against Contact
-
Standard Operations: For handling small quantities within a fume hood, a flame-retardant and chemical-resistant lab coat is the minimum requirement.[3]
-
High-Risk Operations: For transfers of larger volumes or during spill cleanup, a chemical-resistant apron or a full-body Tychem® suit is necessary to protect against splashes and vapor exposure.[9] Ensure clothing is antistatic, as the chemical is flammable.[3]
Procedural Guidance: From Planning to Execution
A systematic approach to safety is crucial. The following workflow diagrams outline the decision-making process for PPE selection and emergency response.
Caption: PPE Selection Workflow based on task scale.
Step-by-Step Protocol: Donning and Doffing PPE
The order of donning and doffing is designed to minimize cross-contamination.
Donning (Putting On):
-
Body Protection: Don chemical-resistant suit or lab coat.
-
Respirator: Perform a seal check and don your full-face respirator.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, heavy-duty pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat or suit.
-
Face Shield: Don the face shield over your respirator.
Doffing (Taking Off): This is the most critical phase for preventing exposure.
-
Outer Gloves: Remove the outer, most contaminated gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield: Remove the face shield, handling it by the headband.
-
Body Protection: Remove the lab coat or suit, rolling it outwards to contain the contaminated surface. Dispose of it in hazardous waste.
-
Respirator: Step away from the immediate work area before removing your respirator.
-
Inner Gloves: Lastly, remove the inner nitrile gloves.
-
Hygiene: Wash hands and face thoroughly with soap and water.[3]
Emergency and Disposal Plans
Preparation is paramount. In the event of an incident, a clear, rehearsed plan is your most valuable asset.
Caption: Emergency Response Flowchart for this compound.
Exposure Response Protocol
-
Skin Contact: Immediately take off all contaminated clothing and shoes.[3] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[3][10] Seek immediate medical attention at a hospital.[3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[3][10][11] Remove contact lenses if present and easy to do.[3] Transport to a medical facility for emergency care must not be delayed.[3]
-
Inhalation: Move the affected person to fresh air at once.[3] If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[6][11] Call for immediate medical assistance.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Immediately call a poison control center or physician.[3]
Spill and Waste Management
All materials contaminated with this compound are considered hazardous waste.
-
Spill Response: For any significant spill, evacuate the laboratory immediately and alert your institution's emergency response team.[3] For very small, manageable spills, trained personnel wearing enhanced PPE (full-face respirator, chemical suit, double gloves) can proceed. Cover the spill with an inert, non-combustible absorbent material (e.g., Chemizorb®, dry sand).[3] Do not use water or combustible materials like paper towels.[10][12]
-
Disposal: Collect all contaminated materials (absorbent, used PPE, contaminated labware) in a clearly labeled, sealed container.[6] This waste must be disposed of as hazardous waste through an authorized disposal company, in strict accordance with all local, state, and national regulations.[3][13][14]
By internalizing the rationale behind these protocols, you transform safety from a passive checklist into an active, intelligent system of protection. This compound demands this level of respect, and with it, you can harness its chemical utility with confidence and control.
References
- Smolecule. (n.d.). Buy this compound | 13248-54-9.
- Valsynthese SA. (2023). Material Safety Data Sheet this compound.
- Smolecule. (n.d.). Buy 4-tert-Butylthis compound | 42125-46-2.
- ChemBK. (n.d.). This compound.
- ChemicalBook. (2023). This compound | 13248-54-9.
- PubChem. (n.d.). Carbonochloridic acid, cyclohexyl ester.
- Benchchem. (n.d.). 3,4-Dimethylthis compound.
- FramoChem. (2018). 4-tert-BUTYLthis compound.
- NOAA. (n.d.). TERT-BUTYLthis compound. CAMEO Chemicals.
- TCI Chemicals. (2023). SAFETY DATA SHEET - Hexyl Chloroformate.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Hexyl chloroformate.
- PubChem. (n.d.). 2-Ethylhexyl chloroformate.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Ethyl chloroformate.
- Defence Science and Technology Laboratory. (n.d.). Personal Protective Equipment.
- Environmental Health & Safety Services, University of South Carolina. (n.d.). Personal Protective Equipment.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). HEXYL CHLOROFORMATE - Safety Data Sheet.
- Chemistry For Everyone. (2024, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- SafetyCulture. (2023, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- Centre for Disease Control and Prevention. (n.d.). Chloroformates (R-OCOCl) C 1 - Chemical Emergency Medical Guidelines.
Sources
- 1. Buy this compound | 13248-54-9 [smolecule.com]
- 2. This compound | 13248-54-9 [chemicalbook.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. Carbonochloridic acid, cyclohexyl ester | C7H11ClO2 | CID 83262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-tert-Butylthis compound | 42125-46-2 [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. 2-Ethylhexyl chloroformate | C9H17ClO2 | CID 62783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TERT-BUTYLthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
